Carmichaenine B
Description
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Properties
Molecular Formula |
C23H37NO7 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |
InChI |
InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3/t11-,12+,13+,14?,15+,16+,17-,18-,19-,20+,21+,22+,23-/m1/s1 |
InChI Key |
IVNCQHJFFGCDLK-PCHVQWGKSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@]4([C@@H]5[C@H]6O)O)OC)O)OC)O)CO |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Diterpenoid Alkaloids from Aconitum carmichaelii: A Technical Guide for Researchers
December 2025
Abstract
Aconitum carmichaelii Debx., a prominent herb in traditional medicine, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds, primarily classified into C19 and C20 types, exhibit a wide spectrum of pharmacological effects, including potent cardiotonic, anti-inflammatory, analgesic, and anti-tumor activities. However, their therapeutic potential is often curtailed by a narrow therapeutic window and significant cardiotoxicity and neurotoxicity, primarily attributed to the diester-diterpenoid alkaloids (DDAs). This technical guide provides an in-depth overview of the diterpenoid alkaloids isolated from A. carmichaelii, intended for researchers, scientists, and professionals in drug development. It encompasses a comprehensive summary of their chemical diversity, quantitative data on their isolation and bioactivity, detailed experimental protocols, and a visual representation of key biological pathways and experimental workflows.
Introduction
The genus Aconitum comprises over 250 species, with Aconitum carmichaelii being one of the most widely utilized in traditional medicine, particularly in Asia.[1][2] The primary bioactive constituents of A. carmichaelii are diterpenoid alkaloids, which are characterized by a complex C19 or C20 diterpenoid skeleton with a nitrogen atom incorporated into a heterocyclic ring. These alkaloids are broadly categorized into three main types based on their esterification patterns: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and unesterified (aminoalcohol) diterpenoid alkaloids (ADAs).[2][3]
The DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most potent and also the most toxic, while their hydrolyzed derivatives, the MDAs and ADAs, exhibit significantly reduced toxicity.[2] This toxicity is primarily mediated through their interaction with voltage-gated sodium channels in excitable tissues like the myocardium and neurons. Despite their toxicity, these alkaloids have demonstrated significant therapeutic potential, including cardiotonic effects beneficial for heart failure and anti-inflammatory and analgesic properties. This guide aims to provide a detailed technical resource for researchers working on the isolation, characterization, and development of drugs from A. carmichaelii diterpenoid alkaloids.
Chemical Diversity of Diterpenoid Alkaloids in A. carmichaelii
The lateral roots of A. carmichaelii (known as "Fuzi") are the primary source of a vast array of diterpenoid alkaloids. To date, over 120 chemical constituents have been isolated and identified from Fuzi, with C19 and C20-diterpenoid alkaloids being the predominant groups.
-
C19-Diterpenoid Alkaloids (Aconitane-type): These are the most abundant and well-studied alkaloids in A. carmichaelii. They are characterized by a hexacyclic aconitane (B1242193) skeleton. This group includes the highly toxic diester alkaloids like aconitine, mesaconitine, and hypaconitine, as well as their less toxic monoester and aminoalcohol derivatives such as benzoylmesaconine (B1261751) and fuziline.
-
C20-Diterpenoid Alkaloids (Atisane, Hetisan, and other types): While less abundant than the C19 type, the C20-diterpenoid alkaloids also contribute to the plant's bioactivity. They possess a different skeletal framework and generally exhibit lower toxicity compared to the C19-DDAs. Examples include atisine (B3415921) and hetisine-type alkaloids. Recently, novel C20-diterpenoid alkaloids with a sulfonic acid unit have also been isolated.
-
Other Alkaloids: Besides the major diterpenoid alkaloids, A. carmichaelii also contains other minor alkaloids, including those with amide, quaternary ammonium (B1175870), and aporphine (B1220529) structures.
Quantitative Data Summary
The following tables summarize the quantitative data on the isolation and biological activities of key diterpenoid alkaloids from A. carmichaelii.
Table 1: Isolation Yields of Selected Diterpenoid Alkaloids
| Compound | Plant Part | Extraction Method | Yield | Purity | Reference |
| Beiwutine | Lateral Roots | High-Speed Counter-Current Chromatography | 15.3 mg from 90 mg crude extract | 97.9% | |
| Mesaconitine | Lateral Roots | High-Speed Counter-Current Chromatography | 35.1 mg from 90 mg crude extract | 96.2% | |
| Hypaconitine | Lateral Roots | High-Speed Counter-Current Chromatography | 22.7 mg from 90 mg crude extract | 99.2% | |
| Aconitine | Lateral Roots | HPLC | Variable (0.0126-0.632 µg range for linearity) | >99% | |
| Mesaconitine | Lateral Roots | HPLC | Variable (0.0357-1.784 µg range for linearity) | >99% | |
| Hypaconitine | Lateral Roots | HPLC | Variable (0.0334-1.672 µg range for linearity) | >99% |
Table 2: Bioactivity of Selected Diterpenoid Alkaloids
| Compound | Biological Activity | Assay | Result | Reference |
| Aconitine | Cardiotoxicity | Ventricular arrhythmia induction | Potent inducer | |
| Aconitine | Neurotoxicity | Voltage-gated sodium channel activation | Persistent activation | |
| Hypaconitine | Analgesic Activity | In vivo models | Active | |
| Benzoylmesaconine | Analgesic Activity | In vivo models | Active | |
| Compound 15, 16, 19 (C19-DAs) | Neuroprotective Activity | In vitro assays | Active | |
| Aconitine | Anti-inflammatory | In vitro/in vivo models | Active | |
| Aconitine | Anti-tumor | Various cell lines | Active |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of diterpenoid alkaloids from A. carmichaelii.
General Extraction and Isolation Workflow
The isolation of diterpenoid alkaloids typically involves extraction from the plant material followed by a series of chromatographic purification steps.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a standard method for the quantitative analysis of diterpenoid alkaloids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18).
-
Mobile Phase: A gradient elution is typically used, for example, a mixture of ammonium acetate (B1210297) solution and acetonitrile.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: 230 nm or 235 nm.
-
Sample Preparation:
-
Weigh 1 g of powdered plant material.
-
Extract with 5 mL of 1% HCl solution in an ultrasonic bath for 20 minutes.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm filter before injection.
-
-
Quantification: Create a calibration curve using standard solutions of the target alkaloids (e.g., aconitine, mesaconitine, hypaconitine) at various concentrations.
High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation
HSCCC is an effective technique for the preparative separation of diterpenoid alkaloids from crude extracts.
-
Instrumentation: A high-speed counter-current chromatograph.
-
Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (e.g., 3:5:4:5, v/v/v/v) is commonly used.
-
Mobile Phase: The lower phase of the solvent system is typically used as the mobile phase.
-
Flow Rate: Around 2.0 mL/min.
-
Rotational Speed: Approximately 850 rpm.
-
Detection Wavelength: 235 nm.
-
Procedure:
-
Dissolve the crude extract in a small volume of the two-phase solvent system.
-
Inject the sample into the HSCCC system.
-
Collect fractions and monitor the elution profile using a UV detector.
-
Combine fractions containing the target compounds and evaporate the solvent.
-
Assess the purity of the isolated compounds using analytical HPLC.
-
Structural Elucidation
The structures of isolated alkaloids are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and types of protons in the molecule.
-
¹³C-NMR: Provides information about the carbon skeleton.
-
2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to fully elucidate the complex molecular structure.
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray crystallography provides unambiguous structural determination and stereochemistry.
Signaling Pathways and Mechanisms of Action
The biological effects of A. carmichaelii diterpenoid alkaloids are mediated through their interaction with various cellular targets and signaling pathways.
Cardiotoxicity and Neurotoxicity Mechanism
The primary mechanism of toxicity for diester-diterpenoid alkaloids involves their action on voltage-gated sodium channels.
Cardiotonic and Cardioprotective Signaling Pathways
Some diterpenoid alkaloids and other constituents of A. carmichaelii exhibit cardiotonic and protective effects, which are mediated by various signaling pathways.
Conclusion and Future Perspectives
The diterpenoid alkaloids from Aconitum carmichaelii represent a fascinating and challenging area of natural product research. Their potent biological activities, coupled with their inherent toxicity, necessitate a careful and thorough scientific approach. This guide provides a foundational resource for researchers, summarizing the current knowledge on the chemistry, pharmacology, and analysis of these complex molecules.
Future research should focus on several key areas:
-
Bioactivity-guided isolation: To identify novel, less toxic alkaloids with potent therapeutic effects.
-
Structure-activity relationship (SAR) studies: To understand the structural features responsible for both therapeutic activity and toxicity, which can guide the synthesis of safer and more effective derivatives.
-
Elucidation of biosynthetic pathways: A deeper understanding of how these alkaloids are produced in the plant can open avenues for biotechnological production and pathway engineering.
-
Development of standardized and validated analytical methods: To ensure the quality control and safety of herbal preparations containing A. carmichaelii.
By leveraging the information presented in this guide and pursuing these future research directions, the scientific community can continue to unlock the therapeutic potential of Aconitum carmichaelii diterpenoid alkaloids while mitigating their associated risks.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review: Pharmacokinetics and pharmacology of aminoalcohol-diterpenoid alkaloids from Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Frontier of C19-Diterpenoid Alkaloids: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the most promising candidates are the C19-diterpenoid alkaloids, a complex class of natural products renowned for their intricate structures and significant biological activities.[1][2] Predominantly isolated from plant genera such as Aconitum and Delphinium, these compounds have garnered substantial attention for their potential pharmacological applications, including antitumor, anti-inflammatory, and analgesic properties.[3][4][5] This technical guide provides an in-depth overview of the core methodologies and recent discoveries in the field of C19-diterpenoid alkaloids, offering a valuable resource for professionals engaged in natural product chemistry and drug development.
A Surge in Discovery: Newly Identified C19-Diterpenoid Alkaloids
Recent phytochemical investigations have continued to uncover a remarkable number of new C19-diterpenoid alkaloids, expanding the known chemical space of this fascinating family of compounds. Between 2015 and 2024, approximately 354 new C19-diterpenoid alkaloids were reported, highlighting the rich structural diversity within this class. These discoveries have been largely driven by advancements in spectroscopic and chromatographic techniques, enabling the isolation and characterization of previously unidentified molecules.
Newly discovered compounds are often categorized into established structural subtypes, with the aconitine-type and lycoctonine-type being the most prevalent. However, ongoing research continues to reveal rare substituents and novel skeletal arrangements, further diversifying the structural landscape of C19-diterpenoid alkaloids.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of recently discovered C19-diterpenoid alkaloids, providing a comparative overview of their spectroscopic and biological properties.
Table 1: Spectroscopic Data for Novel C19-Diterpenoid Alkaloids
| Compound Name | Molecular Formula | HR-ESI-MS [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Source Organism | Reference |
| Elapacigine | C₂₃H₃₁NO₆ | 417.2151 | 1.07 (t, J=7.5 Hz, N-CH₂CH₃), 3.37 (s, OCH₃), 5.15, 5.62 (s, OCH₂O) | 213.8 (C=O), 93.5 (OCH₂O) | Delphinium elatum | |
| Apetalrine A | C₃₄H₄₇N₃O₇ | - | - | - | Aconitum apetalum | |
| Novolunine A | C₃₄H₄₉NO₁₀ | - | - | - | Aconitum novoluridum | |
| Novolunine B | C₃₄H₄₉NO₁₀ | - | - | - | Aconitum novoluridum | |
| Novolunine C | C₃₁H₄₀N₂O₇ | 553.2905 | 3.22, 3.32, 3.39 (s, OCH₃), 7.35 (br s, imine H) | 162.2 (imine C), 73.5 (C-OH) | Aconitum novoluridum | |
| Tianshanitine A | - | - | - | - | Delphinium tianshanicum | |
| Tianshanitine B | - | - | - | - | Delphinium tianshanicum | |
| Tianshanitine C | - | - | - | - | Delphinium tianshanicum |
Table 2: Cytotoxic Activity of Novel C19-Diterpenoid Alkaloids (IC₅₀ in μM)
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Nasopharyngeal) | KB-VIN (Vincristine-Resistant Nasopharyngeal) | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| N-deethyl-N-formylpaciline | > 40 | > 40 | > 40 | > 40 | - | - | - | |
| N-deethyl-N-formylpacinine | > 40 | > 40 | > 40 | > 40 | - | - | - | |
| N-formyl-4,19-secoyunnadelphinine | > 40 | > 40 | > 40 | > 40 | - | - | - | |
| Tianshanitines A-E | Evaluated | Evaluated | - | - | Evaluated | Evaluated | Evaluated |
Core Experimental Protocols
The discovery of novel C19-diterpenoid alkaloids relies on a systematic and rigorous experimental workflow. The following sections detail the key methodologies employed in their isolation, structure elucidation, and bioactivity assessment.
Plant Material Collection and Preparation
The initial step involves the collection of plant material, typically from species of Aconitum or Delphinium. The specific plant parts, such as roots or aerial parts, are collected and dried. The dried material is then powdered to increase the surface area for efficient extraction.
Extraction and Isolation
The powdered plant material is subjected to extraction, commonly using ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure. This crude extract is subsequently partitioned using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
The fractions obtained from solvent partitioning are then subjected to various chromatographic techniques for further purification. These techniques include:
-
Column Chromatography (CC): Often the first step in fractionation, using silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
Flash Chromatography: A rapid form of column chromatography.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of individual compounds.
Structure Elucidation
The determination of the chemical structure of a newly isolated compound is a critical step. A combination of spectroscopic methods is employed for this purpose:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A suite of 1D and 2D NMR experiments are conducted:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms and the spatial proximity of protons, allowing for the complete assignment of the structure.
-
-
X-ray Crystallography: When a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure.
Bioactivity Evaluation
To assess the therapeutic potential of newly discovered C19-diterpenoid alkaloids, they are screened for various biological activities. A common assay is the evaluation of their cytotoxic effects against a panel of human cancer cell lines.
-
MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined.
Visualizing Key Processes
To better illustrate the core concepts and workflows in C19-diterpenoid alkaloid research, the following diagrams have been generated using the DOT language.
Caption: General workflow for the discovery of novel C19-diterpenoid alkaloids.
Caption: Major subtypes of C19-diterpenoid alkaloids.
Future Directions and Conclusion
The discovery of novel C19-diterpenoid alkaloids is a rapidly advancing field with significant implications for drug discovery. The continued exploration of the chemical diversity within the Aconitum and Delphinium genera, coupled with advancements in analytical and screening technologies, promises to unveil new therapeutic leads. Future research will likely focus on the semi-synthesis and structural modification of these natural products to optimize their pharmacological profiles and reduce toxicity. The intricate structures and potent bioactivities of C19-diterpenoid alkaloids ensure that they will remain a compelling area of investigation for years to come, offering a rich source of inspiration for the development of next-generation medicines.
References
- 1. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Ten years of advances in the chemistry and bioactivities of natural C19-diterpenoid alkaloids | Semantic Scholar [semanticscholar.org]
- 4. Ten years of advances in the chemistry and bioactivities of natural C19-diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Architecture of Toxicity: A Technical Guide to the Biosynthesis of Aconitine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitine-type C19-diterpenoid alkaloids, primarily found in plants of the Aconitum genus (Ranunculaceae family), are renowned for their potent biological activities and extreme toxicity. Their complex, highly oxidized, and rearranged hexacyclic structure presents a formidable challenge for chemical synthesis and a fascinating puzzle for biosynthetic investigation. This technical guide provides an in-depth exploration of the aconitine (B1665448) biosynthesis pathway, consolidating current knowledge from transcriptomic, metabolomic, and functional genomic studies. We detail the enzymatic cascade from primary metabolism to the intricate tailoring reactions that forge the final toxic molecules, present key quantitative data, outline experimental protocols for pathway elucidation, and visualize the complex molecular logic through detailed diagrams. Understanding this pathway is critical for quality control of traditional medicines, exploring the therapeutic potential of less toxic derivatives, and enabling metabolic engineering for sustainable production.
The Core Biosynthetic Pathway: From Sugar to Skeleton
The biosynthesis of aconitine-type alkaloids is a multi-stage process that begins with fundamental building blocks from primary metabolism and proceeds through a series of complex cyclizations, rearrangements, and functional group modifications. The pathway is primarily active in the roots of Aconitum species, which are the main sites of alkaloid accumulation.[1][2]
Upstream Supply: The Isoprenoid Precursors
Like all terpenoids, the journey to aconitine begins with the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] Plants utilize two distinct pathways to produce these precursors:
-
The Mevalonate (MVA) Pathway: Located in the cytosol.
-
The Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids.[4]
While both pathways contribute to the IPP/DMAPP pool, the MEP pathway is generally considered the primary source for diterpenoid biosynthesis in plastids.[5]
Formation of the C20 Diterpene Backbone
The C20 scaffold of all diterpenoid alkaloids is derived from geranylgeranyl pyrophosphate (GGPP).
-
GGPP Synthesis: The enzyme geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the linear C20 precursor, GGPP.
-
First Cyclization (Class II DiTPS): The universal precursor GGPP is first cyclized by a class II diterpene synthase (diTPS), ent-copalyl diphosphate (B83284) synthase (CDPS), to produce the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). This intermediate is a critical branch point for various diterpenoid pathways.
-
Second Cyclization (Class I DiTPS): The class I diTPSs, known as kaurene synthase-like (KSL) enzymes, then act on ent-CPP to form the signature tetracyclic diterpene skeletons. In Aconitum, this step leads to two key precursors:
-
ent-Kaurene (B36324): A precursor to napelline-type C20-DAs.
-
ent-Atiserene: A precursor to atisine-type C20-DAs.
-
These C20 diterpenes, ent-kaurene and ent-atisane, are the foundational skeletons from which the vast diversity of diterpenoid alkaloids arises.
The Defining Steps: Nitrogen Incorporation and Skeletal Rearrangement
The transformation from a diterpene to a diterpenoid alkaloid is marked by the incorporation of a nitrogen atom and a series of remarkable skeletal rearrangements.
-
Nitrogen Incorporation: While the precise enzymatic steps are still under full investigation, it is believed that the nitrogen atom is incorporated via enzymatic transamination of dialdehyde (B1249045) intermediates derived from ent-kaurene or ent-atiserene. Studies suggest that ethanolamine (B43304) is the preferred source of nitrogen for this transformation.
-
Formation of C20-DAs: This initial nitrogen incorporation leads to the formation of C20-diterpenoid alkaloids like atisine (B3415921) and napelline.
-
The Semipinacol Rearrangement: The crucial step leading to the highly toxic C19-aconitine skeleton is a semipinacol rearrangement of a C20 denudatine-type alkaloid. This key biological transformation involves the excision of a carbon atom (typically C-8), contracting the ring system and forming the characteristic aconitine-type scaffold. This rearrangement has inspired numerous total synthesis strategies for these complex molecules.
Tailoring Reactions: Creating Diversity and Toxicity
Following the establishment of the core C19 skeleton, a suite of "tailoring" enzymes, primarily from the Cytochrome P450 (CYP450) and acyltransferase families, decorate the molecule. These modifications are responsible for the vast structural diversity and modulate the toxicity of the final compounds.
-
Oxidations: CYP450 monooxygenases introduce multiple hydroxyl groups at various positions on the skeleton.
-
Acylations: BAHD acyltransferases catalyze the addition of acetyl and benzoyl esters. The presence of ester groups, particularly the acetyl group at C-8 and the benzoyl group at C-14, is strongly associated with the high toxicity of alkaloids like aconitine. Hydrolysis of these ester groups, which occurs during traditional processing of Aconitum roots, significantly reduces toxicity.
The final products are the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine.
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the core logic of the aconitine biosynthesis pathway and a typical workflow for gene discovery.
Caption: Overview of the aconitine-type alkaloid biosynthetic pathway.
Caption: Workflow for identifying genes in the aconitine biosynthesis pathway.
Quantitative Data Summary
Quantitative analysis of gene expression and metabolite accumulation is crucial for identifying rate-limiting steps and key regulatory points in the pathway.
| Gene/Enzyme | Analysis Type | Key Finding | Plant/Tissue | Reference |
| GGPPS, CDPS, KS | Gene Expression | Highly expressed in the root, the primary site of diterpene alkaloid accumulation. | A. carmichaelii | |
| HMGR | Gene Expression | Identified as a key enzyme in the MVA pathway; highly expressed in roots. | A. vilmorinianum | |
| KO, KH | Gene Expression | KO (Kaurene oxidase) and KH (Kaurenoic acid hydroxylase) were significantly up-regulated in roots compared to shoots. | A. heterophyllum | |
| BAHD Acyltransferases | Gene Expression | Differentially expressed genes identified as candidates for the final acylation steps, contributing to toxicity. | A. carmichaelii |
| Alkaloid | Analysis Type | Finding | Reference |
| Aconitine | Acute Toxicity | LD50 in mice reported as 1.8 mg/kg (oral). Lethal dose in humans estimated at 1-2 mg. | |
| Aconitine, Indaconitine | Acute Toxicity (Zebrafish) | LC100 values of 5.13 mg/L and 3.41 mg/L, respectively. | |
| Benzoylaconitine, Aconine | Acute Toxicity (Zebrafish) | LC100 values of 61.50 mg/L and 71.88 mg/L, respectively, showing significantly lower toxicity than the parent aconitine. | |
| Various DAs | Metabolite Profiling | 66 different DAs (C18, C19, C20) identified across seven Aconitum species, with roots having the highest concentrations. |
Key Experimental Protocols
The elucidation of the aconitine pathway has been heavily reliant on next-generation sequencing and mass spectrometry. Below are generalized protocols for the key experiments.
De Novo Transcriptome Assembly and Analysis (RNA-Seq)
This method is used to identify all expressed genes in a tissue and compare expression levels to find genes correlated with alkaloid production.
-
Tissue Collection: Collect fresh tissues from high-accumulation sites (e.g., rootstocks) and low-accumulation sites (e.g., leaves) of Aconitum carmichaelii. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA using a specialized plant RNA extraction kit, followed by DNase I treatment to remove genomic DNA contamination. Verify RNA integrity and quantity using an Agilent 2100 Bioanalyzer and spectrophotometry.
-
Library Preparation and Sequencing: Construct sequencing libraries from mRNA enriched via oligo(dT) magnetic beads. Shear the mRNA into short fragments and synthesize cDNA using reverse transcriptase. After end-repair, A-tailing, and adapter ligation, amplify the library by PCR. Sequence the final libraries on an Illumina sequencing platform.
-
Data Analysis: Filter the raw sequencing reads to remove low-quality reads and adapters. Perform de novo assembly of the high-quality reads to construct unigenes. Annotate the unigenes by aligning them against public databases (e.g., NR, Swiss-Prot, KEGG, COG).
-
Differential Expression Analysis: Map the reads from each sample back to the assembled transcriptome to calculate gene expression levels (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads). Identify differentially expressed genes (DEGs) between root and leaf tissues that are likely candidates for involvement in alkaloid biosynthesis.
Metabolite Profiling by UPLC-MS/MS
This technique is used for the separation, identification, and quantification of diterpenoid alkaloids in plant tissues.
-
Sample Preparation: Lyophilize and grind plant tissues to a fine powder. Extract the powder with an acidic methanol/water solution via ultrasonication. Centrifuge the extract and collect the supernatant for analysis.
-
Chromatographic Separation: Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column. Use a gradient elution program with mobile phases typically consisting of an aqueous solution with an additive (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile.
-
Mass Spectrometry Detection: Couple the UPLC system to a tandem mass spectrometer (e.g., a Q-TOF or QQQ) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions within a mass range and in MS/MS mode to fragment specific parent ions for structural identification.
-
Compound Identification and Quantification: Identify alkaloids by comparing their retention times and mass fragmentation patterns with those of authentic standards or by matching against a compound library. Quantify the major alkaloids (e.g., aconitine, mesaconitine, hypaconitine) using calibration curves generated from pure standards.
In Vitro Functional Identification of Terpene Synthases (TPS)
This protocol verifies the specific function of candidate genes identified through transcriptomics.
-
Gene Cloning: Amplify the full-length coding sequence of a candidate TPS gene (e.g., a CDPS or KSL) from root cDNA using PCR. Clone the gene into a bacterial expression vector (e.g., pET28a).
-
Heterologous Expression: Transform the expression vector into an E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16°C) to ensure proper protein folding.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant His-tagged protein using nickel-affinity chromatography.
-
Enzyme Assay: Incubate the purified enzyme in a reaction buffer containing the appropriate substrate (GGPP for CDPS; ent-CPP for KSL) and a required divalent cation cofactor (e.g., MgCl2). Overlay the reaction with a solvent like hexane (B92381) to trap the volatile terpene products.
-
Product Identification: After incubation, vortex the mixture and remove the hexane layer. Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS). Identify the enzymatic product by comparing its mass spectrum and retention time to that of an authentic standard (e.g., ent-kaurene).
Conclusion and Future Directions
The biosynthetic pathway of aconitine-type alkaloids is a masterpiece of natural product chemistry, involving a highly orchestrated series of enzymatic reactions. While transcriptomic and metabolomic studies have successfully identified a roster of candidate genes for the core skeleton formation and tailoring steps, many enzymes, particularly those involved in the critical nitrogen incorporation and skeletal rearrangement steps, await full functional characterization.
Future research will focus on:
-
Complete Pathway Elucidation: Functionally validating the remaining unknown enzymes in the pathway.
-
Metabolic Engineering: Using synthetic biology approaches to reconstruct the pathway in microbial hosts like Saccharomyces cerevisiae for the sustainable production of specific, less toxic, or medicinally valuable alkaloids.
-
Regulatory Networks: Uncovering the transcription factors and regulatory mechanisms that control the expression of pathway genes.
A complete understanding of this complex pathway will not only satisfy scientific curiosity but also unlock new possibilities for the safe and effective use of these potent natural products in medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Omics on Traditional Medicinal Plant of the Genus Aconitum: Current Progress and Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aconitine - Wikipedia [en.wikipedia.org]
The Chemical Cornucopia of Ranunculaceae: A Technical Guide to Alkaloid Diversity
The Ranunculaceae, or buttercup family, represents a vast and morphologically diverse group of flowering plants. Beyond their aesthetic appeal, many genera within this family are prolific producers of a wide array of alkaloids, nitrogen-containing secondary metabolites renowned for their potent physiological effects. This technical guide offers an in-depth exploration of the chemical diversity of alkaloids in Ranunculaceae, tailored for researchers, scientists, and drug development professionals. It covers the major alkaloid classes, their quantitative distribution, biosynthetic origins, and the experimental protocols essential for their study, providing a comprehensive resource for harnessing their therapeutic potential.
Major Classes of Alkaloids in Ranunculaceae
The alkaloids within the Ranunculaceae family are structurally diverse and are often characteristic of specific tribes or genera. The two most prominent and pharmacologically significant classes are the diterpenoid alkaloids and the isoquinoline (B145761) alkaloids.
Diterpenoid Alkaloids
Primarily found in the genera Aconitum (Monkshood) and Delphinium (Larkspur), diterpenoid alkaloids (DAs) are infamous for their toxicity and potent biological activities.[1] These complex compounds are derived from a tetracyclic or pentacyclic diterpene skeleton and are categorized based on the number of carbon atoms in their core structure.[1]
-
C19-Diterpenoid Alkaloids : This is the most abundant group, often referred to as the "aconitine-type." They are characterized by a hexacyclic C19 norditerpenoid skeleton. Notable examples include aconitine, mesaconitine, and hypaconitine, which are known for their extreme toxicity and potent cardiotoxic and neurotoxic effects.[2][3] Despite their toxicity, they also exhibit significant analgesic and anti-inflammatory properties.[1]
-
C20-Diterpenoid Alkaloids : These alkaloids, such as atisine (B3415921) and veatchine, possess a C20 pentacyclic diterpenoid core. They are generally less toxic than their C19 counterparts and are being investigated for a range of pharmacological activities.
-
C18-Diterpenoid Alkaloids : This smaller group includes compounds like lappaconitine. Structurally, they are distinguished by the absence of the C-18 methyl group. Lappaconitine has been developed as an analgesic and antiarrhythmic drug.
Isoquinoline Alkaloids
This large and varied class of alkaloids is characteristic of genera such as Hydrastis (Goldenseal), Coptis (Goldthread), Thalictrum (Meadow-rue), and Berberis. They are all derived from the amino acid tyrosine.
-
Benzylisoquinoline Alkaloids (BIAs) : These form the structural backbone for many other isoquinoline types. A key example is berberine (B55584), a bright yellow compound found in Hydrastis canadensis and Coptis chinensis. Berberine is extensively studied for its antimicrobial, anti-inflammatory, and metabolic-regulating effects. Other important BIAs include hydrastine (B1673436) and canadine (B1168894) from Goldenseal.
-
Protoberberine Alkaloids : This subclass, which includes berberine and palmatine, is characterized by a tetracyclic ring system. They are abundant in Coptis and Hydrastis species and are known for their antibacterial and anti-inflammatory activities.
-
Aporphine (B1220529) Alkaloids : Magnoflorine is a representative aporphine alkaloid found in several Ranunculaceae species, including Thalictrum. These compounds are investigated for cardiovascular and anti-depressant effects.
Beyond these major classes, other non-diterpenoid alkaloids, including amides and phenethylamines, have also been identified in genera like Aconitum and Delphinium, further contributing to the family's chemical diversity.
Quantitative Distribution of Alkaloids
The concentration of specific alkaloids in Ranunculaceae plants can vary significantly based on the species, the plant part, geographical origin, and phenological stage. This variability underscores the importance of quantitative analysis for the standardization of herbal products and for drug discovery efforts.
Table 1: Concentration of Diterpenoid Alkaloids in Selected Aconitum Species
| Species | Plant Part | Alkaloid | Concentration (mg/g dry weight) | Reference |
| Aconitum carmichaeli (Shengfupian - Raw) | Root | Mesaconitine (MAT) | 0.81 ± 0.11 | |
| Hypaconitine (HAT) | 0.62 ± 0.08 | |||
| Aconitine (ACT) | 0.38 ± 0.05 | |||
| Total Diester DAs (DDAs) | 1.81 ± 0.24 | |||
| Total Monoester DAs (MDAs) | 0.26 ± 0.19 | |||
| Aconitum carmichaeli (Heishunpian - Processed) | Root | Mesaconitine (MAT) | 0.00 - 0.01 | |
| Hypaconitine (HAT) | 0.00 - 0.11 | |||
| Aconitine (ACT) | 0.00 - 0.11 | |||
| Total Diester DAs (DDAs) | 0.00 - 0.23 | |||
| Total Monoester DAs (MDAs) | 0.01 - 0.39 |
Note: Processing, such as boiling, significantly hydrolyzes the highly toxic diester diterpenoid alkaloids (DDAs) into the less toxic monoester diterpenoid alkaloids (MDAs).
Table 2: Concentration of Major Isoquinoline Alkaloids in Hydrastis canadensis (Goldenseal)
| Plant Part | Alkaloid | Concentration (% w/w dry weight) | Reference |
| Rhizome/Roots | Berberine | 0.5 - 6.0% | |
| Hydrastine | 1.5 - 4.0% | ||
| Canadine | ~0.5 - 1.0% | ||
| Aerial Parts (Flowering Stage) | Berberine | ~1.2% | |
| Hydrastine | ~1.0% | ||
| Canadine | ~0.3% |
Note: Alkaloid concentrations are generally higher in the belowground parts (rhizomes and roots) compared to the aerial parts. Levels can peak during flowering and dormancy.
Biosynthesis of Alkaloids in Ranunculaceae
The complex structures of Ranunculaceae alkaloids are assembled through intricate biosynthetic pathways, which are active areas of research for metabolic engineering applications.
Biosynthesis of Diterpenoid Alkaloids
The biosynthesis of C20-diterpenoid alkaloids begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the diterpene skeleton. Subsequent oxidation reactions, catalyzed by cytochrome P450 enzymes, and amination steps involving precursors like ethanolamine (B43304) lead to the core alkaloid structure.
Biosynthesis of Isoquinoline Alkaloids
The biosynthesis of all isoquinoline alkaloids starts with two molecules of L-tyrosine. This pathway is highly conserved across different plant families. One tyrosine molecule is converted to dopamine, and the other to 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates condense to form (S)-norcoclaurine, the central precursor to thousands of BIAs, including berberine.
Experimental Protocols for Alkaloid Research
The study of alkaloids from Ranunculaceae requires robust methods for their extraction, isolation, purification, and structural characterization.
Extraction and Isolation
The choice of extraction method depends on the physicochemical properties of the target alkaloids, particularly their basicity and solubility.
Detailed Protocol: General Acid-Base Extraction
This method leverages the differential solubility of alkaloids in acidic and basic conditions. Alkaloids exist as salts (soluble in water) in acidic media and as free bases (soluble in non-polar organic solvents) in alkaline media.
-
Sample Preparation : The dried plant material (e.g., roots, rhizomes) is ground into a moderately coarse powder to increase the surface area for extraction.
-
Acidification & Extraction : The powdered material is macerated or percolated with an acidified aqueous solution (e.g., 0.1-1% hydrochloric acid or sulfuric acid). This converts the native alkaloid salts and free bases into hydrochloride or sulfate (B86663) salts, which are soluble in the aqueous medium. The mixture is filtered to separate the acidic aqueous extract from the plant marc.
-
Basification : The acidic aqueous extract is transferred to a separatory funnel. The solution is made alkaline (pH 9-11) by the slow addition of a base, such as ammonium (B1175870) hydroxide. This neutralizes the alkaloid salts, converting them back to their free base form.
-
Organic Solvent Partitioning : The free alkaloid bases, which are now less soluble in water, are extracted from the aqueous phase by partitioning with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform). This step is typically repeated 3-4 times to ensure complete extraction.
-
Concentration : The organic solvent fractions are combined, dried over anhydrous sodium sulfate to remove residual water, and then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.
-
Purification : The crude extract, a mixture of various alkaloids, is then subjected to chromatographic techniques like column chromatography (CC) or preparative high-performance liquid chromatography (HPLC) for the isolation of individual compounds.
Structure Elucidation
Once an alkaloid is isolated and purified, its chemical structure is determined using a combination of spectroscopic methods.
Detailed Protocol: Sample Preparation and NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of complex molecules like alkaloids.
-
Sample Preparation :
-
Accurately weigh 1-10 mg of the purified alkaloid. The amount depends on the sensitivity of the NMR instrument.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte signals.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition :
-
1D NMR : Acquire a standard one-dimensional proton (¹H) NMR spectrum. This provides information about the number of different types of protons, their chemical environment, and their coupling patterns (spin-spin splitting). Also, acquire a ¹³C NMR spectrum, often along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, to determine the number and type of carbon atoms (CH₃, CH₂, CH, or quaternary C).
-
2D NMR - COSY : Acquire a Correlation Spectroscopy (COSY) spectrum. This experiment reveals which protons are coupled to each other (typically those separated by 2-3 bonds), helping to piece together fragments of the molecule.
-
2D NMR - HSQC/HMQC : Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum. This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their attached proton signals.
-
2D NMR - HMBC : Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This crucial experiment shows correlations between protons and carbons that are separated by two or three bonds. It is essential for connecting the molecular fragments identified from COSY and for establishing the overall carbon skeleton.
-
NOESY/ROESY : If stereochemistry is a key question, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed. These show correlations between protons that are close in space, regardless of whether they are bonded, providing critical information about the 3D structure.
-
-
Data Analysis : The collective data from these experiments are meticulously analyzed to assemble the final chemical structure, similar to solving a complex puzzle.
Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of alkaloids in plant extracts and finished products due to its high resolution, sensitivity, and reproducibility.
Detailed Protocol: HPLC-based Quantification of Berberine
-
Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is typically used. For example, a binary gradient of Solvent A (water with 0.1% formic acid or an ammonium acetate (B1210297) buffer) and Solvent B (acetonitrile or methanol).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where berberine has strong absorbance, such as 280 nm or 345 nm.
-
Column Temperature : Maintained at a constant temperature, e.g., 30 °C, to ensure reproducible retention times.
-
-
Standard Preparation :
-
Prepare a stock solution of a certified berberine reference standard by accurately weighing the standard and dissolving it in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards at different known concentrations (e.g., 10, 25, 50, 100, 150 µg/mL).
-
-
Sample Preparation :
-
Accurately weigh the powdered plant material (e.g., Hydrastis rhizome).
-
Extract the alkaloids using a defined volume of solvent (e.g., 70% methanol) with ultrasonication.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Analysis :
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plant extract samples.
-
Identify the berberine peak in the sample chromatograms by comparing its retention time to that of the reference standard.
-
Calculate the concentration of berberine in the samples by interpolating their peak areas on the calibration curve.
-
Pharmacological Activities and Drug Development
The rich chemical diversity of alkaloids in Ranunculaceae translates to a broad spectrum of pharmacological activities, making them a valuable resource for drug discovery. Diterpenoid alkaloids from Aconitum are potent analgesics, while isoquinoline alkaloids like berberine have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties.
The path from identifying a bioactive alkaloid to developing a marketable drug is a complex, multi-stage process.
Conclusion
The Ranunculaceae family is a veritable powerhouse of alkaloid chemistry, producing a remarkable diversity of diterpenoid and isoquinoline structures with profound biological activities. For researchers and drug development professionals, this family offers a rich pipeline of potential therapeutic agents. A thorough understanding of their chemical diversity, coupled with robust analytical and experimental protocols for their isolation, characterization, and quantification, is paramount. As analytical techniques continue to advance, further exploration of this family will undoubtedly unveil new chemical entities, deepening our understanding of natural product biosynthesis and providing novel leads for the development of next-generation medicines.
References
A Technical Guide to the Spectroscopic Analysis of Novel Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Diterpenoid alkaloids are a structurally complex and diverse class of natural products, primarily isolated from plant genera such as Aconitum and Delphinium.[1] Their intricate molecular architectures and significant pharmacological activities—including anti-inflammatory, analgesic, anti-arrhythmic, and cytotoxic effects—make them compelling targets for drug discovery and development.[2][3] The elucidation of their structures is a challenging endeavor that relies heavily on a sophisticated combination of modern spectroscopic techniques. This guide provides an in-depth overview of the key experimental protocols and spectroscopic data analysis central to the characterization of novel diterpenoid alkaloids.
Experimental Protocols: From Isolation to Identification
The journey from raw plant material to a fully characterized novel diterpenoid alkaloid involves meticulous extraction, isolation, and purification, followed by comprehensive spectroscopic analysis.
General Extraction and Isolation Methodology
The initial step involves the extraction of crude alkaloids from the plant source, typically the roots or aerial parts. A common approach is an acid-base extraction method, which leverages the basicity of the alkaloid nitrogen to separate them from other neutral or acidic metabolites. This is followed by a series of chromatographic separations to isolate individual compounds.
Key Steps:
-
Extraction: Dried and powdered plant material is typically macerated with a polar solvent, often methanol (B129727) or ethanol. The resulting extract is then acidified (e.g., with HCl) and partitioned with a non-polar solvent (e.g., petroleum ether, ethyl acetate) to remove fats and pigments.
-
Acid-Base Partitioning: The acidic aqueous layer is then made basic (e.g., with ammonia) to a high pH, and the free alkaloids are extracted back into an organic solvent like chloroform (B151607) or dichloromethane.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to various chromatographic techniques to isolate pure compounds.
-
Column Chromatography (CC): Often the first step, using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents (e.g., hexane/ethyl acetate (B1210297) or chloroform/methanol mixtures).[4]
-
pH-Zone-Refining Counter-Current Chromatography (CCC): A highly effective method for separating alkaloids, this technique utilizes a two-phase solvent system and a pH gradient to achieve high-purity separation of target compounds.[5] For example, a common system uses petroleum ether-ethyl acetate-methanol-water with triethylamine (B128534) in the upper phase and hydrochloric acid in the lower phase.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently used as a final purification step to yield highly pure alkaloids.
-
Spectroscopic Analysis for Structure Elucidation
The definitive structure of a novel alkaloid is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is critical for determining the molecular formula of the compound by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that offer clues about the compound's core structure and substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule, such as hydroxyls (-OH), carbonyls (C=O) in ketones or esters, and double bonds (C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation. A suite of 1D and 2D NMR experiments is required:
-
¹H-NMR: Provides information on the number and chemical environment of protons.
-
¹³C-NMR & DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the carbon skeleton.
-
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure.
-
-
Spectroscopic Data of Novel Diterpenoid Alkaloids
The following tables summarize the spectroscopic data for several recently discovered diterpenoid alkaloids, illustrating the type of quantitative data generated during characterization.
Case Study 1: Delcarpum (C₁₉-Diterpenoid Alkaloid)
Isolated from Delphinium peregrinum, Delcarpum is an aconitine-type C₁₉-diterpenoid alkaloid. Its structure was determined based on extensive NMR and MS data.
Table 1: ¹H and ¹³C NMR Data for Delcarpum in CDCl₃
| Position | δC (ppm) | δH (ppm), J (Hz) |
|---|---|---|
| 1 | 82.3 (d) | 3.22 (m) |
| 2 | 26.3 (t) | 2.15 (m), 2.58 (m) |
| 3 | 34.5 (t) | 1.85 (m), 2.15 (m) |
| 4 | 32.8 (s) | - |
| 5 | 47.6 (d) | 2.95 (d, 6.5) |
| 6 | 82.5 (d) | 4.11 (d, 6.5) |
| 7 | 45.1 (d) | 2.85 (m) |
| 8 | 80.8 (s) | - |
| 9 | 49.2 (d) | 2.75 (m) |
| 10 | 41.5 (d) | 2.65 (m) |
| 11 | 47.6 (s) | - |
| 12 | 29.5 (t) | 1.95 (m), 2.45 (m) |
| 13 | 43.2 (d) | 3.15 (m) |
| 14 | 75.6 (d) | 4.85 (d, 5.0) |
| 15 | 38.1 (t) | 2.05 (m), 2.65 (m) |
| 16 | 91.4 (d) | 3.11 (m) |
| 17 | 61.2 (d) | 4.25 (s) |
| 19 | 52.8 (t) | 2.85 (m), 3.15 (m) |
| N-CH₂ | 49.5 (t) | 2.55 (m) |
| N-CH₂-CH₃ | 11.9 (q) | 1.14 (t, 6.99) |
| OCH₃-1 | 56.4 (q) | 3.32 (s) |
| OCH₃-8 | 48.6 (q) | 3.45 (s) |
| OCH₃-16 | 58.1 (q) | 3.17 (m) |
| C-4 Me | 25.2 (q) | 0.85 (s) |
Case Study 2: Sczukinitine A (C₂₀-Diterpenoid Alkaloid)
Sczukinitine A is a novel C₂₀-diterpenoid alkaloid isolated from the roots of Aconitum sczukinii. Its molecular formula was established as C₂₆H₃₅NO₅ by HR-ESI-MS.
Table 2: ¹H and ¹³C NMR Data for Sczukinitine A in CDCl₃
| Position | δC (ppm) | δH (ppm), J (Hz) |
|---|---|---|
| 1 | 209.6 (s) | - |
| 2 | 47.1 (t) | 2.71 (m), 2.59 (m) |
| 3 | 36.6 (t) | 2.02 (m), 1.76 (m) |
| 4 | 37.6 (s) | - |
| 5 | 45.4 (d) | 2.62 (d, 6.4) |
| 6 | 218.1 (s) | - |
| 7 | 56.4 (d) | 2.91 (d, 6.4) |
| 8 | 79.1 (d) | 4.31 (s) |
| 9 | 50.8 (d) | 2.44 (d, 6.8) |
| 10 | 45.0 (s) | - |
| 11 | 49.8 (s) | - |
| 12 | 29.3 (t) | 1.83 (m), 1.63 (m) |
| 13 | 37.8 (d) | 2.21 (m) |
| 14 | 75.8 (d) | 4.09 (s) |
| 15 | 34.0 (t) | 1.98 (m), 1.58 (m) |
| 16 | 144.9 (s) | - |
| 17 | 114.7 (t) | 5.18 (br. s), 5.04 (br. s) |
| 18 | 26.3 (q) | 1.23 (s) |
| 19 | 58.1 (d) | 3.01 (d, 8.4) |
| 20 | 59.8 (d) | 3.19 (d, 8.4) |
| N-CH₃ | 42.1 (q) | 2.29 (t) |
Biological Activity and Signaling Pathways
Many novel diterpenoid alkaloids exhibit potent biological activities, making them valuable lead compounds for drug development. For instance, franchetine-type diterpenoid alkaloids isolated from Aconitum sinoaxillare have shown significant anti-inflammatory and analgesic effects. Compound 1 from this study was found to exert its anti-inflammatory effect by inhibiting the TLR4-MyD88/NF-κB/MAPKs signaling pathway. This pathway is a cornerstone of the innate immune response, and its inhibition can reduce the production of inflammatory mediators like nitric oxide (NO), iNOS, and COX-2.
Conclusion
The exploration of novel diterpenoid alkaloids continues to be a vibrant field of natural product chemistry. The structural elucidation of these complex molecules is fundamentally dependent on the rigorous application of modern spectroscopic techniques, particularly multidimensional NMR and high-resolution mass spectrometry. The detailed data and protocols outlined in this guide underscore the standard methodologies required to bring a novel compound from isolation to full characterization. As potent biological agents, the continued discovery and analysis of these alkaloids hold significant promise for the development of new therapeutic agents.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources of Hetisine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetisine-type diterpenoid alkaloids are a significant class of natural products characterized by a complex heptacyclic C20-diterpenoid skeleton. These compounds have garnered considerable interest within the scientific community due to their diverse and potent biological activities, including antiarrhythmic, antitumor, and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of hetisine-type alkaloids, detailed experimental protocols for their extraction and isolation, and the spectroscopic techniques employed for their structural elucidation. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents derived from natural sources.
Natural Distribution of Hetisine-Type Alkaloids
Hetisine-type alkaloids are predominantly found in plant species belonging to the Ranunculaceae (Buttercup) family, with a notable concentration in the genera Aconitum, Delphinium, and Consolida. Additionally, species from the Spiraea genus of the Rosaceae family have been identified as a source of these complex alkaloids.[1][2]
The distribution of known hetisine-type diterpenoid alkaloids among the primary plant genera is summarized below. The genera Aconitum and Delphinium are the most prolific sources, accounting for the vast majority of identified compounds.[1][2]
| Plant Family | Genus | Number of Known Hetisine-Type Alkaloids | Key Species Examples |
| Ranunculaceae | Aconitum | >86 | A. coreanum[1], A. orochryseum |
| Ranunculaceae | Delphinium | >62 | D. pachycentrum, D. brunonianum, D. peregrinum |
| Ranunculaceae | Consolida | >15 | C. oliveriana, C. anthoroidea |
| Rosaceae | Spiraea | >11 | S. japonica |
Biosynthetic Pathway and Chemical Diversity
Hetisine-type alkaloids are biosynthetically derived from the atisine-type diterpenoid skeleton. The characteristic heptacyclic structure is formed through the creation of a C(14)–C(20) and an N–C(6) bond. The structural diversity within this class of alkaloids arises from variations in the oxidation state of the nitrogen atom and the nature and position of various substituents on the core skeleton.
Caption: Generalized biosynthetic relationship of hetisine-type alkaloids.
Experimental Protocols: From Plant Material to Pure Compound
The isolation of hetisine-type alkaloids is a multi-step process that requires careful execution of extraction, partitioning, and chromatographic techniques. The general workflow is outlined below.
Caption: General experimental workflow for the isolation of hetisine-type alkaloids.
Extraction of Crude Alkaloids
A common and effective method for the initial extraction of alkaloids from plant material is the acid-base extraction technique.
-
Objective: To selectively extract the basic alkaloids from the bulk plant matrix.
-
Protocol Example (from Aconitum coreanum):
-
Grind the dried and powdered plant material (e.g., 5 kg of roots).
-
Perform heat reflux extraction three times with 95% ethanol (B145695) containing a small amount of hydrochloric acid (e.g., 10 mL).
-
Combine the extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an acidic aqueous solution (e.g., 2 L of 1% HCl).
-
Wash the acidic solution with a nonpolar solvent like petroleum ether to remove neutral and acidic compounds.
-
Basify the aqueous layer to a pH of approximately 9.5 with a base such as ammonia (B1221849) water (NH₃·H₂O).
-
Extract the liberated free alkaloids with an organic solvent like chloroform.
-
Combine the organic extracts and evaporate to dryness to yield the crude alkaloid mixture.
-
Chromatographic Separation and Purification
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. A combination of chromatographic techniques is typically employed.
-
Objective: To separate the individual alkaloids from the crude extract based on their physicochemical properties.
-
Column Chromatography (CC): This is often the first step in the purification process.
-
Stationary Phase: Silica gel or alumina (B75360) are commonly used.
-
Mobile Phase: A gradient of solvents is typically used, starting with less polar solvents and gradually increasing the polarity. For example, a gradient of chloroform-methanol or diethyl ether-chloroform followed by chloroform-methanol with a small amount of ammonia can be effective.
-
-
Counter-Current Chromatography (CCC): This technique is particularly useful for the preparative separation of alkaloids.
-
pH-Zone-Refining CCC: This variation is highly efficient for separating alkaloids with similar structures.
-
Protocol Example (from Aconitum coreanum):
-
Two-phase solvent system: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).
-
Stationary Phase (Upper Phase): Contains a retainer base (e.g., 10 mM triethylamine).
-
Mobile Phase (Lower Phase): Contains an eluter acid (e.g., 10 mM hydrochloric acid).
-
This method successfully separated seven diterpenoid alkaloids from 3.5 g of crude extract with high purity.
-
-
-
Preparative Thin-Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used for the final purification of the isolated compounds.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
-
Objective: To unambiguously determine the molecular structure, including stereochemistry, of the isolated alkaloid.
-
Mass Spectrometry (MS):
-
Techniques: Electrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HR-MS).
-
Application: Provides the molecular weight and elemental composition of the compound, which is crucial for determining the molecular formula. Fragmentation patterns can offer clues about the structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY.
-
Application: Provides detailed information about the carbon-hydrogen framework of the molecule. 2D NMR experiments are essential for establishing the connectivity of atoms and the relative stereochemistry.
-
-
Infrared (IR) Spectroscopy:
-
Application: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
-
X-ray Crystallography:
-
Application: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including the absolute configuration.
-
References
An In-depth Technical Guide on the Toxic Constituents of Traditional Chinese Medicine Fuzi (Aconitum carmichaeli)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fuzi, the processed lateral root of Aconitum carmichaeli, is a potent and widely utilized herb in Traditional Chinese Medicine (TCM) for its cardiotonic, anti-inflammatory, and analgesic properties.[1][2] However, its therapeutic application is constrained by a narrow therapeutic window due to the presence of highly toxic C19 diester-diterpenoid alkaloids (DDAs). This guide provides a comprehensive technical overview of these toxic constituents, their mechanisms of action, quantitative analysis, and the experimental protocols essential for their study. The primary toxic components are aconitine, mesaconitine, and hypaconitine (B608023), which exert their effects primarily by modulating voltage-gated sodium channels.[3][4][5] Understanding the toxicology of Fuzi is paramount for ensuring its safe and effective clinical use.
Toxic Constituents of Fuzi
The principal toxicity of Fuzi is attributed to a class of compounds known as diester-diterpenoid alkaloids (DDAs). The most significant of these are:
-
Aconitine (AC)
-
Mesaconitine (MAC)
-
Hypaconitine (HAC)
These alkaloids are notorious for their cardiotoxicity and neurotoxicity. Traditional processing methods, such as prolonged boiling or steaming, are employed to hydrolyze these DDAs into less toxic monoester-diterpenoid alkaloids (MDAs), including benzoylaconine, benzoylmesaconine, and benzoylhypaconine, thereby reducing the overall toxicity of the herb.
Quantitative Analysis of Toxic Alkaloids
The concentration of DDAs varies significantly between raw and processed Fuzi. Processing is critical to reduce the levels of these toxic compounds to a safer range.
Table 1: Concentration of Diester-Diterpenoid Alkaloids (DDAs) in Raw and Processed Fuzi (mg/g)
| Alkaloid | Raw Fuzi (Shengfupian) | Processed Fuzi |
| Aconitine (AC) | 0.00 - 0.31 | Typically below detection limit after sufficient processing |
| Mesaconitine (MAC) | 0.04 - 1.32 | 0.00 - 0.58 (depending on processing method) |
| Hypaconitine (HAC) | 0.05 - 0.80 | 0.00 - 0.23 (depending on processing method) |
| Total DDAs | 0.09 - 1.81 | 0.00 - 0.58 |
Data compiled from multiple sources. The Chinese Pharmacopoeia stipulates that the total amount of DDAs in processed Fuzi should not exceed 0.02%.
Toxicological Data
The acute toxicity of the primary DDAs has been determined in various animal models.
Table 2: Acute Toxicity (LD50) of Fuzi Diterpenoid Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) |
| Aconitine | Mouse | Oral | 1.0 - 1.8 |
| Mouse | Intravenous | 0.100 | |
| Mouse | Subcutaneous | 0.12 - 0.270 | |
| Mesaconitine | Mouse | Oral | 1.9 |
| Mouse | Intravenous | 0.068 |
Mechanism of Toxicity: Modulation of Voltage-Gated Sodium Channels
The primary molecular mechanism underlying the cardiotoxicity and neurotoxicity of Fuzi alkaloids involves their interaction with voltage-gated sodium channels (VGSCs).
Aconitine and its congeners bind with high affinity to site 2 of the alpha subunit of VGSCs in their open state. This binding leads to a persistent activation of the sodium channels by inhibiting their transition to the inactivated state. The sustained influx of Na+ ions causes prolonged depolarization of the cell membrane in excitable tissues like the myocardium and neurons.
This persistent depolarization has several downstream consequences:
-
Cardiac Arrhythmias: In cardiomyocytes, the prolonged action potential duration and delayed afterdepolarizations can trigger ventricular arrhythmias, including tachycardia and fibrillation, which are the main causes of death in aconite poisoning.
-
Neurotoxicity: In the nervous system, the constant activation of sodium channels leads to initial hyperexcitability, followed by paralysis due to the inability of the channels to reset. This manifests as paresthesia, numbness, and muscle weakness.
Signaling Pathway of Aconitine-Induced Cardiotoxicity
Caption: Aconitine binds to VGSCs, causing persistent Na+ influx and leading to fatal cardiac arrhythmias.
Experimental Protocols
Protocol for Extraction and Quantification of Diterpenoid Alkaloids from Fuzi
This protocol outlines a standard method for the extraction and subsequent quantification of aconitine, mesaconitine, and hypaconitine using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Pulverize dried Fuzi root (raw or processed) to a homogeneous powder (60 mesh).
-
Accurately weigh 1.0 g of the powdered sample.
2. Extraction:
-
Add 20 mL of 70% methanol (B129727) to the sample.
-
Perform ultrasonication for 15-30 minutes.
-
Transfer to a shaker and agitate at 40°C for 20 minutes.
-
Allow the mixture to stand for 60 minutes to settle.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
3. HPLC Conditions:
-
System: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-35°C.
-
Detection: UV detector at 235 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare a series of standard solutions of aconitine, mesaconitine, and hypaconitine of known concentrations.
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
-
Calculate the concentration of each alkaloid in the Fuzi extract based on the calibration curves.
General Workflow for Toxicological Analysis of Fuzi
The toxicological assessment of Fuzi involves a multi-step process from sample handling to data interpretation.
Caption: A typical workflow for Fuzi toxicological analysis, from sample preparation to final reporting.
Conclusion
The toxic constituents of Fuzi, primarily the diester-diterpenoid alkaloids aconitine, mesaconitine, and hypaconitine, pose a significant risk if not properly managed. Their mechanism of action, centered on the persistent activation of voltage-gated sodium channels, explains their potent cardiotoxic and neurotoxic effects. For researchers and drug development professionals, a thorough understanding of these compounds, coupled with rigorous quantitative analysis and standardized toxicological testing, is essential. The protocols and data presented in this guide serve as a foundational resource for the safe handling, study, and potential therapeutic development of Fuzi-derived compounds, ensuring that its powerful medicinal benefits can be harnessed while mitigating its inherent risks.
References
- 1. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 2. Unveiling Dynamic Changes of Chemical Constituents in Raw and Processed Fuzi With Different Steaming Time Points Using Desorption Electrospray Ionization Mass Spectrometry Imaging Combined With Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. In vivo acute toxicity of detoxified Fuzi (lateral root of Aconitum carmichaeli) after a traditional detoxification process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Diterpenoid Alkaloids Using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the simultaneous identification and quantification of diterpenoid alkaloids in complex matrices. The method utilizes a streamlined sample preparation protocol followed by rapid chromatographic separation and highly selective tandem mass spectrometry detection. This approach offers excellent accuracy, precision, and high throughput for the analysis of these toxic secondary metabolites, making it suitable for applications in pharmaceutical research, food safety, and traditional medicine quality control.
Introduction
Diterpenoid alkaloids are a class of structurally complex and biologically active natural products found in various plant species. Due to their potential toxicity, the development of reliable and sensitive analytical methods for their detection and quantification is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the preferred technique for this purpose due to its superior specificity, speed, and sensitivity. This document provides a detailed protocol for the analysis of diterpenoid alkaloids, from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation
A critical step in the analysis of diterpenoid alkaloids from complex biological matrices is efficient sample preparation to extract the analytes of interest and remove interfering substances.[1] A generic solid-phase extraction (SPE) protocol is detailed below, which can be adapted based on the specific matrix.
Materials:
-
Biological matrix (e.g., plasma, plant extract)
-
Methanol (B129727) (50%)
-
Formic acid (0.1%) in water
-
Methanol (20%)
-
Acetonitrile
-
SPE columns (e.g., Cleanert PEP-2, 40–60 µm, 60 Å, 10 mg/1 ml)[2]
Protocol:
-
Column Activation: Activate the SPE column by passing 1 ml of 50% methanol, followed by 1 ml of 0.1% formic acid in water.[2]
-
Sample Loading: Load the pre-treated plasma or reconstituted plant extract sample onto the conditioned SPE column.
-
Washing: Wash the column with 200 µl of 20% methanol to remove polar interferences.[2]
-
Elution: Elute the target diterpenoid alkaloids with 400 µl of acetonitrile.[2]
-
Final Preparation: Centrifuge the eluent at 14,000 rpm for 10 minutes. The resulting supernatant is then ready for injection into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
The following conditions can be used as a starting point and should be optimized for the specific diterpenoid alkaloids of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: Eclipse plus C18 column (4.6 mm × 100 mm, 1.8 µm) with a C18 guard column (2.1 mm × 12.5 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 ml/min.
-
Injection Volume: 5 µl.
-
Gradient Elution:
-
0-4 min: 5-60% B
-
4-5 min: 60-70% B
-
5-7 min: 70-93% B
-
7-11 min: 93-94% B
-
11-12 min: 94-5% B
-
12-17 min: 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Spray Voltage: 5000 V.
-
Curtain Gas: 35 psi.
-
Temperature: 450°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions, declustering potentials, and collision energies should be optimized for each target analyte.
Quantitative Data Summary
The presented method has been validated for its performance. The following tables summarize the quantitative data from various studies on alkaloid analysis, demonstrating the method's reliability.
Table 1: Method Validation Parameters for Alkaloid Analysis
| Parameter | Value Range | Reference |
| Recovery | 64.5 - 112.2% | |
| Intra-day Precision (RSD) | < 3.0% - 12.79% | |
| Inter-day Precision (RSD) | < 3.0% - < 15% | |
| Matrix Effect | ≤ 23% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte Class | Matrix | LOD | LOQ | Reference |
| Diterpenoids | Methanol Extracts | 3.0 - 16 ng/ml | - | |
| Lupin Alkaloids | Lupins | - | 1 - 25 µg/kg | |
| Various Alkaloids | Food Matrices | - | 5.0 µg/kg | |
| Pyrrolizidine Alkaloids | Honey, Milk, Tea | 0.015 - 0.75 µg/kg | 0.05 - 2.5 µg/kg |
Experimental Workflow
The overall workflow for the HPLC-MS/MS analysis of diterpenoid alkaloids is depicted in the following diagram.
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Alkaloids from Aconitum Roots
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of alkaloids from the roots of Aconitum species. The methods outlined below are compiled from various established scientific sources and are intended for use in a laboratory setting by trained professionals. Aconitum alkaloids are highly toxic, and appropriate safety precautions must be taken at all times.
Introduction
Aconitum, commonly known as monkshood or wolfsbane, is a genus of flowering plants that contains highly toxic C18-, C19-, and C20-diterpenoid alkaloids.[1] These alkaloids, including aconitine, mesaconitine, and hypaconitine, possess potent pharmacological activities and are of significant interest in drug development.[1][2] However, their therapeutic doses are very close to their toxic doses, necessitating precise and efficient isolation and purification protocols to ensure safety and efficacy in research and clinical applications.[1]
This protocol details a common and effective method for extracting and purifying total alkaloids from Aconitum roots, followed by analytical procedures for quantification.
Experimental Workflow
The overall workflow for the isolation of alkaloids from Aconitum roots is depicted in the diagram below. This process involves sample preparation, a multi-step extraction, purification using liquid-liquid extraction and solid-phase extraction, and finally, analysis and quantification.
Caption: Experimental workflow for isolating alkaloids from Aconitum roots.
Quantitative Data Summary
Several extraction methods have been evaluated for their efficiency in isolating alkaloids from Aconitum species. The choice of method can significantly impact the yield. The following table summarizes a comparison of different extraction techniques for the alkaloid Guanfu base A (GFA) from Aconitum coreanum.
| Extraction Method | Extraction Time | Yield of GFA (mg/g) |
| Pulsed Electric Field (PEF) | 0.5 - 1 min | 3.94 |
| Ultrasonic-Assisted Extraction (UE) | 40 min | Not specified |
| Heat Reflux Extraction (HRE) | 10 hours | Not specified |
| Cold Maceration Extraction | Not specified | Not specified |
| Percolation Extraction | Not specified | Not specified |
Data sourced from a study on Aconitum coreanum, where PEF was shown to be a high-yield and rapid method.[3]
Detailed Experimental Protocol
This protocol is a synthesized method based on common laboratory practices for alkaloid isolation from Aconitum roots.
Materials and Reagents
-
Dried Aconitum roots
-
Deionized water
-
Aqueous ammonia solution (10% and 25%)
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl), dilute
-
Sodium hydroxide (B78521) (NaOH), dilute
-
Anhydrous sodium sulfate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC grade solvents (acetonitrile, water, buffers)
-
Alkaloid standards (aconitine, mesaconitine, hypaconitine)
Equipment
-
Grinder or mill
-
Sieve (e.g., 0.45 mm)
-
Drying oven
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
pH meter
-
Separatory funnels
-
SPE manifold
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector
Sample Preparation
-
Grinding: Pulverize the dried Aconitum roots into a fine powder using a grinder or mill.
-
Sieving: Pass the powder through a 0.45 mm sieve to ensure a uniform particle size.
-
Drying: Dry the sieved powder in an oven at 55°C for 6-7 hours to remove residual moisture.
Extraction
Several methods can be employed for extraction, including maceration, percolation, and Soxhlet extraction. An efficient and commonly used method is ultrasound-assisted extraction.
-
Alkalinization: Weigh 1.0 g of the dried powder and place it in a suitable vessel. Add 1 mL of 10% aqueous ammonia solution and let it soak for 20 minutes at room temperature. This step converts alkaloid salts into their free base form, which is more soluble in organic solvents.
-
Ultrasonic Extraction: Add 20 mL of diethyl ether to the mixture and extract in an ultrasonic bath for 10 minutes. The use of ultrasound enhances the extraction efficiency by disrupting plant cell walls.
-
Maceration: Allow the sample to stand at room temperature for 16 hours.
-
Filtration: Filter the liquid phase to separate the extract from the plant material.
-
Repeated Extraction: Repeat the extraction process with fresh diethyl ether to ensure complete extraction of the alkaloids.
-
Combine and Evaporate: Combine all the ether extracts and evaporate the solvent to dryness at 40°C under a stream of nitrogen or using a rotary evaporator.
Purification
The crude extract contains various impurities that need to be removed. A combination of liquid-liquid extraction and solid-phase extraction is effective for purification.
-
Acidification: Dissolve the dried crude extract in a dilute acidic solution (e.g., 5% HCl) to convert the alkaloids into their salt form, which is soluble in the aqueous phase.
-
Washing: Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove non-alkaloidal, lipophilic impurities. Discard the organic phase.
-
Basification: Adjust the pH of the aqueous phase to 9-10 with a dilute base (e.g., 25% ammonia solution). This converts the alkaloid salts back to their free base form.
-
Extraction of Free Bases: Extract the alkaloids from the basified aqueous solution with a non-polar organic solvent (e.g., dichloromethane (B109758) or a mixture of diethyl ether and chloroform) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified total alkaloid extract.
For further purification, the extract can be subjected to SPE.
-
Conditioning: Condition an SPE cartridge (e.g., C8 or Si) by passing methanol followed by deionized water through it.
-
Loading: Dissolve the alkaloid extract in a suitable solvent (e.g., acetonitrile) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., chloroform (B151607) and then ethyl acetate) to remove remaining impurities.
-
Elution: Elute the alkaloids from the cartridge with a stronger solvent, such as a mixture of diethylamine (B46881) and chloroform (1:1).
-
Evaporation: Evaporate the eluate to dryness to obtain the purified alkaloid fraction.
An alternative purification method involves using macroporous adsorption resins. The extract is loaded onto the resin, washed with water to remove impurities, and then the alkaloids are eluted with an acidic ethanol-water solution (pH ≤ 5, 50-90% ethanol).
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is a reliable method for the separation and quantification of individual alkaloids.
-
Sample Preparation: Accurately weigh the purified alkaloid extract and dissolve it in the HPLC mobile phase to a known concentration.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for the alkaloids of interest (e.g., aconitine, mesaconitine, hypaconitine).
-
HPLC Conditions (Example):
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer solution (e.g., 25 mM triethylamine (B128534) phosphate). The specific gradient will depend on the alkaloids being analyzed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 230 nm or 235 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve for each alkaloid standard by plotting peak area against concentration. Determine the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.
Safety Precautions
-
Aconitum alkaloids are extremely toxic. Handle all plant material and extracts with extreme caution in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, at all times.
-
Avoid inhalation of dust from the plant material and contact with skin.
-
Dispose of all waste materials in accordance with institutional and national regulations for hazardous materials.
Conclusion
The protocol described provides a robust framework for the isolation, purification, and quantification of alkaloids from Aconitum roots. The specific parameters may require optimization depending on the Aconitum species and the target alkaloids. Adherence to safety protocols is paramount when working with these highly toxic compounds.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Aconitum Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aconitum alkaloids, derived from plants of the Aconitum genus, are a class of diterpenoid alkaloids known for their potent biological activities.[1] They have been utilized in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic effects.[2][3] However, their therapeutic application is severely limited by a narrow therapeutic window and high toxicity, primarily cardiotoxicity and neurotoxicity.[4][5] The primary mechanism of this toxicity involves the activation of voltage-dependent sodium channels, leading to cell membrane depolarization. Diester-diterpenoid alkaloids (DDAs) such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023) are generally considered the most toxic constituents. Due to these safety concerns, robust and reliable in vitro cytotoxicity assays are essential for screening and characterizing the toxic potential of these compounds in preclinical research and drug development. These assays provide critical data on dose-dependent cellular responses, helping to elucidate mechanisms of toxicity and guide the development of safer derivatives.
Quantitative Cytotoxicity Data
The cytotoxic effects of various Aconitum alkaloids have been quantified across different cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of Aconitum Alkaloids in Various Cell Lines
| Alkaloid/Derivative | Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| Aconitine | H9c2 (Rat Cardiomyoblast) | MTT | 32 µM | |
| Aconitine | HT22 (Mouse Hippocampal) | CCK-8 | 908.1 µM | |
| Lappaconitine Derivative | MCF-7/ADR (Human Breast Cancer) | Not Specified | 7.02 µM | |
| Lappaconitine Derivative A4 | RAW264.7 (Mouse Macrophage) | Griess Assay (NO Production) | 12.91 µmol/L | |
| Lappaconitine Derivative 6 | RAW264.7 (Mouse Macrophage) | Griess Assay (NO Production) | 10.34 ± 2.05 µM | |
| Lipojesaconitine | Human Tumor Cell Lines (various) | Not Specified | 6.0 - 7.3 µM | |
| A. heterophyllum Extract | MCF-7 (Human Breast Cancer) | MTT | 54.89 µg/ml |
| A. heterophyllum Niosomes | MCF-7 (Human Breast Cancer) | MTT | 41.71 µg/ml | |
Table 2: Other Quantitative Cytotoxicity Metrics
| Alkaloid | Cell Line | Assay Type | Concentration | Result | Reference |
|---|---|---|---|---|---|
| Hypaconitine | Neonatal Rat Myocardial Cells | LDH Release | 30 µmol/L | 29 ± 8% LDH Release (60 min) | |
| Hypaconitine | Neonatal Rat Myocardial Cells | LDH Release | 60 µmol/L | 42 ± 10% LDH Release (60 min) | |
| Hypaconitine | Neonatal Rat Myocardial Cells | LDH Release | 120 µmol/L | 57 ± 9% LDH Release (60 min) | |
| Aconitine | Rat Embryos | Whole Embryo Culture | 2.5 µg/ml | Adverse effects on growth |
| Aconitine | Rat Embryos | Whole Embryo Culture | 5 µg/ml | Severe dysmorphogenesis | |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cytotoxicity assessment. The most common assays used for Aconitum alkaloids are the MTT assay, which measures metabolic activity, and the LDH assay, which measures cell membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored at -20°C, protected from light
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Aconitum alkaloid stock solution (dissolved in a suitable solvent like DMSO)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.
-
Dilute the cell suspension to a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for control (untreated cells) and blank (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Aconitum alkaloid in cell culture medium from the stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the alkaloid. For untreated controls, add medium with the corresponding solvent concentration.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3.5-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a plate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % viability against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and stop solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with Aconitum alkaloids in a 96-well plate.
-
Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis solution (provided in the kit) 30 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit if required.
-
Measure the absorbance at the recommended wavelength (typically 450-490 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of Aconitum alkaloids involves cell culture, treatment, and subsequent analysis using various assays to measure different cellular endpoints.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Signaling Pathways in Aconitine-Induced Cytotoxicity
Aconitine induces cytotoxicity through complex mechanisms, primarily involving the induction of apoptosis. Studies in H9c2 cardiomyocytes and HT22 neuronal cells have implicated mitochondria-dependent pathways, the activation of inflammatory cascades like the TNFα-NLRP3 axis, and the modulation of apoptosis-related proteins such as Bax and Bcl-2.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Determination of Diterpenoid Alkaloids using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoid alkaloids are a complex and structurally diverse class of natural products, primarily isolated from plants of the genera Aconitum and Delphinium.[1] These compounds are characterized by intricate C18, C19, and C20 carbon skeletons, often featuring a high degree of oxygenation and numerous stereocenters, which contribute to their significant pharmacological activities and inherent toxicity.[1] Accurate and unambiguous structure determination is paramount for understanding their structure-activity relationships (SAR) and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of these challenging molecules in solution.[2][3]
These application notes provide a comprehensive guide to the methodologies and protocols for using a suite of NMR experiments to determine the constitution, configuration, and conformation of diterpenoid alkaloids.
Overall Workflow for Diterpenoid Alkaloid Structure Elucidation
The structural elucidation of a novel diterpenoid alkaloid is a systematic process that integrates various 1D and 2D NMR techniques. The general workflow begins with the basic characterization of the molecular formula and functional groups, proceeds to the assembly of the carbon skeleton and the assignment of proton and carbon signals, and culminates in the determination of the relative and absolute stereochemistry.
Caption: General workflow for diterpenoid alkaloid structure elucidation.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for diterpenoid alkaloids.
-
Sample Purity: Ensure the isolated alkaloid is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.
-
Mass Requirement: For a comprehensive suite of 1D and 2D NMR experiments on a modern spectrometer (≥400 MHz) equipped with a cryoprobe, 1-5 mg of the compound is typically sufficient. For less sensitive instruments or experiments, 5-15 mg may be required.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterochloroform (CDCl₃) is a common first choice. For more polar alkaloids, deuterated methanol (B129727) (CD₃OD), dimethyl sulfoxide (B87167) (DMSO-d₆), or acetone-d₆ may be necessary.[4] The choice of solvent can influence chemical shifts, so consistency is key when comparing data with literature values.
-
Procedure: a. Weigh the desired amount of the diterpenoid alkaloid and place it in a clean, dry vial. b. Add approximately 0.5-0.7 mL of the chosen deuterated solvent. c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter. e. Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm to optimize shimming. f. Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
The following is a recommended set of NMR experiments and typical acquisition parameters. These may need to be optimized based on the specific compound, sample concentration, and spectrometer.
Table 1: Recommended NMR Experiments and Typical Acquisition Parameters
| Experiment | Pulse Program (Bruker) | Purpose | Key Parameters |
| ¹H NMR | zg30 | Provides information on proton chemical shifts, multiplicities, and integrations. | NS: 8-16, D1: 1.5-2.0 s, AQ: ~3 s, SW: 12-16 ppm |
| ¹³C NMR | zgpg30 | Determines the number and types of carbon atoms in the molecule. | NS: ≥1024, D1: 2.0 s, AQ: ~1 s, SW: 220-240 ppm |
| DEPT-135 | dept135 | Differentiates between CH₃/CH (positive) and CH₂ (negative) signals. | NS: 128-256, D1: 2.0 s |
| COSY | cosygpprqf | Identifies ¹H-¹H spin-spin couplings, revealing proton connectivity. | NS: 2-4, TD(F2): 2k, TD(F1): 256, D1: 2.0 s |
| HSQC | hsqcedetgpsisp2.2 | Correlates protons with their directly attached carbons (one-bond ¹JCH). | NS: 2-4, TD(F2): 2k, TD(F1): 128-256, D1: 2.0 s |
| HMBC | hmbcgplpndqf | Shows long-range correlations between protons and carbons (2-4 bonds, ²⁻⁴JCH). | NS: 8-16, TD(F2): 2k, TD(F1): 256-512, D1: 2.0 s |
| NOESY/ROESY | noesygpph/roesyetgpph | Detects through-space correlations between protons, crucial for stereochemistry. | NS: 8-16, Mixing Time: 300-800 ms, D1: 2.0 s |
-
NS: Number of Scans
-
D1: Relaxation Delay
-
AQ: Acquisition Time
-
SW: Spectral Width
-
TD: Time Domain (number of data points)
NMR Data Processing
Accurate data processing is critical for the correct interpretation of NMR spectra.
-
Fourier Transformation (FT): The raw free induction decay (FID) data is converted into a frequency-domain spectrum.
-
Apodization (Window Function): Apply an appropriate window function (e.g., exponential multiplication for sensitivity enhancement or Gaussian for resolution enhancement) to the FID before FT. For phase-sensitive 2D spectra like HSQC and NOESY, a squared sine-bell function is often used.
-
Phasing: For phase-sensitive spectra, both zero-order and first-order phase corrections must be applied to ensure all peaks have a pure absorption lineshape. Magnitude-mode spectra like COSY and HMBC do not require phasing.
-
Baseline Correction: A polynomial function is applied to correct for baseline distortions.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at δH 7.26 and δC 77.16 ppm.
-
Linear Prediction: In the indirect dimension (F1) of 2D spectra, linear prediction can be used to improve resolution.
Data Interpretation and Structure Assembly
The following diagram illustrates the logical relationships in interpreting key 2D NMR spectra for assembling the molecular structure.
Caption: Logic diagram for interpreting 2D NMR data in structure elucidation.
-
COSY: Establishes proton-proton connectivities within spin systems. For example, a cross-peak between H-1 and H-2 indicates they are coupled, likely on adjacent carbons.
-
HSQC: Unambiguously assigns each proton to its directly attached carbon. This helps to confirm the assignments from ¹³C and DEPT spectra.
-
HMBC: This is arguably the most crucial experiment for diterpenoid alkaloids. It reveals long-range (2-4 bond) correlations, which are essential for connecting the individual spin systems identified from COSY and for placing quaternary carbons and heteroatoms within the molecular framework.
-
NOESY/ROESY: These experiments provide information about the spatial proximity of protons. Strong NOE/ROE correlations are observed between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is vital for determining the relative stereochemistry of substituents and the conformation of the ring systems.
Quantitative Data and Chemical Shift Libraries
The chemical shifts of diterpenoid alkaloids are highly dependent on their skeleton type and substitution patterns. Building a reference table of chemical shifts is invaluable for the identification of known compounds and for providing a starting point for the analysis of new analogues.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for a C19-Diterpenoid Alkaloid (Aconitine-type skeleton in CDCl₃)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key HMBC Correlations (H to C) |
| 1 | ~84.0 | ~3.8 (d, J=7.0) | C-2, C-10, C-11 |
| 2 | ~45.0 | ~2.5 (m) | C-1, C-3, C-11 |
| 3 | ~72.0 | ~4.2 (t, J=5.0) | C-1, C-2, C-4, C-5 |
| 4 | ~43.0 | - | - |
| 5 | ~50.0 | ~2.9 (d, J=6.0) | C-4, C-6, C-7, C-11, C-20 |
| 6 | ~82.5 | ~4.9 (d, J=6.0) | C-5, C-7, C-8, C-11 |
| 7 | ~48.0 | ~2.1 (m) | C-5, C-6, C-8 |
| 8 | ~76.0 | - | - |
| 9 | ~49.0 | ~3.1 (s) | C-8, C-10, C-11, C-12, C-14 |
| 10 | ~40.0 | - | - |
| 11 | ~50.0 | - | - |
| 12 | ~35.0 | ~2.0 (m), ~1.8 (m) | C-9, C-11, C-13, C-14 |
| 13 | ~75.0 | - | - |
| 14 | ~79.0 | ~4.5 (d, J=5.0) | C-8, C-9, C-12, C-13, C-15, C-16 |
| 15 | ~38.0 | ~2.3 (m), ~1.9 (m) | C-13, C-14, C-16 |
| 16 | ~83.0 | ~5.0 (t, J=4.5) | C-13, C-14, C-15, C-17 |
| 17 | ~62.0 | ~3.3 (s) | C-11, C-16, C-19 |
| 19 | ~58.0 | ~2.6 (d, J=12.0), ~2.4 (d, J=12.0) | C-4, C-5, N-Et |
| N-CH₂ | ~49.0 | ~2.5 (q, J=7.0) | C-19, N-CH₃ |
| N-CH₃ | ~13.0 | ~1.1 (t, J=7.0) | N-CH₂ |
Note: The chemical shifts are approximate and can vary significantly based on the specific substitution pattern.
Conclusion
The structural elucidation of diterpenoid alkaloids is a challenging task that relies heavily on the systematic application and interpretation of a suite of NMR experiments. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in these notes, researchers can obtain high-quality data. A logical and combined interpretation of 1D and 2D NMR spectra, as illustrated in the provided workflows, will enable the unambiguous determination of the complex structures of these pharmacologically important natural products.
References
Application Notes and Protocols for Neuroprotective Activity Assays of Natural Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Natural compounds derived from plants and other sources have emerged as promising candidates for neuroprotective therapies due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3] These compounds often modulate multiple cellular signaling pathways, making them attractive for treating complex multifactorial diseases.[4][5]
This document provides detailed protocols for a panel of in vitro assays to screen and characterize the neuroprotective potential of natural compounds. The assays are designed to assess cell viability, cytotoxicity, oxidative stress, and the modulation of key protein and gene expression levels involved in neuroprotection.
Key Signaling Pathways in Neuroprotection
Natural compounds exert their neuroprotective effects by modulating various signaling pathways crucial for neuronal survival, inflammation, and oxidative stress response. Understanding these pathways is essential for elucidating the mechanism of action of a candidate compound.
Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Many natural compounds activate the transcription factor Nrf2, which translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting neurons from oxidative damage.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Natural compounds can activate this pathway, leading to the phosphorylation of Akt, which in turn inhibits pro-apoptotic proteins (like Bax) and activates pro-survival factors.
NF-κB Inflammatory Pathway
Neuroinflammation is a key factor in neurodegeneration. The NF-κB pathway is a central regulator of inflammation. Some natural compounds can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Workflow for Screening Natural Compounds
A hierarchical screening approach is recommended to efficiently identify and characterize neuroprotective natural compounds. The workflow begins with high-throughput screening for cell viability and cytotoxicity, followed by secondary assays to investigate the underlying mechanisms of action for the most promising candidates.
Data Presentation: Summary of Quantitative Results
The following tables provide examples of how to structure quantitative data obtained from the described assays.
Table 1: Effect of Natural Compounds on Neuronal Viability (MTT Assay)
| Compound | Concentration (µg/mL) | Neurotoxin | % Cell Viability (Mean ± SD) |
|---|---|---|---|
| Control | - | - | 100 ± 5.2 |
| Neurotoxin | - | H₂O₂ (100 µM) | 45.3 ± 4.1 |
| Compound A | 10 | H₂O₂ (100 µM) | 65.8 ± 3.9 |
| Compound A | 25 | H₂O₂ (100 µM) | 82.1 ± 5.5 |
| Compound B | 10 | H₂O₂ (100 µM) | 50.2 ± 4.7 |
| Compound B | 25 | H₂O₂ (100 µM) | 58.9 ± 3.8 |
Table 2: Effect of Natural Compounds on Neurotoxicity (LDH Release Assay)
| Compound | Concentration (µg/mL) | Neurotoxin | % Cytotoxicity (LDH Release) (Mean ± SD) |
|---|---|---|---|
| Control | - | - | 5.1 ± 1.2 |
| Neurotoxin | - | H₂O₂ (100 µM) | 85.4 ± 6.3 |
| Compound A | 10 | H₂O₂ (100 µM) | 55.7 ± 5.1 |
| Compound A | 25 | H₂O₂ (100 µM) | 30.2 ± 4.6 |
| Compound B | 10 | H₂O₂ (100 µM) | 78.9 ± 5.9 |
| Compound B | 25 | H₂O₂ (100 µM) | 70.3 ± 6.2 |
Table 3: Effect of Natural Compounds on Intracellular ROS Levels
| Compound | Concentration (µg/mL) | Neurotoxin | Relative Fluorescence Units (RFU) (Mean ± SD) |
|---|---|---|---|
| Control | - | - | 10,500 ± 850 |
| Neurotoxin | - | H₂O₂ (100 µM) | 45,200 ± 2,100 |
| Compound A | 25 | H₂O₂ (100 µM) | 18,600 ± 1,500 |
| Compound B | 25 | H₂O₂ (100 µM) | 41,300 ± 2,500 |
Table 4: Western Blot Densitometry Analysis of Key Proteins
| Target Protein | Treatment | Relative Protein Expression (Fold Change vs. Toxin) |
|---|---|---|
| p-Akt | Neurotoxin | 1.0 |
| p-Akt | Neurotoxin + Compound A | 2.8 |
| Bax | Neurotoxin | 1.0 |
| Bax | Neurotoxin + Compound A | 0.4 |
| Bcl-2 | Neurotoxin | 1.0 |
| Bcl-2 | Neurotoxin + Compound A | 2.1 |
| HO-1 | Neurotoxin | 1.0 |
| HO-1 | Neurotoxin + Compound A | 3.5 |
Table 5: RT-qPCR Analysis of Inflammatory Gene Expression
| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Toxin) |
|---|---|---|
| TNF-α | Neurotoxin | 1.0 |
| TNF-α | Neurotoxin + Compound A | 0.3 |
| IL-6 | Neurotoxin | 1.0 |
| IL-6 | Neurotoxin + Compound A | 0.2 |
| iNOS | Neurotoxin | 1.0 |
| iNOS | Neurotoxin + Compound A | 0.4 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC-12)
-
96-well cell culture plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the natural compound for a specified time (e.g., 2-4 hours). Include vehicle controls.
-
Induce Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂, 6-OHDA, Aβ peptide) to the wells (except for the untreated control wells) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Carefully remove the culture medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as follows:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Control) x 100
-
Protocol 2: Cytotoxicity Assessment using LDH Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells. When the plasma membrane is damaged, LDH is released into the cell culture medium. The amount of LDH in the supernatant, measured via a coupled enzymatic reaction, is proportional to the number of lysed cells.
Materials:
-
Cell culture supernatant from treated cells
-
96-well assay plate
-
Commercial LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
Stop Solution (if provided in the kit)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Samples: Following treatment with compounds and neurotoxin (as in the MTT assay), prepare the following controls in triplicate:
-
Background Control: Culture medium only.
-
Low Control: Untreated, healthy cells (spontaneous LDH release).
-
High Control: Untreated cells lysed with the kit's lysis buffer (maximum LDH release).
-
Experimental Samples: Supernatant from treated cells.
-
-
Sample Transfer: Carefully transfer 50 µL of supernatant from each well of the culture plate to a new 96-well assay plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well if required by the kit protocol.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as follows:
-
% Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100
-
Protocol 3: Intracellular ROS Measurement
Principle: Reactive Oxygen Species (ROS) are highly reactive molecules that cause oxidative damage. The probe 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Neuronal cells in a 96-well black, clear-bottom plate
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with compounds and neurotoxin as described in the MTT protocol.
-
Probe Loading: Remove the culture medium and wash the cells once with warm HBSS.
-
Staining: Add 100 µL of working DCFDA solution (e.g., 10-20 µM in HBSS) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash: Remove the DCFDA solution and wash the cells twice with HBSS to remove any extracellular probe.
-
Fluorescence Reading: Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm).
-
Data Analysis: Express results as Relative Fluorescence Units (RFU) or as a percentage relative to the neurotoxin-treated control.
Protocol 4: Protein Expression Analysis by Western Blot
Principle: Western blotting is used to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed using antibodies specific to the target protein (e.g., Bcl-2, Bax, p-Akt, HO-1).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Gene Expression Analysis by RT-qPCR
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the amount of a specific mRNA. It is a sensitive technique to analyze the expression of genes involved in neuroinflammation (e.g., TNF-α, IL-6, iNOS) or other neuroprotective pathways.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
qPCR instrument
Procedure:
-
RNA Isolation: After cell treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction in a qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene, and qPCR master mix. Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization and a no-template control.
-
Run qPCR: Perform the qPCR on a real-time PCR machine using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. Express results as fold change relative to the control or neurotoxin-treated group.
References
- 1. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols for Cell Culture Models in Alkaloid Cardiotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaloids are a diverse group of naturally occurring compounds that have been utilized for both medicinal and toxicological purposes for centuries. While many alkaloids possess therapeutic properties, a significant number exhibit cardiotoxic effects, posing a risk to cardiac health.[1] These toxicities can manifest as arrhythmias, contractile dysfunction, and cardiomyocyte death.[2][3] Therefore, robust and reliable methods for assessing the cardiotoxicity of alkaloids are crucial in drug discovery and safety pharmacology.
This document provides detailed application notes and protocols for utilizing two common cell culture models, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and the H9c2 cell line, for the evaluation of alkaloid-induced cardiotoxicity. The protocols outlined herein cover key assays for assessing cytotoxicity, electrophysiological disturbances, and apoptosis.
Featured Cell Culture Models
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
hiPSC-CMs are a highly relevant in vitro model for cardiotoxicity testing as they are of human origin and exhibit electrophysiological and contractile properties similar to native human cardiomyocytes.[4] They express cardiac-specific ion channels and can be used to assess a range of cardiotoxic endpoints, including changes in action potential duration, arrhythmias, and alterations in calcium handling.
H9c2 Cell Line
The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used and cost-effective model for preliminary cardiotoxicity screening.[5] While not as physiologically representative as hiPSC-CMs, H9c2 cells are valuable for assessing mechanisms of cytotoxicity, such as oxidative stress and apoptosis, induced by various compounds, including alkaloids.
Data Presentation: Quantitative Analysis of Alkaloid Cardiotoxicity
The following tables summarize quantitative data from studies evaluating the cardiotoxicity of selected alkaloids in cardiomyocyte models.
Table 1: Cytotoxicity of Alkaloids in Cardiomyocyte Models
| Alkaloid | Cell Model | Assay | Endpoint | Concentration | Result | Reference |
| Aconitine | H9c2 | CCK-8 | Cell Viability | Dose-dependent | Inhibition of proliferation | |
| Berberine | H9c2 | MTT | Cell Viability | 1 µM (DOX) + 0.1-10 µM (Ber) | Increased cell survival by 29-43% | |
| Berberine | H9c2 | MTT | Cell Viability | 10 µM | 73.22 ± 0.83% viability |
Table 2: Electrophysiological and Intracellular Calcium Effects of Alkaloids
| Alkaloid | Cell Model | Assay | Parameter | Concentration | Effect | Reference |
| Aconitine | hiPSC-CMs | RTCA | Beating Frequency | Dose-dependent | Increased | |
| Aconitine | hiPSC-CMs | RTCA | Amplitude | Dose-dependent | Decreased | |
| Aconitine | H9c2 | - | Intracellular Ca2+ | 1.5 and 4.5 µM | Oscillation | |
| Veratridine | Chick Embryonic Heart Cells | Microelectrode | Membrane Potential | 10⁻⁵-10⁻⁶ g/ml | Depolarization | |
| Berberine | H9c2 | - | Mitochondrial Ca2+ | 1 µM (DOX) + Ber | Reduced overload |
Table 3: Apoptotic Effects of Alkaloids in Cardiomyocytes
| Alkaloid | Cell Model | Assay | Parameter | Concentration | Effect | Reference |
| Aconitine | H9c2 | Flow Cytometry | Apoptosis | Dose-dependent | Induced | |
| Aconitine | H9c2 | - | Caspase 3, Bax | 1.5 and 4.5 µM | Increased expression | |
| Berberine | Neonatal Rat Cardiomyocytes | TUNEL | Apoptosis | 1 µM | Reduced apoptosis |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to assess the cytotoxic effects of alkaloids on H9c2 cells or hiPSC-CMs.
Materials:
-
H9c2 cells or hiPSC-CMs
-
Complete culture medium (DMEM for H9c2)
-
96-well cell culture plates
-
Alkaloid stock solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H9c2 cells or hiPSC-CMs in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C and 5% CO₂.
-
Alkaloid Treatment: Prepare serial dilutions of the test alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the alkaloid-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the alkaloid stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Calcium Transients
This protocol details the measurement of intracellular calcium transients in hiPSC-CMs to assess the effects of alkaloids on calcium handling.
Materials:
-
hiPSC-CMs cultured on glass-bottom dishes or 96-well black-walled plates
-
Tyrode's solution (or other suitable buffer)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Alkaloid stock solutions
-
Fluorescence microscope or a high-throughput imaging system
Procedure:
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in Tyrode's solution.
-
Incubate the hiPSC-CMs with the loading buffer for 45-60 minutes at 37°C.
-
Wash: After incubation, wash the cells twice with fresh Tyrode's solution to remove excess dye and allow for a 30-minute de-esterification period.
-
Baseline Recording: Acquire baseline fluorescence recordings of spontaneous or electrically paced calcium transients.
-
Alkaloid Application: Add the test alkaloid at the desired concentration to the cells.
-
Post-Treatment Recording: Record the calcium transients at different time points after alkaloid addition.
-
Data Analysis: Analyze the recorded calcium transients to determine parameters such as peak amplitude, decay kinetics, and frequency.
Protocol 3: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of Annexin V and PI staining to differentiate between viable, apoptotic, and necrotic cells following alkaloid treatment.
Materials:
-
H9c2 cells or hiPSC-CMs
-
6-well plates
-
Alkaloid stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the alkaloid for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for assessing alkaloid cardiotoxicity.
Caption: Signaling pathway of Aconitine-induced cardiotoxicity.
Caption: Signaling pathway of Veratridine-induced cardiotoxicity.
References
- 1. Alkaloids and Their Mechanisms of Action in Cardiovascular Diseases [sciltp.com]
- 2. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 3. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. texaschildrens.org [texaschildrens.org]
Application of Column Chromatography for Alkaloid Separation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They are of significant interest to the pharmaceutical industry due to their wide range of physiological activities. The isolation and purification of alkaloids from complex plant extracts are crucial steps in drug discovery and development. Column chromatography is a powerful and versatile technique widely employed for the separation of these valuable compounds.[1][2] This document provides detailed application notes and experimental protocols for the separation of various alkaloids using column chromatography, complete with quantitative data and workflow visualizations.
The principles of column chromatography rely on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that percolates through it.[3] By carefully selecting the stationary and mobile phases, alkaloids with different polarities, sizes, and charges can be effectively separated.[1] Common stationary phases for alkaloid separation include silica (B1680970) gel, alumina (B75360), and ion-exchange resins, while the mobile phase often consists of a mixture of organic solvents with varying polarities.
General Workflow for Alkaloid Separation by Column Chromatography
The general process for isolating alkaloids using column chromatography involves several key stages, from sample preparation to the final analysis of the purified compounds.
Caption: General experimental workflow for alkaloid separation.
Application Note 1: Separation of Ephedrine (B3423809) Alkaloids from Ephedra Species
Ephedrine and pseudoephedrine are sympathomimetic amines commonly used as stimulants, appetite suppressants, concentration aids, and decongestants. They are the principal alkaloids found in plants of the Ephedra genus. High-Performance Liquid Chromatography (HPLC) is a highly effective method for the quantitative analysis and separation of these closely related alkaloids.
Experimental Protocol: HPLC Method for Ephedrine and Pseudoephedrine
This protocol details a reversed-phase HPLC method for the simultaneous determination of ephedrine and pseudoephedrine.
1. Sample Preparation:
-
Accurately weigh 5 mL of an oral solution containing ephedrine and pseudoephedrine into a 500-mL round-bottomed flask.
-
Add 120 mL of 10% sodium hydroxide (B78521) solution and shake well.
-
Distill the mixture and collect approximately 95 mL of the distillate in a 100-mL volumetric flask containing 5 mL of 10 mM KH2PO4 (pH adjusted to 2.3 with H3PO4).
-
Make up the volume to the mark with water.
-
Filter the solution through a 0.45 µm filter membrane before injection.
2. Chromatographic Conditions:
-
Column: Discovery® HS C18 (25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM KH2PO4 (pH 2.3 with H3PO4) : Methanol (B129727) (89:11, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
3. Data Analysis:
-
Identify and quantify the alkaloids by comparing the retention times and peak areas with those of standard solutions of ephedrine and pseudoephedrine.
Quantitative Data
| Alkaloid | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Ephedrine HCl | ~5.5 | 0.002 | 0.006 |
| Pseudoephedrine HCl | ~6.5 | 0.02 | 0.07 |
digraph "HPLC_Workflow_Ephedrine" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_sample_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Oral Solution Sample"]; distill [label="Alkalinize and Distill"]; collect [label="Collect Distillate in Acidified Buffer"]; filter [label="Filter (0.45 µm)"]; start -> distill -> collect -> filter; }
subgraph "cluster_hplc" { label="HPLC Analysis"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="Inject 20 µL onto C18 Column"]; elute [label="Isocratic Elution\n(KH2PO4:Methanol)"]; detect [label="UV Detection at 210 nm"]; inject -> elute -> detect; }
subgraph "cluster_data" { label="Data Processing"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; chromatogram [label="Generate Chromatogram"]; quantify [label="Identify and Quantify Peaks"]; chromatogram -> quantify; }
filter -> inject [lhead=cluster_hplc, ltail=cluster_sample_prep, color="#EA4335"]; detect -> chromatogram [color="#EA4335"]; }
Caption: HPLC workflow for ephedrine alkaloid analysis.
Application Note 2: Isolation of Berberine (B55584) from Berberis Species
Berberine is a quaternary ammonium (B1175870) salt from the protoberberine group of isoquinoline (B145761) alkaloids. It is found in the roots, rhizomes, and stem bark of plants such as Berberis vulgaris (barberry). Berberine has a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anti-cancer activities.
Experimental Protocol: Column Chromatography for Berberine Isolation
This protocol describes the isolation of berberine from a plant extract using silica gel column chromatography.
1. Plant Material and Extraction:
-
Powdered root material of Berberis vulgaris is macerated in distilled water.
-
The aqueous extract is filtered, concentrated, and dried under vacuum.
2. Preliminary Alkaloid Fractionation:
-
Dissolve the aqueous extract in 1% HCl, filter, and then alkalinize with concentrated NH4OH to a pH of 8.
-
Extract the solution with chloroform (B151607) to obtain the tertiary alkaloids after solvent evaporation.
3. Column Chromatography:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the column. Allow it to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the chloroform fraction in a minimal amount of chloroform and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., Chloroform:Methanol, 9:1, then 8:2).
-
-
Fraction Collection: Collect the eluate in fractions of a suitable volume.
4. Analysis of Fractions:
-
Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., Chloroform:Methanol, 9:1).
-
Combine the fractions containing pure berberine (identified as a yellow spot on the TLC plate).
-
Evaporate the solvent to obtain crystalline berberine.
Quantitative Data
| Parameter | Value |
| Starting Material | 1.5 kg of powdered root |
| Yield of Aqueous Extract | 142 g (9.46%) |
| Yield of Chloroform Fraction | 21.22 g |
| Yield of Pure Berberine | 1.021 g |
digraph "Berberine_Isolation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_extraction" { label="Extraction & Fractionation"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Powdered Plant Material"]; extract [label="Aqueous Extraction"]; acid_base_extract [label="Acid-Base Extraction"]; chloroform_fraction [label="Chloroform Fraction"]; start -> extract -> acid_base_extract -> chloroform_fraction; }
subgraph "cluster_column" { label="Column Chromatography"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; load [label="Load onto Silica Gel Column"]; elute [label="Gradient Elution\n(Chloroform -> Chloroform:Methanol)"]; collect [label="Collect Fractions"]; load -> elute -> collect; }
subgraph "cluster_purification" { label="Purification & Analysis"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="TLC Analysis of Fractions"]; pool [label="Pool Pure Fractions"]; evaporate [label="Evaporate Solvent"]; pure_berberine [label="Pure Berberine Crystals"]; tlc -> pool -> evaporate -> pure_berberine; }
chloroform_fraction -> load [lhead=cluster_column, ltail=cluster_extraction, color="#EA4335"]; collect -> tlc [color="#EA4335"]; }
Caption: Workflow for the isolation of berberine.
Application Note 3: General Protocol for the Separation of Vinca (B1221190) Alkaloids
Vinca alkaloids, such as vinblastine (B1199706) and vincristine (B1662923), are important anticancer agents isolated from the Madagascar periwinkle, Catharanthus roseus. These alkaloids are present in very low concentrations in the plant, making their isolation challenging. Column chromatography is a key step in their purification process.
Experimental Protocol: Vinca Alkaloid Separation
This protocol provides a general method for the separation of vinca alkaloids.
1. Extraction:
-
Extract dried and powdered leaves of C. roseus with an acidic solvent such as dilute sulfuric acid or a mixture of benzene (B151609) and methylene (B1212753) chloride.
2. Preliminary Purification:
-
The crude extract can be subjected to a preliminary cleanup step using an alumina column, eluting with a dichloromethane-ethanol or chloroform-methanol gradient.
3. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Column Preparation: Pack the column with silica gel using a wet slurry method.
-
Sample Loading: Load the pre-treated extract onto the column.
-
Elution:
-
Employ a gradient elution method using solvents like chloroform and mixtures of methanol and ethanol.
-
-
Fraction Monitoring: Continuously monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the desired vinca alkaloids.
4. Further Purification:
-
Collect the fractions containing the purified vinca alkaloids and concentrate them.
-
The isolated alkaloids may require further purification steps such as recrystallization.
Quantitative Data
Due to the complexity and low abundance of individual vinca alkaloids, specific yield data from a single column chromatography step is highly variable and often part of a multi-step purification process. The final yield of pure vinblastine and vincristine from the plant material is typically very low.
Caption: General workflow for vinca alkaloid separation.
Conclusion
Column chromatography is an indispensable technique for the isolation and purification of alkaloids from natural sources. The success of the separation is highly dependent on the careful selection of the stationary phase, mobile phase, and other chromatographic parameters. The protocols provided herein offer a starting point for researchers and scientists in the field of natural product chemistry and drug development. It is important to note that these methods may require optimization based on the specific plant material and the target alkaloids.
References
Synthetic Approaches to the C19-Diterpenoid Alkaloid Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The C19-diterpenoid alkaloids are a class of structurally complex natural products renowned for their significant biological activities, which include potent effects on ion channels. Their intricate, highly bridged, and densely functionalized hexacyclic core presents a formidable challenge to synthetic chemists. This document provides an overview of key synthetic strategies, detailed experimental protocols for crucial transformations, and a comparative analysis of quantitative data from prominent total syntheses, with a focus on the construction of the formidable core of these fascinating molecules.
Key Synthetic Strategies and Concepts
The construction of the C19-diterpenoid alkaloid core has inspired the development of innovative and elegant synthetic strategies. These approaches can be broadly categorized into several key concepts:
-
Biomimetic Rearrangements: Drawing inspiration from the proposed biosynthetic pathways, several syntheses employ skeletal rearrangements to construct the characteristic bicyclo[3.2.1]octane core. A common tactic is the acid-mediated Wagner-Meerwein rearrangement of a more readily accessible bicyclo[2.2.2]octane precursor, often assembled via a Diels-Alder reaction.
-
Fragment Coupling Strategies: Given the complexity of the target molecules, a convergent approach involving the synthesis of advanced fragments followed by their strategic coupling is highly effective. A noteworthy example is the use of a 1,2-addition/semipinacol rearrangement sequence to forge a key quaternary carbon center and unite two complex ring systems.[1][2]
-
Cycloaddition Reactions: Various cycloaddition strategies have been employed to construct key ring systems within the core. The Diels-Alder reaction is a workhorse for forming the bicyclo[2.2.2]octane system. Additionally, intramolecular [5+2] cycloadditions have been utilized to construct seven-membered rings.
-
Radical-Mediated Cyclizations: The formation of nitrogen-containing rings has been elegantly addressed through the use of radical cyclizations. For instance, N-centered radical cascades have been explored for the construction of the E-ring piperidine (B6355638).
-
Transition Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions have also found application in the synthesis of these complex alkaloids. Palladium-catalyzed transannular alkenylation has been successfully used to forge key ring connections within the core.[3]
Comparative Analysis of Key Synthetic Transformations
The following tables summarize quantitative data for key reactions from notable syntheses of C19-diterpenoid alkaloid cores, allowing for a direct comparison of efficiency and conditions.
Table 1: Fragment Coupling via 1,2-Addition and Semipinacol Rearrangement
| Entry | Starting Materials | Coupling Partners | Key Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Epoxyketone | Alkenyllithium | 1. n-BuLi, THF, -94 °C; 2. TMSCl | Silyl (B83357) ether intermediate | 77 | |
| 2 | Silyl ether intermediate from Entry 1 | - | TMSNTf2 (10 mol%), CH2Cl2, -78 °C to rt | Rearranged ketone with C10-C11 bond formed | 97 |
Table 2: Formation of the E-Ring (Piperidine)
| Entry | Starting Material | Key Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Lactone | Intramolecular Aziridination | 1. N-Allylamine; 2. Me3OBF4; 3. Pd(PPh3)4, PhSiH3; 4. I2, PPh3, Imidazole (B134444) | Aziridine (B145994) intermediate | 74 (over 4 steps) | |
| 2 | Aziridine from Entry 1 | Aziridine Opening | Acetyl bromide, CH2Cl2, 0 °C to rt | N-acetyl piperidine with bromide handle | 83 |
Table 3: Iridium-Catalyzed Amide Reduction
| Entry | Starting Material | Key Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | C19-Amide | Ir-catalyzed hydrosilylation/reduction | [Ir(COD)Cl]2, (R)-BINAP, Ph2SiH2, THF; then NaBH(OAc)3 | Corresponding amine | Excellent (not specified) |
Experimental Protocols
The following are detailed protocols for key experiments cited in the total synthesis of (-)-talatisamine by the Reisman group.
Protocol 1: Fragment Coupling via 1,2-Addition/Semipinacol Rearrangement
Step A: 1,2-Addition
To a solution of alkenyl bromide (1.0 equiv) in THF (0.05 M) at -94 °C was added n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise. The resulting solution was stirred for 30 min at -94 °C, at which point a solution of epoxyketone (1.2 equiv) in THF (0.1 M) was added dropwise. The reaction mixture was stirred for 1 h at -94 °C. Chlorotrimethylsilane (TMSCl, 5.0 equiv) was then added, and the mixture was allowed to warm to room temperature and stirred for 12 h. The reaction was quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate (B1210297). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the silyl ether intermediate.
Step B: Semipinacol Rearrangement
To a solution of the silyl ether intermediate (1.0 equiv) in CH2Cl2 (0.02 M) at -78 °C was added a solution of N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf2, 0.1 equiv) in CH2Cl2 (0.1 M). The reaction mixture was stirred at -78 °C for 1 h and then allowed to warm to room temperature and stirred for an additional 2 h. The reaction was quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to yield the rearranged ketone.
Protocol 2: E-Ring Formation via Intramolecular Aziridination and Opening
Step A: Lactone Aminolysis and N-Allyl Cleavage
To a solution of the lactone (1.0 equiv) in a sealed tube was added N-allylamine (10 equiv). The tube was sealed and heated to 80 °C for 16 h. The excess N-allylamine was removed under reduced pressure. The resulting amide was dissolved in CH2Cl2 (0.1 M) and cooled to 0 °C. Trimethyloxonium tetrafluoroborate (B81430) (Me3OBF4, 3.0 equiv) was added, and the mixture was stirred at room temperature for 12 h. The reaction was quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was dissolved in THF (0.05 M), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 equiv) and phenylsilane (B129415) (PhSiH3, 3.0 equiv) were added. The mixture was stirred at room temperature for 2 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography.
Step B: Intramolecular Aziridination
To a solution of the resulting primary amine (1.0 equiv) in CH2Cl2 (0.02 M) at 0 °C was added imidazole (2.5 equiv) and triphenylphosphine (B44618) (1.5 equiv), followed by iodine (1.2 equiv). The reaction mixture was stirred at 0 °C for 30 min and then at room temperature for 2 h. The reaction was quenched with saturated aqueous Na2S2O3 and extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash column chromatography to afford the aziridine.
Step C: Aziridine Opening
To a solution of the aziridine (1.0 equiv) in CH2Cl2 (0.05 M) at 0 °C was added acetyl bromide (5.0 equiv). The reaction mixture was stirred at 0 °C for 30 min and then at room temperature for 1 h. The solvent and excess acetyl bromide were removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated aqueous NaHCO3 and brine. The organic layer was dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash column chromatography to yield the N-acetyl piperidine.
Visualizing Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for constructing the C19-diterpenoid alkaloid core.
Caption: Fragment coupling strategy for the C19-diterpenoid core.
Caption: Workflow for the construction of the E-ring piperidine.
Caption: Logic of the biomimetic rearrangement approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of the C19 Diterpenoid Alkaloids (-)-Talatisamine, (-)-Liljestrandisine, and (-)-Liljestrandinine by a Fragment Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise and stereoselective synthesis of the BCDF tetracyclic ring system of C19-diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: High-Throughput Screening of Diterpenoid Alkaloid Libraries
Introduction
Diterpenoid alkaloids are a class of structurally complex natural products renowned for their diverse and potent biological activities.[1] Found in plant genera such as Aconitum and Delphinium, these compounds have demonstrated pharmacological effects including anti-inflammatory, analgesic, and antiarrhythmic properties.[2][3] The intricate skeletons of diterpenoid alkaloids make them attractive scaffolds for drug discovery. Advances in diversity-oriented synthesis and natural product isolation have enabled the creation of diterpenoid alkaloid libraries, which can be explored for novel therapeutic agents.[2][4]
High-throughput screening (HTS) provides the necessary automation and miniaturization to rapidly evaluate these large chemical libraries against specific biological targets or cellular phenotypes. This document provides detailed protocols for researchers, scientists, and drug development professionals to conduct HTS campaigns using diterpenoid alkaloid libraries. The protocols cover common cell-based and biochemical assays, data presentation, and workflows for hit identification.
Section 1: Diterpenoid Alkaloid Library Preparation
The foundation of any HTS campaign is a high-quality compound library. Diterpenoid alkaloid libraries can be generated through several approaches:
-
Isolation from Natural Sources: Direct isolation and purification of individual alkaloids from plant extracts, such as those from Aconitum species. This approach yields compounds with proven biological relevance but can be challenging in terms of scale and purity.
-
Semi-Synthesis: Chemical modification of abundant, naturally occurring diterpenoid alkaloid scaffolds to generate novel derivatives. This strategy expands the chemical space around a known active core.
-
Diversity-Oriented Synthesis (DOS): A synthetic strategy that aims to create structurally diverse and complex molecules from a common starting material, yielding novel skeletons that may not be found in nature.
-
Terpenoid Alkaloid-Like Libraries: Construction of libraries based on other terpenoid skeletons (e.g., humulene) and subsequent introduction of nitrogen-containing functionalities to mimic the structural features of natural alkaloids.
For HTS, library compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10-20 mM and stored in 96- or 384-well microplates.
Section 2: High-Throughput Screening Workflows
A typical HTS process involves miniaturized assays, robotic liquid handling for compound transfer, and sensitive detectors for signal readout. The goal is to rapidly identify "hits"—compounds that produce a desired effect in a primary assay.
Section 3: Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Screening
This protocol describes a primary HTS assay to identify diterpenoid alkaloids that exhibit cytotoxic effects, a common starting point for anticancer drug discovery or for flagging toxic compounds. The assay uses a luminescent readout to quantify ATP, which correlates with the number of viable cells.
A. Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or other relevant cancer cell line.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Control Compounds: Doxorubicin (positive control for cytotoxicity), DMSO (negative control).
-
Instruments: Automated liquid handler, multichannel dispenser, incubator (37°C, 5% CO₂), plate reader with luminescence detection.
B. Experimental Procedure
-
Cell Seeding:
-
Harvest A549 cells using trypsin and resuspend in culture medium to a density of 50,000 cells/mL.
-
Using a multichannel dispenser, dispense 20 µL of the cell suspension into each well of the 384-well assay plates (1,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare intermediate "daughter" plates by diluting the diterpenoid alkaloid library stock plates.
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of compound solution from the daughter plates to the assay plates containing cells. The final compound concentration should be in the range of 10-20 µM.
-
Include wells with Doxorubicin (e.g., 10 µM final concentration) and DMSO-only controls.
-
-
Incubation:
-
Gently mix the plates on a plate shaker for 1 minute.
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a microplate reader.
-
C. Data Presentation and Hit Criteria Data is normalized to the controls on each plate. A Z'-factor is calculated to assess assay quality; a value > 0.5 is considered excellent.
-
Percent Viability (%) = (RLUsample - RLUavg_pos) / (RLUavg_neg - RLUavg_pos) * 100
-
RLUsample: Relative Luminescence Units of the test well.
-
RLUavg_pos: Average RLU of positive controls (Doxorubicin).
-
RLUavg_neg: Average RLU of negative controls (DMSO).
-
A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., < 50%).
Table 1: Representative Data from Cytotoxicity Screen
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Viability | Hit (<\50%) |
|---|---|---|---|---|
| DTA-001 | 10 | 98,543 | 98.1 | No |
| DTA-002 | 10 | 15,234 | 12.5 | Yes |
| DTA-003 | 10 | 45,678 | 43.8 | Yes |
| Doxorubicin | 10 | 2,500 | 0.0 | - |
| DMSO | 0.1% | 100,500 | 100.0 | - |
Note: Data are for illustrative purposes only.
Protocol 2: Target-Based NF-κB Translocation Assay (High-Content Screening)
Certain diterpenoid alkaloids exhibit anti-inflammatory activity, often by modulating the NF-κB signaling pathway. This protocol uses high-content imaging to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation, an effect that can be inhibited by active compounds.
A. Relevant Signaling Pathway: NF-κB Activation
Inflammatory stimuli (e.g., Lipopolysaccharide, LPS) activate the IKK complex, which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.
B. Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophages or U-2 OS cells stably expressing NF-κB p65-GFP.
-
Assay Plates: 384-well, black, clear-bottom imaging plates.
-
Reagents: Lipopolysaccharide (LPS) from E. coli.
-
Stains: Hoechst 33342 (nuclear stain), CellMask™ Deep Red (cytoplasmic stain).
-
Control Compounds: BAY 11-7082 (positive control for NF-κB inhibition), DMSO (negative control).
-
Instruments: Automated liquid handler, incubator, high-content imaging system.
C. Experimental Procedure
-
Cell Seeding: Seed RAW 264.7 cells at 2,000 cells/well in 40 µL of medium and incubate overnight.
-
Compound Addition: Transfer 50 nL of diterpenoid alkaloid library compounds to the assay plates (final concentration 10-20 µM). Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 100 ng/mL. For unstimulated controls, add medium only. Incubate for 30 minutes.
-
Staining and Fixation:
-
Fix cells by adding 10 µL of 16% paraformaldehyde (4% final) for 15 minutes.
-
Wash wells twice with Phosphate-Buffered Saline (PBS).
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Add primary antibody against p65, incubate for 1 hour. Wash.
-
Add Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342. Incubate for 1 hour. Wash.
-
-
Imaging: Acquire images on a high-content imager using channels for Hoechst (nucleus) and Alexa Fluor 488 (p65).
-
Image Analysis: Use automated image analysis software to:
-
Identify nuclei (Hoechst channel).
-
Identify cytoplasm (region outside the nucleus).
-
Measure the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments.
-
Calculate the Nuclear-to-Cytoplasmic (Nuc/Cyto) intensity ratio for each cell.
-
D. Data Presentation and Hit Criteria
-
Percent Inhibition (%) = (Ratiostimulated - Ratiosample) / (Ratiostimulated - Ratiounstimulated) * 100
-
Ratiosample: Nuc/Cyto ratio of the test well.
-
Ratiostimulated: Average Nuc/Cyto ratio of LPS-stimulated, DMSO-treated wells.
-
Ratiounstimulated: Average Nuc/Cyto ratio of unstimulated, DMSO-treated wells.
-
A "hit" is a compound that inhibits translocation by >50%.
Table 2: Representative Data from NF-κB Translocation HCS
| Compound ID | Nuc/Cyto Ratio | % Inhibition | Hit (>\50%) |
|---|---|---|---|
| DTA-004 | 1.25 | 4.2 | No |
| DTA-005 | 0.78 | 78.3 | Yes |
| BAY 11-7082 | 0.65 | 95.8 | - |
| DMSO (LPS) | 1.29 | 0.0 | - |
| DMSO (No LPS) | 0.62 | 100.0 | - |
Note: Data are for illustrative purposes only.
Section 4: Hit Confirmation and Follow-Up
Hits identified in a primary screen require confirmation and further characterization to eliminate false positives and prioritize the most promising compounds.
A. Dose-Response Analysis Re-test primary hits in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This confirms the activity and helps rank compounds.
B. Orthogonal Assays Validate hits using a different assay method that measures a distinct biological endpoint. For example, a hit from the NF-κB translocation imaging assay could be tested in a reporter gene assay that measures the transcriptional output of NF-κB activation. This helps eliminate artifacts specific to the primary assay technology.
C. Selectivity and Secondary Assays Assess the selectivity of confirmed hits. For an anti-inflammatory hit, this may involve testing against other signaling pathways. For a cytotoxic hit, testing against a non-cancerous cell line can provide an initial therapeutic index.
High-throughput screening of diterpenoid alkaloid libraries is a powerful strategy for identifying novel, biologically active compounds for drug discovery. The success of an HTS campaign relies on a high-quality chemical library, robust and biologically relevant assays, and a systematic workflow for hit validation. The protocols and workflows detailed in this document provide a comprehensive framework for researchers to explore the therapeutic potential of this fascinating class of natural products.
References
- 1. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Library of Terpenoid Alkaloid-Like Compounds Containing Medium-Sized Rings via Reconstruction of the Humulene Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Separating Diterpenoid Alkaloid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of diterpenoid alkaloid isomers.
Troubleshooting Guides
This section addresses specific problems that may arise during the chromatographic separation of diterpenoid alkaloid isomers.
Q1: What are the common causes of peak tailing for diterpenoid alkaloid isomers and how can I resolve this issue?
A1: Peak tailing is a frequent issue in the analysis of basic compounds like diterpenoid alkaloids, often leading to poor resolution and inaccurate quantification. The primary causes and their solutions are outlined below:
-
Secondary Interactions with Residual Silanols: The basic nitrogen atoms in diterpenoid alkaloids can interact with acidic silanol (B1196071) groups on the surface of silica-based stationary phases, causing peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Operating at a higher pH (e.g., using an alkaline ammonium (B1175870) formate (B1220265) buffer with a pH of 10.5) can deprotonate the silanol groups, minimizing these secondary interactions.[1] For Aconitum alkaloids, adding ammonia (B1221849) to the mobile phase has been shown to reduce peak tailing.[2]
-
Use of Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into the mobile phase can competitively bind to the active silanol sites on the stationary phase, thereby reducing peak tailing.[3]
-
Column Selection: Opt for a column with a stationary phase that is less prone to secondary interactions. Modern, high-purity silica (B1680970) columns with end-capping are a good choice. For particularly challenging separations, a specialty column with low silanol activity may be beneficial.[3]
-
-
-
Column Overload: Injecting an excessive amount of sample can lead to peak distortion, including tailing.
-
Troubleshooting Steps:
-
Reduce the injection volume.
-
Decrease the sample concentration.[3]
-
-
-
Column Contamination: Accumulation of contaminants on the column can lead to peak tailing.
-
Troubleshooting Steps:
-
Replace the guard column if one is in use.
-
Flush the column with a strong solvent.
-
If the problem persists, replace the analytical column.
-
-
Q2: I am observing poor resolution or co-elution of my diterpenoid alkaloid isomers. What steps can I take to improve the separation?
A2: Achieving baseline separation of structurally similar diterpenoid alkaloid isomers can be challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Composition:
-
Solvent Strength: Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase can significantly impact resolution. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Solvent Type: The choice of organic modifier can influence selectivity. For instance, in reversed-phase HPLC, methanol (B129727) and acetonitrile can offer different selectivities for diastereomeric separation.
-
Additives: As mentioned for peak tailing, additives like TEA can also improve resolution by minimizing unwanted interactions. The concentration of additives like triethylamine phosphate (B84403) can also markedly affect the resolution of aconitine (B1665448) isomers.
-
-
Adjust the Column Temperature:
-
Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Experiment with different column temperatures to find the optimal condition for your separation.
-
-
Select an Appropriate Column:
-
Stationary Phase Chemistry: Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) will have different selectivities. If a standard C18 column is not providing adequate separation, consider a column with a different chemistry.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.
-
-
Consider a Different Chromatographic Technique:
-
If HPLC is not providing the desired separation, Supercritical Fluid Chromatography (SFC) can be a powerful alternative, especially for chiral separations. SFC often provides faster separations and higher efficiency.
-
Logical Workflow for Troubleshooting Poor Resolution
Caption: A stepwise approach to troubleshooting poor resolution.
Frequently Asked Questions (FAQs)
Q3: What are the main challenges in separating diterpenoid alkaloid isomers?
A3: The primary challenges stem from the structural complexity and similarity of these compounds:
-
Presence of Multiple Stereoisomers: Diterpenoid alkaloids often exist as complex mixtures of diastereomers and enantiomers, which have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.
-
Similar Polarity and Mass: Isomers have identical mass and often very similar polarities, leading to co-elution in both reversed-phase and normal-phase chromatography.
-
Peak Tailing: The basic nature of the alkaloid nitrogen can cause interactions with the stationary phase, leading to poor peak shape.
-
Thermal Instability: Some diterpenoid alkaloids can be thermally labile, which can be a challenge for techniques like Gas Chromatography (GC).
Q4: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?
A4: SFC is a valuable alternative to HPLC, particularly for the separation of chiral compounds. Consider using SFC when:
-
Separating Enantiomers: SFC, especially with chiral stationary phases (CSPs), is highly effective for enantioseparation and can be significantly faster than HPLC.
-
Faster Separations are Needed: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times compared to HPLC.
-
"Greener" Chromatography is Desired: SFC primarily uses compressed carbon dioxide as the mobile phase, reducing the consumption of organic solvents.
-
Separating Thermally Labile Compounds: SFC operates at lower temperatures than GC, making it suitable for thermally sensitive molecules.
Decision Tree for Selecting a Separation Technique
Caption: A decision-making guide for choosing a separation method.
Data Presentation
Table 1: HPLC Methods for Diterpenoid Alkaloid Isomer Separation
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Aconitum Alkaloids | Microsorb C18 (25 cm x 4.6 mm, 5 µm) | Acetonitrile, TEA buffer (pH 3.0; 25 mM), and THF (gradient) | 1.0 | DAD (238 nm) | |
| Aconitum pendulum Alkaloids | Agilent Extend-C18 | Acetonitrile and water with ammonia (gradient) | Not specified | MSn | |
| Pyrrolizidine & Tropane Alkaloids | Kinetex™ 5 µm EVO C18 (150 x 2.1 mm) | 10 mmoL/L ammonium carbonate in water and acetonitrile (gradient) | Not specified | MS/MS | |
| Ephedra Alkaloids (Enantiomers) | Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 µm) | 2 mM ammonium formate (pH 3.7) and methanol:acetonitrile (70:30) (97:3) | 0.2 | DAD (210 nm) |
Table 2: SFC Methods for Chiral Alkaloid Separation
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| (R,S)-Goitrin | Chiralpak IC | Acetonitrile/CO2 | Not specified | Not specified | |
| Compound 9 & 10 Enantiomers | Chiralpak IC (4.6 x 150 mm, 3 µm) | Isocratic 4% MeOH with 25mM IBA/CO2 | 2.5 | MS |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC Separation of Diterpenoid Alkaloid Diastereomers
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) buffer, pH adjusted to 9.6 with 28% ammonia solution.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-20% B over 10 minutes).
-
Increase the gradient slope to elute more retained compounds (e.g., 20-80% B over 30 minutes).
-
Include a column wash step with a high percentage of B.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (optimize as needed).
-
Detection: UV detector at a suitable wavelength (e.g., 238 nm for aconitines) or Mass Spectrometry (MS) for identification and quantification.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Protocol 2: General Method for Chiral SFC Separation of Diterpenoid Alkaloid Enantiomers
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IC). Screening of several different CSPs is often necessary.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol, ethanol, or acetonitrile. The choice of modifier can significantly affect enantioselectivity.
-
Elution Mode: Typically isocratic. Start with a low percentage of modifier (e.g., 5-10%) and adjust as needed to optimize resolution and retention time.
-
Flow Rate: 2-3 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV detector or MS. For MS detection, a make-up flow (e.g., methanol at 1 mL/min) may be required.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase modifier or a compatible solvent.
References
- 1. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Alkaloid Extraction from Aconitum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of alkaloid extraction from Aconitum species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of alkaloids from Aconitum, offering potential causes and solutions to improve yield and purity.
Issue 1: Low Overall Alkaloid Yield
| Potential Cause | Recommended Solutions |
| Inadequate Grinding of Plant Material | Ensure the dried Aconitum roots are ground into a fine and uniform powder. This increases the surface area for solvent penetration and improves extraction efficiency. |
| Suboptimal Solvent Selection | The choice of solvent significantly impacts the extraction yield.[1][2] Neutral Aconitum alkaloids are more soluble in diethyl ether than in dichloromethane.[1] For a broader range of alkaloids, consider using ethanol (B145695) or methanol (B129727).[3] An acidic alcohol solution (e.g., ethanol with a pH of 3.0) has been shown to be effective. |
| Inefficient Extraction Method | Traditional methods like maceration and percolation can be time-consuming and result in lower yields.[3] Consider advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Pulsed Electric Field (PEF) extraction, which have demonstrated significantly higher yields in shorter times. |
| Insufficient Extraction Time or Cycles | For methods like maceration or percolation, ensure adequate soaking time (e.g., 24 hours) or a sufficient number of extraction cycles. For reflux extraction, multiple cycles (e.g., 3 times for 1 hour each) are recommended. |
| Alkaloid Degradation during Extraction | Aconitum alkaloids can be sensitive to high temperatures and prolonged extraction times. Diester-diterpenoid alkaloids are prone to hydrolysis under alkaline conditions, especially with extended extraction times. Monitor and control the temperature, especially during heat reflux extraction. For thermolabile compounds, consider non-thermal methods like PEF. |
| Improper pH of the Extraction Medium | The pH of the solvent is a critical factor. An acidic medium can enhance the extraction of total alkaloids. However, for separation and purification, pH must be carefully controlled, as alkaloids are unstable at a pH above 10. |
Issue 2: Poor Purity of the Crude Extract
| Potential Cause | Recommended Solutions |
| Co-extraction of Impurities | Lipids, fats, and waxes are often co-extracted with alkaloids. A preliminary defatting step using a non-polar solvent like petroleum ether or hexane (B92381) can remove these impurities before the primary alkaloid extraction. |
| Presence of Water-Soluble Impurities | If using an aqueous or alcoholic extraction method, water-soluble compounds like sugars and proteins may be present. These can often be removed during the subsequent liquid-liquid extraction and purification steps. |
| Formation of Emulsions during Liquid-Liquid Extraction | Emulsions can form during the partitioning between aqueous and organic phases, trapping alkaloids and reducing yield and purity. To break emulsions, you can add brine or salt to increase the ionic strength of the aqueous layer. Gently swirling instead of vigorous shaking can also prevent emulsion formation. |
Issue 3: Challenges in Alkaloid Separation and Purification
| Potential Cause | Recommended Solutions |
| Co-elution of Alkaloids in Chromatography | The various alkaloids in Aconitum have similar chemical structures, making their separation challenging. Optimize the mobile phase composition and gradient in your chromatography system (e.g., HPLC). The pH of the mobile phase is crucial for good separation; for some aconite alkaloids, a pH above 9.5 is necessary. |
| Loss of Alkaloids during Purification | Multiple purification steps can lead to a cumulative loss of the target compounds. Minimize the number of steps where possible. Techniques like counter-current chromatography can sometimes offer efficient separation in a single run. |
| Degradation during Solvent Evaporation | High temperatures during solvent removal with a rotary evaporator can degrade sensitive alkaloids. Ensure the temperature is kept low (e.g., below 40°C) and use a vacuum to facilitate evaporation. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the highest yield of alkaloids from Aconitum?
A1: Recent studies have shown that modern extraction techniques significantly outperform traditional methods in terms of both yield and efficiency. Pulsed Electric Field (PEF) extraction and Ultrasound-Assisted Extraction (UAE) have been identified as highly effective methods for improving the extraction yield of alkaloids from Aconitum coreanum. PEF, in particular, has been shown to provide the highest yield of Guanfu base A with the shortest extraction time and lowest energy consumption.
Q2: What is the optimal solvent for extracting Aconitum alkaloids?
A2: The optimal solvent can depend on the specific alkaloids being targeted. Diethyl ether is highly effective for extracting neutral aconitine-type alkaloids. Ethanol, often in an aqueous solution (e.g., 75% ethanol), has shown good recovery for alkaloids like hypaconitine. For total alkaloids, an acidic alcohol solution is often used. It's recommended to perform small-scale trials with different solvents to determine the best one for your specific research needs.
Q3: How does processing affect the alkaloid content and toxicity of Aconitum?
A3: Processing, such as boiling or steaming, is a critical step in traditional medicine to reduce the toxicity of Aconitum roots. This process hydrolyzes the highly toxic diester-diterpenoid alkaloids (like aconitine, mesaconitine, and hypaconitine) into less toxic monoester-diterpenoid alkaloids (like benzoylaconine, benzoylmesaconine, and benzoylhypaconine) and non-esterified diterpene alkaloids. While reducing toxicity, proper processing aims to preserve the therapeutic properties of the alkaloids.
Q4: What are the key parameters to control during extraction?
A4: The key parameters to control are:
-
Temperature: To prevent the degradation of heat-sensitive alkaloids.
-
Time: To ensure complete extraction without causing degradation from prolonged exposure to solvents or heat.
-
pH: To maintain the stability of the alkaloids and optimize their solubility.
-
Solvent-to-Solid Ratio: To ensure a sufficient volume of solvent to extract the alkaloids from the plant material effectively.
Q5: How can I effectively purify the crude alkaloid extract?
A5: A common and effective method for purifying crude alkaloid extracts is acid-base partitioning followed by chromatography. This involves:
-
Dissolving the crude extract in a dilute acidic solution.
-
Washing this acidic solution with a non-polar organic solvent to remove neutral and weakly basic impurities.
-
Basifying the aqueous layer to a pH of 9-10 to precipitate the alkaloid bases.
-
Extracting the alkaloids into an organic solvent like chloroform (B151607) or ethyl acetate.
-
Further purification can be achieved using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Extraction Methods
The following table summarizes the yield and conditions of various extraction methods for Guanfu base A (GFA) from Aconitum coreanum.
| Extraction Method | Extraction Time | GFA Yield (mg/g) | Total Alkaloid Yield (%) |
| Pulsed Electric Field (PEF) | < 1 min | 3.94 | 36.25 |
| Ultrasonic-Assisted Extraction (UAE) | 40 min | - | 40.50 |
| Heat Reflux Extraction (HRE) | 10 h | - | - |
| Cold Maceration Extraction | - | - | - |
| Percolation Extraction | - | - | - |
Data sourced from a study on Aconitum coreanum, where PEF and UAE showed the best results for improving alkaloid extraction yield.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Aconitum Alkaloids
-
Preparation: Dry the Aconitum roots at a controlled temperature (e.g., 50°C) and grind them into a fine powder (e.g., 60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a flask.
-
Add a 70% methanol solution at a solid-to-liquid ratio of 1:15 (g/mL).
-
Soak the mixture for 1 hour.
-
Place the flask in an ultrasonic bath.
-
Perform the extraction for 30 minutes at a controlled temperature (e.g., 40°C) and power (e.g., 250 W).
-
-
Filtration and Concentration:
-
Filter the extract to separate the solid residue.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Protocol 2: Pulsed Electric Field (PEF) Assisted Extraction of Guanfu base A (GFA)
-
Preparation: Prepare the powdered Aconitum coreanum root as described in the UAE protocol.
-
Extraction:
-
Use a 90% ethanol-water solution as the solvent.
-
Set the solid-to-solvent ratio to 1:12.
-
Apply a pulsed electric field with an intensity of 20 kV/cm and 8 pulses.
-
The total extraction time is typically less than 1 minute.
-
-
Post-Extraction Processing:
-
Separate the extract from the plant material.
-
The extract can then be further processed for quantification or purification of GFA.
-
Mandatory Visualizations
Alkaloid Biosynthesis Pathway in Aconitum
Caption: Putative biosynthetic pathway of aconitine-type alkaloids in Aconitum.
General Workflow for Aconitum Alkaloid Extraction and Purification
Caption: General workflow for the extraction and purification of alkaloids from Aconitum.
References
- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthkintai.com [healthkintai.com]
"troubleshooting poor resolution in alkaloid HPLC analysis"
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor resolution in alkaloid High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in alkaloid HPLC analysis?
A1: Poor resolution in HPLC, where peaks are not well separated, is often caused by a combination of factors related to column efficiency, method selectivity, and analyte retention.[1] For alkaloids, which are basic compounds, the most frequent issues include:
-
Peak Tailing: Caused by secondary interactions between the basic alkaloids and acidic residual silanol (B1196071) groups on the silica-based column packing.[2][3][4]
-
Inappropriate Mobile Phase pH: The pH affects the ionization state of both the alkaloids and the stationary phase, significantly impacting retention and peak shape.[2]
-
Column Degradation: Loss of stationary phase, contamination, or the formation of voids in the column bed reduces efficiency.
-
Suboptimal Mobile Phase Composition: An incorrect ratio of organic modifier to aqueous buffer can lead to insufficient separation.
-
Column Overload: Injecting a sample that is too concentrated or too large in volume can distort peak shape.
Q2: Why is mobile phase pH so critical for alkaloid analysis?
A2: Mobile phase pH is a major factor in the separation of ionizable compounds like alkaloids. The pH determines the charge state of the analyte and the stationary phase surface.
-
At low pH (e.g., pH < 3): Alkaloids (bases) are protonated (positively charged), and the residual silanol groups on the silica (B1680970) stationary phase are suppressed (neutral). This reduces strong ionic interactions that cause peak tailing.
-
At mid-range pH: Both the alkaloid and silanol groups can be partially ionized, leading to mixed-mode retention, broad peaks, and poor resolution.
-
At high pH (e.g., pH > 8): The alkaloids are in their neutral form, while the silanols are ionized (negatively charged). This can also provide good peak shape but requires a pH-stable column. Controlling the pH with an appropriate buffer is essential for achieving reproducible retention times and symmetrical peaks.
Q3: How does temperature affect the resolution of alkaloids?
A3: Temperature influences the separation by affecting solvent viscosity, analyte diffusion, and the thermodynamics of analyte-stationary phase interactions.
-
Increased Temperature: Generally leads to lower mobile phase viscosity, which reduces system backpressure and allows for faster flow rates. It can also improve mass transfer, leading to sharper peaks and sometimes altered selectivity. However, excessively high temperatures can risk degrading the sample or the column's stationary phase.
-
Decreased Temperature: Increases solvent viscosity and typically increases retention time, which may improve the resolution of closely eluting compounds. Maintaining a stable and consistent column temperature is crucial for reproducible results.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing occurs when a peak is asymmetrical, with a "tail" extending toward the end of the chromatogram. This is a common issue with basic compounds like alkaloids.
Common Causes & Solutions
-
Secondary Silanol Interactions: The primary cause is the interaction between protonated basic alkaloids and ionized residual silanol groups (Si-O⁻) on the silica stationary phase.
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using a buffer (e.g., phosphate (B84403) or formate). This suppresses silanol ionization, minimizing the unwanted ionic interaction.
-
Solution 2: Use a Silanol Blocker: Add a basic amine, such as triethylamine (B128534) (TEA), to the mobile phase. The blocker competes with the alkaloid for active silanol sites.
-
Solution 3: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to cover most residual silanols. Using a column specifically designed for basic compounds is highly effective.
-
-
Column Overload: Injecting too much sample mass saturates the stationary phase.
-
Solution: Dilute the sample by a factor of 10 or 100 and reinject. If the peak shape improves, column overload was the cause.
-
-
Column Contamination: Strongly retained compounds from previous injections can act as active sites, causing tailing.
-
Solution: Perform a thorough column wash. (See Experimental Protocol 1).
-
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the leading edge is less steep than the trailing edge.
Common Causes & Solutions
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to broaden and front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.
-
-
Column Overload (Volume or Mass): Injecting too large a volume or too high a concentration of the sample.
-
Solution 1 (Volume): Reduce the injection volume.
-
Solution 2 (Mass): Dilute the sample. If fronting disappears upon dilution, mass overload was the issue.
-
-
Column Collapse: A sudden physical change or void in the column packing bed, often caused by operating outside the recommended pH or temperature limits, can lead to severe fronting.
-
Solution: This is often irreversible. The column must be replaced. Always operate the column within the manufacturer's specified limits for pH, pressure, and temperature.
-
Issue 3: Peak Splitting or Shoulders
Peak splitting appears as two or more apexes in a single peak, while a shoulder is an unresolved peak on the tail or front of the main peak.
Common Causes & Solutions
-
Blocked Frit or Column Contamination: Particulates from the sample or mobile phase can block the column inlet frit, causing an uneven flow path.
-
Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, the frit or the entire column may need replacement. Using a guard column can help protect the analytical column.
-
-
Column Void: A void or channel in the column packing material can cause the sample band to split.
-
Solution: The column usually needs to be replaced.
-
-
Sample Solvent Effects: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Co-elution: The split peak may actually be two different, unresolved compounds.
-
Solution: Adjust method parameters (e.g., mobile phase composition, gradient slope, temperature) to improve the separation.
-
Data Presentation
Table 1: Effect of HPLC Parameters on Resolution for Alkaloid Analysis
This table summarizes general trends when adjusting key chromatographic parameters.
| Parameter | Change | Expected Effect on Resolution | Potential Side Effects |
| Mobile Phase pH | Lowering pH to 2.5-3.5 | Often improves peak symmetry for basic alkaloids, reducing tailing and increasing resolution. | May alter elution order (selectivity). |
| Increasing pH to >8 | Can improve peak symmetry by analyzing alkaloids in their neutral form. | Requires a pH-stable column; may alter selectivity. | |
| Organic Modifier % | Decreasing % | Increases retention time (k'), which can improve resolution for early-eluting peaks. | Increases run time; may cause late-eluting peaks to become too broad. |
| Increasing % | Decreases retention time and run time. | May cause loss of resolution as peaks elute closer together. | |
| Flow Rate | Decreasing Flow Rate | Generally increases efficiency and improves resolution. | Significantly increases analysis time. |
| Increasing Flow Rate | Decreases analysis time. | Can cause peaks to widen and decrease resolution. | |
| Column Temperature | Increasing Temperature | Can improve efficiency, reduce peak tailing, and lower system pressure. | May decrease retention and resolution if selectivity is negatively affected. |
| Decreasing Temperature | Increases retention, which can improve resolution for some compounds. | Increases backpressure and analysis time. |
Table 2: Example Starting Conditions for Reversed-Phase HPLC of Alkaloids
These are typical starting points for method development. Optimization is required for specific applications.
| Parameter | Typical Condition | Notes |
| Column | C18 or C8, end-capped, high-purity silica (e.g., 150 x 4.6 mm, 5 µm) | Columns designed for polar or basic compounds (e.g., "AQ" or "polar-embedded") are often beneficial. |
| Mobile Phase A | 10-25 mM Phosphate or Formate Buffer in Water | pH should be adjusted to 2.5-3.5 to control peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Elution Mode | Gradient | A gradient from low to high %B is common for samples with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | For a standard 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Using a column oven provides stable and reproducible retention times. |
| Detection | UV, typically between 230-285 nm | The optimal wavelength depends on the specific alkaloid's chromophore. |
Experimental Protocols
Protocol 1: General Purpose Column Washing (Reversed-Phase)
This procedure is designed to remove strongly retained contaminants from a C18 or C8 column. Important: Disconnect the column from the detector before starting.
Methodology:
-
Set Flow Rate: Set the pump flow rate to 1 mL/min for a 4.6 mm ID column.
-
Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of the mobile phase prepared without any buffer salts (e.g., acetonitrile/water mixture). This prevents buffer precipitation in strong organic solvent.
-
Flush with Water: Flush with 20 column volumes of 100% HPLC-grade water.
-
Flush with Isopropanol (B130326): Flush with 20 column volumes of 100% isopropanol to remove strongly bound non-polar compounds.
-
Re-equilibration:
-
Flush with 10 column volumes of the initial strength mobile phase (with buffer).
-
Reconnect the column to the detector and allow the system to fully equilibrate until a stable baseline is achieved.
-
Protocol 2: Sample Dilution Test for Column Overload
This protocol helps determine if peak distortion (fronting or tailing) is caused by injecting too much sample mass.
Methodology:
-
Prepare Sample Dilutions: Create a series of dilutions of your sample in the mobile phase (e.g., 1:5, 1:10, 1:50).
-
Inject Original Sample: Inject the original, undiluted sample and record the chromatogram. Carefully note the peak shape and asymmetry factor.
-
Inject Dilutions: Inject each of the diluted samples in order of decreasing concentration.
-
Analyze Results: Compare the peak shapes from the different injections. If the peak shape becomes more symmetrical and resolution improves as the sample is diluted, the original issue was caused by column overload.
References
Technical Support Center: Optimizing NMR Parameters for Complex Alkaloid Structures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing NMR parameters for the structural elucidation of complex alkaloids.
Troubleshooting Guides
Problem: Poor Signal-to-Noise (S/N) Ratio in Spectra
Q1: My ¹H or ¹³C spectrum has a very low signal-to-noise ratio, making it difficult to identify peaks. What can I do?
A1: A low signal-to-noise ratio can arise from several factors. Here are some troubleshooting steps:
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Increase Sample Concentration: For ¹H NMR of small molecules (under 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.[1][2] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is advisable.[1] Keep in mind that overly concentrated samples can lead to broadened lines in ¹H spectra.[1]
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Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the signal-to-noise will require four times the number of scans.[3] For routine ¹H spectra, if one scan is insufficient, consider using 8 scans with a 30° pulse angle.
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Optimize Acquisition Time (AQ) and Relaxation Delay (D1): For ¹H NMR, an acquisition time of around 3.0 seconds is often sufficient. For quantitative ¹H NMR, the relaxation delay (D1) is crucial and should be at least 5 times the T1 relaxation time of the slowest relaxing nucleus when using a 90° pulse. A practical approach for routine ¹H spectra with multiple scans is to use a D1 of 1.5 seconds with a 30° pulse. For ¹³C NMR, where T1 values can be much longer, a common optimized parameter set for good signal-to-noise in a reasonable time is AQ=1.0 s and D1=2.0 s with a 30° pulse.
-
Use a Cryoprobe: If available, a cryogenic probe significantly enhances sensitivity, allowing for the analysis of smaller sample quantities.
-
Check Probe Tuning: Ensure the NMR probe is properly tuned for the nucleus being observed. An untuned probe will result in significant signal loss.
Problem: Peak Broadening and Poor Resolution
Q2: The peaks in my ¹H NMR spectrum are broad and poorly resolved, obscuring coupling patterns.
A2: Peak broadening can be caused by several factors related to the sample, the instrument, and the experimental parameters.
-
Sample Purity and Preparation:
-
Remove Particulate Matter: Suspended solid particles will distort the magnetic field homogeneity, leading to broad lines. Always filter your NMR sample into the tube, for instance, through a small plug of glass wool in a Pasteur pipette.
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Avoid Paramagnetic Impurities: Paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
-
-
Sample Concentration: Very high sample concentrations can increase viscosity and lead to broader lines. Try diluting your sample.
-
Shimming: Poor shimming of the magnetic field is a common cause of broad and distorted peaks. Always perform a thorough shimming procedure before acquiring data.
-
Chemical Exchange: Protons on heteroatoms (e.g., -OH, -NH) can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to broad signals. Adding a drop of D₂O to the sample will cause these peaks to disappear or diminish, confirming their identity.
-
Molecular Aggregation: Complex alkaloids can sometimes self-aggregate through hydrogen bonding, leading to peak broadening. This can sometimes be mitigated by changing the solvent to one that disrupts these interactions (e.g., DMSO-d₆, Methanol-d₄) or by acquiring the spectrum at an elevated temperature.
Problem: Overlapping Signals in ¹H NMR
Q3: My alkaloid has a complex structure with many overlapping proton signals, making analysis of the ¹H spectrum impossible.
A3: Signal overlap is a common challenge with complex molecules. Here are some strategies to resolve overlapping signals:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, which can resolve overlapping multiplets.
-
Change the NMR Solvent: Different deuterated solvents can induce changes in the chemical shifts of protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ are known to cause significant shifts (Aromatic Solvent-Induced Shift - ASIS effect) compared to chloroform-d₃.
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for elucidating the structure of complex molecules with overlapping signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading the proton signals out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled.
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q4: What is the recommended procedure for preparing an NMR sample of a complex alkaloid?
A4:
-
Weighing the Sample: For a standard 5 mm NMR tube, aim for 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which your alkaloid is fully soluble. Start with common solvents like CDCl₃ or DMSO-d₆. If solubility is an issue, or to resolve overlapping peaks, consider other solvents (see table below).
-
Dissolving the Sample: It's often best to dissolve the sample in a small vial first before transferring it to the NMR tube. This allows for better mixing and visual confirmation of complete dissolution. Gentle heating or vortexing can be used if necessary.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Volume: The final volume in a standard 5 mm tube should be between 0.6 and 0.7 mL, which corresponds to a sample height of 40-50 mm.
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added. For chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added, though modern spectrometers can often lock onto the deuterium (B1214612) signal of the solvent for referencing.
Q5: Which deuterated solvent should I choose for my alkaloid sample?
A5: The choice of solvent depends on the polarity and solubility of your alkaloid. Here is a general guide:
| Solvent | Polarity | Common Uses & Characteristics |
| Chloroform-d (CDCl₃) | Non-polar | A good starting point for many organic compounds. Relatively inexpensive and easy to remove. |
| Acetone-d₆ | Polar aprotic | Good for moderately polar compounds. |
| DMSO-d₆ | Polar aprotic | Excellent for dissolving polar compounds and those with many hydrogen-bonding groups. Its high boiling point can make sample recovery difficult. |
| Methanol-d₄ (CD₃OD) | Polar protic | Useful for polar compounds. Exchangeable protons (-OH, -NH) will exchange with the deuterium of the solvent. |
| Benzene-d₆ | Non-polar | Can induce significant chemical shift changes (ASIS effect), which can be useful for resolving overlapping signals. |
| Deuterium Oxide (D₂O) | Very polar | Used for water-soluble alkaloids, such as salts. |
1D NMR Experiments
Q6: What are good starting parameters for a standard ¹H NMR experiment for a complex alkaloid?
A6: For a routine ¹H spectrum on a modern spectrometer, the following parameters are a good starting point:
| Parameter | Recommended Value | Rationale |
| Pulse Angle (p1) | 30° - 45° | A smaller pulse angle allows for a shorter relaxation delay, speeding up experiments with multiple scans. |
| Acquisition Time (AQ) | ~3.0 s | Provides a good balance between resolution and signal decay. |
| Relaxation Delay (D1) | 1.5 - 2.0 s | Sufficient for most protons in small to medium-sized molecules when using a smaller pulse angle. |
| Number of Scans (NS) | 8 to 16 | Usually sufficient for a good signal-to-noise ratio with milligram quantities of sample. |
| Spectral Width (SW) | -2 to 12 ppm | Should encompass all expected proton signals. |
Q7: How do I obtain a quantitative ¹³C NMR spectrum? This seems to take a very long time.
A7: Obtaining a truly quantitative ¹³C NMR spectrum is challenging due to the long T1 relaxation times of quaternary carbons and the Nuclear Overhauser Effect (NOE).
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Long Relaxation Delay: To ensure full relaxation, a very long relaxation delay (5 times the longest T1) is required, which can make the experiment prohibitively long.
-
Inverse-Gated Decoupling: To suppress the NOE, which can lead to inaccurate integrals, an inverse-gated decoupling pulse sequence should be used. This applies proton decoupling only during the acquisition time.
-
Paramagnetic Relaxation Agent: To shorten the long T1 relaxation times, a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to the sample. This allows for the use of a much shorter relaxation delay (e.g., 10 seconds) while still obtaining quantitative results.
2D NMR Experiments
Q8: I am new to 2D NMR. What are the key experiments for alkaloid structure elucidation and what do they tell me?
A8: For complex alkaloids, a combination of 2D NMR experiments is essential for unambiguous structure determination.
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COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through two or three bonds. It is the primary method for identifying spin systems (groups of connected protons).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). It is extremely useful for assigning carbon chemical shifts and for resolving overlapping proton signals by spreading them into the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two and three bonds. This is crucial for connecting different spin systems through quaternary carbons or heteroatoms and for piecing together the complete carbon skeleton of the molecule.
Q9: I am seeing strange artifacts in my 2D spectra. What are the common causes?
A9: Artifacts in 2D spectra can be misleading. Here are some common issues and their potential causes:
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t₁ Noise (Vertical Streaks): Vertical streaks of noise at the frequency of intense signals (like residual solvent or TMS) are common. This can be caused by instability of the spectrometer during the experiment. It can often be reduced by using a sufficient number of scans and proper phase cycling.
-
COSY Artifacts in NOESY/ROESY: In NOESY or ROESY spectra, which are used to determine through-space proximities, strong COSY-type cross-peaks can sometimes appear as artifacts. Running a ROESY experiment can help distinguish these, as ROE cross-peaks and exchange/COSY artifacts have opposite phases.
-
Strong Coupling Artifacts in HMBC: In molecules with strongly coupled proton spin systems, artifacts can appear in HMBC spectra that may be mistaken for genuine long-range correlations. Using a "clean HMBC" pulse sequence can help suppress these artifacts.
-
HSQC Artifacts: Artifacts in HSQC spectra can arise from proton-proton coupling, leading to relayed coherence transfer and the appearance of cross-peaks involving remote protons.
Experimental Protocols
Protocol 1: COSY (Correlation Spectroscopy)
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up the COSY experiment: Use a gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquisition Parameters:
-
Number of Scans (NS): 2 to 4 is often sufficient for good sensitivity.
-
Number of Increments (TD in F1): 256 to 512 increments provide a good balance between resolution and experiment time.
-
Relaxation Delay (D1): 1.5 to 2.0 seconds.
-
-
Processing: After acquisition, the data is Fourier transformed in both dimensions. A sine-bell window function is typically applied in both dimensions before Fourier transformation. The spectrum should be symmetrized.
Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
-
Acquire a standard ¹H NMR spectrum to set the proton spectral width (F2).
-
Set up the HSQC experiment: Use a sensitivity-enhanced, gradient-selected pulse program with multiplicity editing if desired (e.g., hsqcedetgpsisp2.2 on Bruker systems). This will show CH/CH₃ peaks with a different phase than CH₂ peaks.
-
Set Spectral Widths:
-
F2 (¹H): Set based on the ¹H spectrum.
-
F1 (¹³C): Set to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm for aliphatic and aromatic regions).
-
-
Acquisition Parameters:
-
Number of Scans (NS): 2 to 8 per increment, depending on sample concentration.
-
Number of Increments (TD in F1): 128 to 256 increments are typical.
-
Relaxation Delay (D1): 1.5 to 2.0 seconds.
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.
Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
-
Acquire a standard ¹H NMR spectrum to set the proton spectral width (F2).
-
Set up the HMBC experiment: Use a gradient-selected pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Set Spectral Widths:
-
F2 (¹H): Set based on the ¹H spectrum.
-
F1 (¹³C): Set to cover the full range of expected carbon chemical shifts, including quaternary and carbonyl carbons (e.g., 0 to 220 ppm).
-
-
Acquisition Parameters:
-
Number of Scans (NS): 4 to 16 per increment, as HMBC is less sensitive than HSQC.
-
Number of Increments (TD in F1): 256 to 512 increments.
-
Relaxation Delay (D1): 1.5 to 2.0 seconds.
-
Long-Range Coupling Delay (D6 on Bruker): This delay is optimized for a specific long-range J-coupling value, typically 8 Hz. This corresponds to a delay of approximately 62.5 ms (B15284909) (1/(2*J)). To observe correlations over a wider range of coupling constants, it may be beneficial to run multiple HMBC experiments with different delays.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a magnitude calculation during Fourier transformation.
Visualizations
Caption: Experimental workflow for alkaloid structure elucidation.
Caption: Troubleshooting logic for common NMR issues.
References
Technical Support Center: Reducing Alkaloid Degradation During Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of alkaloids during the isolation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of alkaloids during isolation?
A1: The stability of alkaloids is influenced by several factors throughout the extraction and purification process. The most common causes of degradation include:
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pH: Extreme pH levels, both acidic and alkaline, can cause hydrolysis or other degradative reactions in many alkaloids.[1]
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Temperature: Elevated temperatures used during extraction and solvent evaporation can accelerate degradation reactions.[2]
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Light: Exposure to UV or even visible light can induce photolytic degradation in light-sensitive alkaloids.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of certain alkaloids.
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Enzymatic Activity: Endogenous plant enzymes, if not properly inactivated, can degrade alkaloids during sample preparation and extraction.
Q2: I'm observing a low yield of my target alkaloid. What are the likely causes and how can I troubleshoot this?
A2: Low yields are a common issue and can stem from several factors. Systematically investigate the following possibilities:
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Incomplete Extraction: The solvent or extraction method may not be optimal for your target alkaloid. Ensure the plant material is finely ground to maximize surface area. Consider using techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures.[3]
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Degradation During Extraction: As mentioned in Q1, harsh conditions can degrade your compound. Try lowering the extraction temperature and ensuring the pH of your solvent is appropriate for your target alkaloid's stability.
-
Losses During Workup: Alkaloids can be lost during liquid-liquid extractions if the pH is not optimal for partitioning, or through adsorption onto glassware. Ensure pH is correctly adjusted at each step and consider using silanized glassware for particularly "sticky" compounds.
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Improper Storage of Plant Material: The initial concentration of the alkaloid in the plant material can be affected by harvesting time, drying methods, and storage conditions. Heat and light can degrade alkaloids in the raw material before extraction even begins.[1]
Q3: My alkaloid is degrading during column chromatography. What can I do to prevent this?
A3: Chromatographic purification can be a source of degradation if not optimized. Here are some key considerations:
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Stationary Phase Interactions: The acidic nature of silica (B1680970) gel can cause degradation of sensitive alkaloids. Consider using neutral alumina (B75360) or a base-deactivated stationary phase for your column.
-
Solvent Choice: Ensure the solvents used are of high purity and are not reactive with your alkaloid. The pH of the mobile phase should be adjusted to a range where your alkaloid is stable.
-
Temperature: If possible, run the column at a controlled, cool temperature.
-
Speed of Separation: Minimize the time your compound spends on the column to reduce the opportunity for degradation.
Q4: How can I prevent enzymatic degradation of my alkaloids during sample preparation?
A4: Inactivating endogenous enzymes is a critical first step. A common and effective method is blanching, which involves a brief heat treatment. This can be done by either immersing the fresh plant material in hot water (e.g., 80-95°C for a few minutes) or by treating it with steam.[4] The heat denatures the enzymes, preventing them from degrading your target alkaloids during subsequent grinding and extraction steps.
Troubleshooting Guides
Issue 1: Unexpected Degradation of Alkaloid During Extraction
Symptoms:
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Low yield of the target alkaloid.
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Appearance of unknown peaks in your chromatogram.
-
Color change in the extract.
Possible Causes & Solutions:
| Cause | Solution |
| High Temperature | Lower the extraction temperature. Use methods like maceration at room temperature or ultrasonic-assisted extraction. Evaporate solvents under reduced pressure at a temperature below 40-50°C. |
| Extreme pH | Buffer your extraction solvent to a pH where your alkaloid is known to be stable. Avoid unnecessarily strong acids or bases during acid-base extractions. |
| Light Exposure | Protect your samples from light at all stages of the process by using amber glassware or wrapping containers in aluminum foil. |
| Oxidation | Work under an inert atmosphere (e.g., nitrogen or argon) if your alkaloid is particularly oxygen-sensitive. Consider adding antioxidants to your extraction solvent, but ensure they do not interfere with downstream analysis. |
| Enzymatic Degradation | Inactivate enzymes in the fresh plant material prior to extraction using methods like blanching. |
Issue 2: Peak Tailing in HPLC Analysis of Alkaloids
Symptoms:
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Asymmetrical peaks in your chromatogram with a "tail."
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Poor peak resolution and inaccurate integration.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The basic nature of alkaloids can cause strong interactions with acidic silanol groups on silica-based columns. Use a base-deactivated HPLC column or an end-capped column. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of your alkaloid to ensure it is in a single ionic state. For basic alkaloids, a lower pH (e.g., <3) often improves peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and re-inject. If sensitivity is an issue, optimize your extraction and concentration steps. |
| Column Contamination or Degradation | Implement a regular column cleaning protocol as recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
Data on Alkaloid Stability
The stability of alkaloids is highly dependent on their structure and the surrounding conditions. Below are tables summarizing the stability of several common alkaloids under various conditions.
Table 1: Effect of pH and Temperature on the Stability of Mitragyna Alkaloids
| Alkaloid | pH | Temperature (°C) | Stability Notes |
| Mitragynine | 2-10 | 4, 20, 40 | No significant drug loss observed over 8 hours. |
| Mitragynine | Acidic | Elevated | Unstable. |
| Mitragynine | Alkaline | Elevated | Undergoes hydrolysis to 16-carboxymitragynine. |
| 7-Hydroxymitragynine | Any | ≥ 40 | The most unstable alkaloid studied, with significant drug loss at 8 hours. |
Source: Data compiled from studies on Mitragyna alkaloid stability.
Table 2: Photostability of Various Alkaloids
| Alkaloid | Light Source | Solvent/State | Degradation Notes |
| Berberine | Simulated Sunlight | Water | Photodegradation follows pseudo-first-order kinetics. More efficient in near-neutral conditions. |
| Morphine | UVB | Methanol | Reaches 90% photodegradation after exposure to 100 J/cm² of UVB. |
| Morphine | UVB | Water | Degradation is about one-third lower than in methanol. |
| Nicotine | UV | Pure (liquid) | Unstable upon exposure to UV irradiation. |
| Quinine | UV | Aqueous | Undergoes photodegradation, the rate of which is temperature-dependent. |
| Colchicine | Light | Ethanol | Quickly degrades when exposed to visible light. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloids
This protocol is a general guideline and should be optimized for your specific plant material and target alkaloid.
-
Preparation of Plant Material:
-
Dry the plant material in a well-ventilated, dark place to prevent degradation.
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Moisten the powdered plant material with a small amount of a suitable solvent (e.g., ethanol).
-
Make the material alkaline by adding a base such as 10% ammonium (B1175870) hydroxide (B78521) solution. This converts the alkaloid salts present in the plant into their free base form.
-
Extract the free bases by macerating or percolating with an organic solvent like chloroform (B151607) or dichloromethane (B109758) for several hours.
-
-
Acidic Extraction:
-
Concentrate the organic extract under reduced pressure.
-
Dissolve the residue in the organic solvent and perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 5% HCl). The alkaloids will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities in the organic layer.
-
-
Liberation of Free Bases:
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer alkaline (pH 9-10) with a base like ammonium hydroxide to precipitate the free alkaloid bases.
-
-
Final Extraction and Concentration:
-
Extract the liberated alkaloid bases with an organic solvent (e.g., chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Protocol 2: Enzyme Inactivation by Blanching
This protocol is designed to inactivate degradative enzymes in fresh plant material prior to extraction.
-
Preparation:
-
Wash the fresh plant material (e.g., leaves, roots) thoroughly with water to remove any dirt.
-
Cut the material into smaller pieces to ensure even heat penetration.
-
-
Hot Water Blanching:
-
Bring a pot of water to a boil (100°C).
-
Place the plant material in a wire basket or mesh bag.
-
Immerse the material in the boiling water for a short period, typically 1-5 minutes. The exact time will depend on the type and thickness of the plant material.
-
Immediately transfer the blanched material to an ice water bath to halt the cooking process.
-
-
Steam Blanching:
-
Place a steamer basket in a pot with a small amount of boiling water, ensuring the water does not touch the basket.
-
Place the plant material in the steamer basket, cover the pot, and steam for 2-10 minutes.
-
Immediately cool the material in an ice water bath.
-
-
Drying:
-
After cooling, thoroughly dry the blanched plant material before proceeding with extraction. Lyophilization (freeze-drying) is an ideal method to preserve the integrity of the alkaloids.
-
Visualizing Workflows and Relationships
Caption: A general workflow for alkaloid extraction with an initial enzyme inactivation step.
Caption: Key factors contributing to the degradation of alkaloids during isolation.
References
Technical Support Center: Addressing Solubility Challenges of Diterpenoid Alkaloids In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common solubility issues encountered with diterpenoid alkaloids during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why are diterpenoid alkaloids often difficult to dissolve in aqueous solutions for in vitro assays?
A1: Diterpenoid alkaloids are a class of natural products characterized by a complex and often large hydrophobic carbon skeleton. This inherent lipophilicity leads to poor aqueous solubility. While they may dissolve readily in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dilution into the aqueous environment of cell culture media can cause them to precipitate, a phenomenon known as "crashing out."[1][2]
Q2: What is the first step I should take when encountering a solubility issue with a diterpenoid alkaloid?
A2: The initial and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent.[1] DMSO is the most commonly used solvent due to its broad dissolving power and miscibility with water.[1] Creating a concentrated stock (e.g., 10-100 mM) allows for the addition of a very small volume to your aqueous experimental setup, minimizing the final concentration of the organic solvent.[3]
Q3: How can I determine the maximum soluble concentration of my diterpenoid alkaloid in my experimental medium?
A3: It is highly recommended to perform a solubility test before your main experiment. This involves preparing serial dilutions of your compound in your final cell culture medium and observing for any signs of precipitation, such as cloudiness or visible particles. This will help you establish the highest concentration at which your compound remains in solution under your specific experimental conditions.
Q4: Can the pH of my culture medium affect the solubility of my diterpenoid alkaloid?
A4: Yes, the solubility of ionizable compounds, including many alkaloids, is pH-dependent. Diterpenoid alkaloids are basic compounds, and their solubility can be influenced by the pH of the medium. For instance, aconitine, a well-known diterpenoid alkaloid, has a pKa of 5.88. At a pH below its pKa, it will be protonated and generally more water-soluble. Conversely, at a pH above its pKa, it will be in its less soluble free base form. Therefore, slight adjustments to the pH of your buffer or medium, while ensuring it remains within a physiologically acceptable range for your cells, can sometimes improve solubility.
Troubleshooting Guides
Issue 1: My diterpenoid alkaloid, dissolved in DMSO, precipitates immediately upon addition to the cell culture medium.
This is a classic case of a hydrophobic compound "crashing out" of solution when introduced to an aqueous environment.
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of the alkaloid in the medium exceeds its aqueous solubility limit. Solution: Lower the final working concentration of the compound. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid shift in solvent polarity, leading to precipitation. Solution: Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, then add this intermediate dilution to the final volume. Adding the stock dropwise while gently vortexing can also help. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. |
Issue 2: The cell culture medium becomes cloudy over time after adding the diterpenoid alkaloid.
This delayed precipitation can be due to several factors related to the complex environment of the cell culture medium.
| Possible Cause | Recommended Solution |
| Compound Instability | The diterpenoid alkaloid may be degrading over time in the aqueous, buffered environment. Solution: If experimentally feasible, reduce the incubation time. |
| Interaction with Media Components | The compound may be interacting with proteins (e.g., from fetal bovine serum), salts, or other components in the medium, leading to the formation of insoluble complexes. Solution: Try reducing the serum concentration if your cells can tolerate it. Alternatively, consider using a serum-free medium for the duration of the treatment. |
| pH Shift | The metabolic activity of the cells can alter the pH of the medium over time, which may affect the solubility of a pH-sensitive compound. Solution: Ensure your medium is well-buffered and monitor the pH during the experiment. |
Data Presentation: Solubility of Selected Diterpenoid Alkaloids
The following table summarizes the solubility of some common diterpenoid alkaloids in various solvents. This data can serve as a starting point for selecting an appropriate solvent and estimating a suitable stock solution concentration.
| Diterpenoid Alkaloid | Solvent | Solubility |
| Aconitine | Water | 0.3 mg/mL |
| Ethanol (B145695) | 35 mg/mL | |
| Andrographolide | DMSO | Up to 25 mg/mL (approx. 71.3 mM) |
| Ethanol | Up to 8 mg/mL (approx. 22.8 mM) | |
| Paclitaxel | Water | Very poorly soluble |
| Cremophor EL:Ethanol (1:1) | Commonly used for formulation |
Experimental Protocols
Protocol 1: Enhancing Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
Materials:
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Diterpenoid alkaloid
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Appropriate aqueous buffer (e.g., PBS) or cell culture medium
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Vortex mixer
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Magnetic stirrer and stir bar
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Sterile filter (0.22 µm)
Methodology:
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Prepare a Molar Excess of HP-β-CD: Calculate the amount of HP-β-CD needed to achieve a molar excess relative to the diterpenoid alkaloid (a starting point is a 1:10 alkaloid to HP-β-CD molar ratio).
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Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in the desired volume of aqueous buffer or cell culture medium. Gentle warming (to 37°C) and vortexing can aid dissolution.
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Add Diterpenoid Alkaloid: Add the powdered diterpenoid alkaloid to the HP-β-CD solution.
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Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time for complexation should be determined empirically.
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Sterilization: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and ensure sterility.
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Determine Final Concentration: It is advisable to determine the actual concentration of the solubilized diterpenoid alkaloid in the final solution using a suitable analytical method (e.g., HPLC).
Protocol 2: Preparation of Lipid Nanoparticles (LNPs) for In Vitro Delivery
Lipid-based nanoparticles can encapsulate hydrophobic compounds, improving their stability and facilitating their delivery into cells. This is a generalized protocol that should be optimized for each specific diterpenoid alkaloid.
Materials:
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Diterpenoid alkaloid
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Ionizable lipid (e.g., DLin-MC3-DMA)
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Helper lipid (e.g., DSPC)
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Cholesterol
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PEGylated lipid (e.g., DMG-PEG 2000)
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Ethanol
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Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
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PBS, pH 7.4
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Microfluidic mixing device (e.g., NanoAssemblr)
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Dialysis or tangential flow filtration (TFF) system
Methodology:
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Prepare Lipid Stock Solution: Dissolve the diterpenoid alkaloid and the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in a typical molar ratio of 50:10:38.5:1.5) in ethanol.
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Prepare Aqueous Phase: Prepare the aqueous buffer (citrate buffer, pH 4.0).
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Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous buffer into separate syringes and connect them to the microfluidic mixing device. Set the flow rate ratio (typically 3:1 aqueous to organic) and the total flow rate according to the manufacturer's instructions. The rapid mixing will induce the self-assembly of the LNPs, encapsulating the diterpenoid alkaloid.
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Neutralization and Stabilization: Immediately dilute the collected LNP solution with PBS (pH 7.4) to raise the pH and stabilize the nanoparticles.
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Purification: Remove the ethanol and any unencapsulated compound using dialysis against PBS or a TFF system.
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Characterization: Characterize the formulated LNPs for size, polydispersity, and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and HPLC.
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Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter before use in cell culture.
Mandatory Visualizations
Signaling Pathway
Certain norditerpenoid alkaloids have been shown to exert anti-diabetic effects by modulating the PI3K/Akt signaling pathway. The following diagram illustrates this mechanism.
Caption: PI3K/Akt signaling pathway modulated by norditerpenoid alkaloids.
Experimental Workflow
The following flowchart provides a systematic approach to troubleshooting solubility issues with diterpenoid alkaloids in vitro.
Caption: Troubleshooting workflow for diterpenoid alkaloid solubility.
References
Technical Support Center: Minimizing Matrix Effects in MS Analysis of Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry (MS) analysis of plant extracts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor reproducibility and inconsistent quantitative results.
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Question: My quantitative results for the same plant extract sample are highly variable between injections and different sample preparations. What could be the cause and how can I fix it?
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Answer: This is a classic sign of variable matrix effects. The complex nature of plant extracts means that co-eluting endogenous compounds can interfere with the ionization of your target analyte, leading to inconsistent signal suppression or enhancement.
Troubleshooting Steps:
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Assess the Matrix Effect: Quantify the extent of the matrix effect using the post-extraction spike method. A significant difference in the analyte response between a neat standard and a post-extraction spiked sample confirms the presence of matrix effects.[1]
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Implement Stable Isotope-Labeled Internal Standards (SIL-IS): The most effective way to correct for variability is to use a SIL-IS for each analyte.[2][3] These standards have nearly identical chemical and physical properties to the analyte and will be similarly affected by the matrix, thus providing reliable normalization.[4][5]
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Optimize Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.
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Refine Chromatographic Separation: Adjust your LC method to better separate the analyte from interfering compounds. This can involve modifying the gradient, changing the mobile phase, or using a different column chemistry.
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Issue 2: Low signal intensity and poor sensitivity for target analytes.
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Question: I am struggling to detect my target analyte, or the signal is very weak, even at concentrations that should be detectable. What is causing this and what can I do?
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Answer: Severe ion suppression due to co-eluting matrix components is the likely cause.
Troubleshooting Steps:
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Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions where significant ion suppression occurs.
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Adjust Chromatography: Modify your chromatographic conditions to shift the elution of your target analyte away from these suppression zones.
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Improve Sample Cleanup: Implement a more rigorous sample preparation method. A comparison of different techniques is summarized in the table below.
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Sample Dilution: A simple yet effective method is to dilute the sample extract. This can reduce the concentration of interfering matrix components, but be mindful of maintaining sufficient sensitivity for your analyte. Test a series of dilutions to find the optimal balance.
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Quantitative Data Summary
The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects and improving analyte recovery.
| Sample Preparation Technique | Analyte Recovery | Reduction in Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Variable, often lower for polar analytes | Least effective, significant matrix effects often remain | Simple, fast, and inexpensive | High levels of residual matrix components |
| Liquid-Liquid Extraction (LLE) | Good for non-polar analytes, can be low for polar compounds | Good, provides cleaner extracts than PPT | Effective at removing highly non-polar and polar interferences | Can be labor-intensive and may have lower recovery for certain analytes |
| Solid-Phase Extraction (SPE) | Generally high and reproducible | Highly effective, especially with mixed-mode sorbents | High selectivity, can concentrate the analyte | Requires method development, can be more expensive |
| Sample Dilution | N/A (analyte is diluted) | Effective, especially for highly concentrated matrices | Simple and quick to implement | Reduces analyte concentration, may compromise sensitivity |
Experimental Protocols
1. Post-Extraction Spike Method to Quantify Matrix Effect
This method quantifies the extent of ion suppression or enhancement.
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Prepare three sets of samples:
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Set A: A standard solution of the analyte in the initial mobile phase.
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Set B: A blank matrix extract (an extract from a sample known not to contain the analyte) spiked with the analyte standard at the same concentration as Set A.
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Set C (for Recovery): A blank matrix spiked with the analyte standard before the extraction process.
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Analysis: Analyze all three sets of samples by LC-MS.
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Calculation:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
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2. Solid-Phase Extraction (SPE) for Plant Extracts
This protocol provides a general guideline for using a C18 SPE cartridge.
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Conditioning: Condition the C18 SPE cartridge with one column volume of methanol, followed by one column volume of deionized water.
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Equilibration: Equilibrate the cartridge with one column volume of the initial mobile phase or a weak solvent.
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Sample Loading: Load the plant extract onto the cartridge.
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Washing: Wash the cartridge with a weak solvent to remove polar interferences.
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Elution: Elute the target analytes with a stronger solvent (e.g., acetonitrile (B52724) or methanol).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Frequently Asked Questions (FAQs)
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Q1: What are matrix effects in MS analysis?
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A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantitative analysis.
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Q2: How do I know if my analysis is affected by matrix effects?
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A2: You can assess matrix effects using several methods, including the post-extraction spike method, post-column infusion, and by comparing the slopes of calibration curves prepared in a pure solvent versus a matrix-matched standard.
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Q3: What are the primary strategies to minimize matrix effects?
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A3: The main strategies include:
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Sample Preparation and Cleanup: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are used to remove interfering matrix components.
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Chromatographic Separation: Optimizing the LC method can separate the analyte from interfering compounds.
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Use of Internal Standards: Stable isotope-labeled internal standards are highly effective in compensating for matrix effects.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.
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-
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Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
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A4: A SIL-IS is recommended whenever accurate and precise quantification is required, especially when dealing with complex matrices like plant extracts where matrix effects are likely to be significant and variable.
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Q5: Can I just dilute my sample to get rid of matrix effects?
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A5: Dilution can be an effective and simple way to reduce matrix effects. However, it also reduces the concentration of your analyte, which may compromise the sensitivity of your assay. It is a trade-off between reducing matrix effects and maintaining adequate signal intensity.
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Q6: Are matrix effects more common with ESI or APCI?
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A6: Matrix effects are generally more pronounced with Electrospray Ionization (ESI) than with Atmospheric Pressure Chemical Ionization (APCI), as the ESI process is more susceptible to competition for ionization in the spray droplet.
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References
"improving the selectivity of alkaloid extraction methods"
Technical Support Center: Alkaloid Extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the selectivity of alkaloid extraction methods.
Frequently Asked Questions (FAQs)
Q1: What is the first step to improve the selectivity of my alkaloid extraction?
A1: The initial and most critical step is to understand the physicochemical properties of your target alkaloid(s), such as polarity, pKa, and thermal stability. This knowledge will inform your choice of solvent and extraction technique, which are key to achieving high selectivity. The principle of "like dissolves like" is a good starting point for solvent selection.
Q2: How does pH manipulation enhance the selectivity of alkaloid extraction?
A2: Most alkaloids are basic compounds that exist in two forms: a protonated (salt) form that is water-soluble and a deprotonated (free base) form that is soluble in organic solvents. By adjusting the pH of the extraction solvent, you can control the form of the alkaloid and selectively partition it into the desired phase, leaving impurities behind. Typically, an acidic aqueous solution (pH 2-3) is used to extract alkaloids from the initial plant matrix into the aqueous phase as salts. Then, the pH of the aqueous extract is raised (pH 9-10) to convert the alkaloids to their free base form, which can then be extracted with an immiscible organic solvent.
Q3: Can I use a single extraction method for all types of alkaloids?
A3: It is not recommended. The vast structural diversity of alkaloids means that a single method is unlikely to be optimal for all types. For example, non-polar solvents are effective for extracting non-polar alkaloids like coniine, while more polar solvents are needed for polar alkaloids like morphine. The chosen method should be tailored to the specific properties of the target alkaloid and the plant matrix.
Troubleshooting Guide
This section addresses specific issues that may arise during alkaloid extraction experiments.
Issue 1: Low Yield of Target Alkaloid
If you are experiencing a low yield of your target alkaloid, consider the following troubleshooting steps. The logical workflow below can help you diagnose the potential cause.
Caption: Troubleshooting workflow for low alkaloid yield.
Issue 2: Co-extraction of Impurities (e.g., Pigments, Fats)
A common challenge is the co-extraction of non-alkaloidal compounds, which can interfere with downstream analysis and purification.
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Problem: Your extract is highly colored with pigments (e.g., chlorophyll) or contains a significant amount of fatty material.
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Cause: This often occurs when using non-polar solvents in the initial extraction step, as these solvents have a high affinity for lipids and pigments.
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Solution 1: Defatting: Before the main extraction, pre-treat the plant material with a non-polar solvent like n-hexane or petroleum ether. These solvents will remove a large portion of the fats and some pigments without significantly extracting the alkaloids (which are typically present as salts in the plant matrix).
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Solution 2: Solid-Phase Extraction (SPE): Utilize an SPE cartridge to selectively retain the target alkaloids while allowing impurities to pass through. The choice of sorbent material is crucial and depends on the alkaloid's properties.
The following diagram illustrates a general workflow for selective alkaloid extraction incorporating a defatting step.
Caption: Workflow incorporating a defatting step.
Data Hub: Comparison of Extraction Methods
The following tables summarize quantitative data from hypothetical studies to illustrate how different parameters can affect extraction selectivity and yield.
Table 1: Effect of Solvent Polarity on Berberine Yield and Purity
| Solvent | Dielectric Constant (20°C) | Berberine Yield (mg/g) | Purity (%) |
| n-Hexane | 1.88 | 0.2 | 15 |
| Dichloromethane | 9.08 | 2.5 | 45 |
| Acetone | 20.7 | 5.1 | 68 |
| Ethanol | 24.5 | 8.9 | 85 |
| Methanol (B129727) | 32.7 | 10.2 | 82 |
| Water | 80.1 | 6.5 | 70 |
Table 2: Influence of pH on Atropine Extraction Efficiency
| Extraction Step | pH | Phase Containing Atropine | Partition Coefficient (Organic/Aqueous) |
| 1. Acid Extraction | 2.0 | Aqueous (as salt) | < 0.01 |
| 2. Organic Wash | 2.0 | Aqueous | 0.02 |
| 3. Basification | 9.5 | - | - |
| 4. Organic Extraction | 9.5 | Organic (as free base) | > 50 |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloids
This protocol describes a standard method for selectively extracting basic alkaloids from a plant matrix.
Materials:
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Dried and powdered plant material
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2% Sulfuric Acid (H₂SO₄)
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Concentrated Ammonium Hydroxide (NH₄OH)
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Dichloromethane (DCM) or Chloroform
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n-Hexane (for optional defatting)
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Beakers, separatory funnel, filter paper, pH meter/strips
Methodology:
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(Optional Defatting): Macerate 100g of powdered plant material in 500 mL of n-hexane for 24 hours. Filter and discard the hexane (B92381) phase. Air-dry the plant material.
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Acidic Extraction: Macerate the defatted plant material in 500 mL of 2% H₂SO₄ for 48 hours with occasional stirring.
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Filtration: Filter the mixture and collect the acidic aqueous extract. The alkaloids are now in this solution as sulfate (B86663) salts.
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Basification: Transfer the aqueous extract to a large beaker and slowly add concentrated NH₄OH while stirring until the pH reaches 9-10. This converts the alkaloid salts to their free base form.
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Liquid-Liquid Extraction: Pour the basified solution into a separatory funnel and add an equal volume of DCM. Shake vigorously for 5 minutes, periodically venting the funnel.
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Phase Separation: Allow the layers to separate. The lower organic layer (DCM) now contains the free base alkaloids.
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Collection: Drain the lower DCM layer. Repeat the extraction (step 5 & 6) two more times with fresh DCM to ensure complete recovery.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Selective Purification using Solid-Phase Extraction (SPE)
This protocol is for purifying a crude alkaloid extract.
Materials:
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Crude alkaloid extract
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Silica (B1680970) gel SPE cartridge (e.g., 500mg)
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Methanol (conditioning solvent)
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Dichloromethane (loading/wash solvent)
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Methanol/Ammonia (B1221849) solution (98:2 v/v) (elution solvent)
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SPE manifold
Methodology:
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Cartridge Conditioning: Pass 5 mL of methanol through the silica SPE cartridge, followed by 5 mL of DCM to equilibrate the stationary phase. Do not let the cartridge run dry.
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Sample Loading: Dissolve a known amount of crude extract in a minimal volume of DCM (e.g., 1-2 mL). Load the solution onto the conditioned SPE cartridge.
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Washing: Pass 5-10 mL of DCM through the cartridge to wash away non-polar impurities. Collect this fraction and discard it.
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Elution: Elute the retained alkaloids by passing 5 mL of the methanol/ammonia solution through the cartridge. The ammonia ensures the alkaloids are in their free base form and elute efficiently.
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Collection: Collect the eluate. This fraction contains the purified alkaloids.
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Solvent Removal: Evaporate the solvent from the eluate to obtain the purified alkaloid fraction.
Technical Support Center: Scaling Up Diterpenoid Alkaloid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before scaling up my purification protocol?
A1: Before scaling up, it is crucial to have a robust and well-understood laboratory-scale method. Key considerations include:
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Method Optimization: Ensure your analytical-scale method provides good resolution and recovery of the target alkaloid.
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Solvent System Selection: The chosen solvent system should be scalable, meaning it is cost-effective, readily available, and safe to use in larger volumes.
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Sample Preparation: Develop a scalable and efficient method for preparing the crude extract to remove major impurities that could interfere with the purification process.
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Economic Feasibility: Evaluate the cost of solvents, stationary phases, and the time required for the scaled-up process to ensure it aligns with your project's budget.[1]
Q2: Which purification technique is best suited for scaling up diterpenoid alkaloid purification?
A2: The ideal technique depends on the specific characteristics of the alkaloid, the desired purity, and the scale of the operation. Here's a brief comparison of common methods:
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Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, preventing irreversible adsorption of the sample. It is highly scalable and offers high sample loading capacity.[2][3]
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution and is suitable for achieving high purity. However, it can be expensive and time-consuming for very large quantities.
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Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the mobile phase, reducing organic solvent consumption. It is fast and efficient for both chiral and achiral separations.
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Macroporous Resin Chromatography: A cost-effective method for the initial enrichment and purification of alkaloids from crude extracts. It offers high adsorption and desorption capacities.
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Recrystallization: A simple and effective final purification step if the alkaloid is crystalline. It can yield very high purity products.[4][5]
Q3: How can I improve the separation of alkaloids with similar polarities?
A3: Separating structurally similar alkaloids can be challenging. Consider the following strategies:
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Method Optimization: Fine-tune the mobile phase composition, gradient profile, temperature, and flow rate in your chromatographic method.
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pH-Zone-Refining Counter-Current Chromatography: This technique is particularly effective for separating ionizable compounds like alkaloids based on their pKa values and hydrophobicity.
-
Two-Dimensional Chromatography: Combining two different chromatographic techniques (e.g., SFC and UHPLC) with different separation mechanisms can significantly enhance resolution.
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Use of Additives: Adding small amounts of acids (e.g., formic acid) or bases (e.g., triethylamine) to the mobile phase can improve peak shape and selectivity for alkaloids.
Troubleshooting Guides
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Inappropriate mobile phase pH; Secondary interactions with the stationary phase. | Reduce sample load; Adjust mobile phase pH to ensure the alkaloid is in a single ionic form; Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Low Recovery | Irreversible adsorption on the column; Sample precipitation on the column; Degradation of the alkaloid. | Use a different stationary phase (e.g., polymer-based); Check the solubility of your sample in the mobile phase; Ensure the mobile phase pH and temperature are not causing degradation. |
| Loss of Resolution During Scale-Up | Non-optimized flow rate for the larger column; Poor column packing. | Recalculate the optimal flow rate based on the column dimensions; Ensure the preparative column is packed efficiently and uniformly. |
| High Backpressure | Clogged frit or column; Sample precipitation. | Filter the sample before injection; Use a guard column; Flush the column with a strong solvent. |
Centrifugal Partition Chromatography (CPC)
| Problem | Possible Cause(s) | Solution(s) |
| Stationary Phase Bleeding | Improper solvent system equilibration; High mobile phase flow rate; Incorrect rotational speed. | Ensure the two phases of the solvent system are fully saturated with each other before use; Optimize the flow rate and rotational speed to improve stationary phase retention. |
| Emulsion Formation | High concentration of surfactants or lipids in the crude extract; Incompatible solvent system. | Pre-treat the crude extract to remove emulsion-causing impurities; Screen for a more suitable solvent system. |
| Poor Separation | Inappropriate solvent system (unfavorable partition coefficient). | Systematically screen different solvent systems to find one where the partition coefficient (K) of the target alkaloid is between 0.5 and 2. |
| Low Purity of Collected Fractions | Overlapping peaks of impurities. | Optimize the selectivity of the solvent system; Consider using pH-zone-refining CCC for better separation of ionizable compounds. |
Supercritical Fluid Chromatography (SFC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape | Inappropriate co-solvent or additive; Strong solvent effect from the sample diluent. | Screen different co-solvents (e.g., methanol, ethanol) and additives (e.g., amines for basic compounds); Dissolve the sample in a solvent weaker than the mobile phase. |
| Variable Retention Times | Fluctuations in pressure or temperature; Inconsistent mobile phase composition. | Ensure the SFC system maintains stable pressure and temperature; Check the modifier pump for consistent delivery. |
| Low Solubility of Polar Alkaloids | The non-polar nature of supercritical CO2. | Increase the percentage of the polar co-solvent (modifier) in the mobile phase; Add a small amount of water to the modifier. |
| Scale-up Challenges | Changes in fluid dynamics and thermal gradients in larger columns. | Re-optimize the method on the larger scale, paying close attention to pressure, temperature, and flow rate. Consider maintaining a constant linear velocity during scale-up. |
Data Presentation
Comparison of Purification Methods for Aconitine
| Method | Starting Material | Sample Size | Yield (%) | Purity (%) | Reference |
| Recrystallization | Aconitum karacolicum extract (80% aconitine) | 150 g | 45 | >98 | |
| Centrifugal Partition Chromatography (CPC) | Aconitum karacolicum extract (80% aconitine) | 150 g | 63 | >96 | |
| Reverse-Phase Flash Chromatography | Aconitum karacolicum extract (80% aconitine) | 150 g | 35 | >96 | |
| Reverse-Phase Semi-Preparative HPLC | Aconitum karacolicum extract (80% aconitine) | 150 g | 28 | >98 |
pH-Zone-Refining CCC of Diterpenoid Alkaloids from Aconitum coreanum
| Compound | Amount from 3.5 g Crude Extract (mg) | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| Guanfu base A | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| Guanfu base G | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
| Data from a study on the preparative isolation of diterpenoid alkaloids. |
Experimental Protocols
Acid-Base Extraction for Crude Diterpenoid Alkaloid Preparation
This protocol is a general method for the initial extraction of alkaloids from plant material.
Materials:
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Dried and powdered plant material (e.g., Aconitum roots)
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1% Hydrochloric Acid (HCl)
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Ammonia (B1221849) solution (NH3·H2O)
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Petroleum ether
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Rotary evaporator
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Filtration apparatus
Procedure:
-
Macerate the powdered plant material with 95% ethanol containing a small amount of HCl and extract using heat reflux for 2-3 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 1% HCl to form an acidic aqueous solution.
-
Extract the acidic solution with petroleum ether to remove non-polar compounds like fats and pigments. Discard the petroleum ether layer.
-
Basify the acidic aqueous solution to a pH of approximately 9.5 with ammonia solution.
-
Extract the basified solution with chloroform multiple times. The alkaloids will move into the organic chloroform layer.
-
Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid extract.
pH-Zone-Refining Counter-Current Chromatography (CCC)
This protocol describes a method for the preparative separation of diterpenoid alkaloids from a crude extract.
Apparatus:
-
High-speed counter-current chromatograph (HSCCC)
-
HPLC pump
-
UV detector
-
Fraction collector
Solvent System Preparation:
-
Prepare a two-phase solvent system, for example, petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v).
-
Add a retainer base, such as 10 mM triethylamine (B128534) (TEA), to the upper organic phase (stationary phase).
-
Add an eluter acid, such as 10 mM hydrochloric acid (HCl), to the lower aqueous phase (mobile phase).
-
Equilibrate the two phases by shaking them together in a separatory funnel and allowing them to separate.
Separation Procedure:
-
Fill the entire CCC column with the stationary phase (upper organic phase with TEA).
-
Set the desired rotation speed (e.g., 850 rpm).
-
Dissolve the crude alkaloid extract in a mixture of the upper and lower phases and inject it into the column.
-
Pump the mobile phase (lower aqueous phase with HCl) through the column at a constant flow rate (e.g., 2.0 mL/min).
-
Monitor the effluent with a UV detector and collect fractions. The alkaloids will elute as sharp, rectangular peaks corresponding to their pKa values.
Visualizations
Caption: A general workflow for scaling up diterpenoid alkaloid purification.
References
- 1. researchgate.net [researchgate.net]
- 2. pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Industrial case study on alkaloids purification by pH-zone refining centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of a Novel Diterpenoid Alkaloid: A Comparative Guide
The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. Diterpenoid alkaloids, a class of structurally complex and biologically active compounds, present a significant analytical challenge.[1][2][3] This guide provides a comparative overview of key analytical techniques for validating the structure of a novel diterpenoid alkaloid, presenting supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Techniques
The definitive structural validation of a novel diterpenoid alkaloid typically requires the synergistic use of several spectroscopic and analytical methods. The most powerful techniques in the chemist's arsenal (B13267) are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.[4][5] Each technique provides unique and complementary information, and their combined application leads to an unambiguous structural assignment.
Table 1: Comparison of Key Analytical Techniques for Diterpenoid Alkaloid Structure Validation
| Technique | Information Provided | Sample Amount | Resolution | Throughput | Key Advantages | Limitations |
| 1D NMR Spectroscopy (¹H, ¹³C) | Proton and carbon framework, functional groups, and connectivity. | 1-5 mg | High | High | Provides the fundamental carbon-hydrogen framework. | Signal overlap in complex molecules can be challenging. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity between protons and carbons, long-range correlations. | 1-5 mg | Very High | Medium | Essential for piecing together the molecular structure and assigning stereochemistry. | Can be time-consuming to acquire and interpret all necessary experiments. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition (molecular formula). | <1 mg | Very High | High | Highly accurate mass measurement is crucial for determining the molecular formula. | Does not provide direct information on stereochemistry or connectivity. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for substructural information. | <1 mg | High | High | Aids in identifying characteristic fragments and confirming the presence of specific moieties. | Fragmentation can sometimes be complex and difficult to interpret. |
| Single-Crystal X-ray Crystallography | Unambiguous 3D structure, including absolute stereochemistry. | <1 mg (of suitable crystal) | Atomic | Low | Considered the "gold standard" for absolute structure determination. | Growing a high-quality single crystal can be a significant bottleneck. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality data for structural elucidation. Below are representative protocols for the key techniques discussed.
NMR Spectroscopy
Objective: To acquire a comprehensive set of 1D and 2D NMR spectra to determine the planar structure and relative stereochemistry of the novel diterpenoid alkaloid.
Protocol:
-
Sample Preparation: Dissolve approximately 3 mg of the purified novel diterpenoid alkaloid in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum with 16-32 scans.
-
Acquire a ¹³C NMR spectrum with 1024-2048 scans.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
Acquire a Correlation Spectroscopy (COSY) spectrum to identify ¹H-¹H spin systems.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons to their directly attached carbons.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting the spin systems.
-
Acquire a Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to determine through-space proton proximities, aiding in the assignment of relative stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecular ion and thus the elemental composition of the novel diterpenoid alkaloid.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified alkaloid in methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis:
-
Infuse the sample directly or inject it into an HPLC system coupled to the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
-
Determine the accurate mass of the protonated molecule [M+H]⁺.
-
Use the instrument software to calculate the elemental composition based on the accurate mass measurement.
-
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the novel diterpenoid alkaloid, including its absolute stereochemistry.
Protocol:
-
Crystallization:
-
Attempt to grow single crystals of the purified alkaloid using various techniques such as slow evaporation, vapor diffusion, or solvent layering.
-
Screen a wide range of solvent systems (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).
-
-
Crystal Selection and Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data to obtain the final atomic coordinates and molecular structure.
-
Visualizing the Workflow
The process of validating the structure of a novel diterpenoid alkaloid follows a logical progression, starting from the purified compound and culminating in a confirmed 3D structure.
Caption: Workflow for the structural elucidation of a novel diterpenoid alkaloid.
Logical Relationships in Data Interpretation
The interpretation of data from various analytical techniques is an iterative process where information from one method informs the interpretation of another.
Caption: Logical flow of data interpretation for structure validation.
References
- 1. Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural determination of alkaloids | PPS [slideshare.net]
A Comparative Analysis of Alkaloids in Different Aconitum Species: A Guide for Researchers
The genus Aconitum, commonly known as monkshood or wolfsbane, encompasses over 300 species, many of which are renowned for their potent physiological effects. These effects are primarily attributed to a diverse array of norditerpenoid alkaloids.[1][2][3] For centuries, various Aconitum species have been utilized in traditional medicine systems across Asia and other parts of the world for their analgesic, anti-inflammatory, and cardiotonic properties.[4][5] However, the therapeutic window of these plants is notoriously narrow due to the extreme toxicity of certain alkaloids. This guide provides a comparative analysis of the alkaloid profiles in different Aconitum species, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their mechanism of action to aid researchers and drug development professionals in their work with these complex botanicals.
The primary bioactive and toxic constituents of Aconitum species are diterpenoid alkaloids, which are structurally complex organic compounds containing nitrogen. These can be broadly categorized into three main types based on their chemical structure:
-
Diester-diterpenoid alkaloids (DDAs): These are considered the most toxic and include well-known compounds such as aconitine, mesaconitine, and hypaconitine.
-
Monoester-diterpenoid alkaloids (MDAs): These are less toxic than DDAs and are often formed through the hydrolysis of DDAs during processing. Examples include benzoylaconine, benzoylmesaconine, and benzoylhypaconine.
-
Amine alcohol-type alkaloids (AAs): These have the lowest toxicity and include compounds like aconine.
The concentration and composition of these alkaloids vary significantly between different Aconitum species, the specific part of the plant used (e.g., root, leaf), and the processing methods employed. Traditional processing methods, such as boiling or steaming, are designed to hydrolyze the highly toxic DDAs into the less toxic MDAs, thereby reducing the overall toxicity of the plant material while preserving some of its therapeutic effects.
Quantitative Comparison of Alkaloids in Selected Aconitum Species
The following table summarizes the quantitative analysis of major alkaloids in three prominent Aconitum species, as determined by advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). It is important to note that these values can exhibit considerable variation based on geographical source, harvest time, and processing.
| Alkaloid | Aconitum carmichaelii (Fuzi) | Aconitum kusnezoffii (Caowu) | Aconitum napellus |
| Diester-diterpenoid Alkaloids (DDAs) | |||
| Aconitine | 0.01 - 0.31 mg/g | Higher than MDAs before processing | High concentrations in raw plant |
| Mesaconitine | 0.01 - 1.32 mg/g | Higher than MDAs before processing | Present in significant amounts |
| Hypaconitine | 0.01 - 0.18 mg/g | Higher than MDAs before processing | Present in significant amounts |
| Monoester-diterpenoid Alkaloids (MDAs) | |||
| Benzoylaconine | Increases after processing | Lower than DDAs before processing | Lower concentrations in raw plant |
| Benzoylmesaconine | Increases after processing | Lower than DDAs before processing | Lower concentrations in raw plant |
| Benzoylhypaconine | Increases after processing | Lower than DDAs before processing | Lower concentrations in raw plant |
Note: The data presented is a synthesis from multiple sources and should be considered indicative. For precise quantification, analysis of the specific plant material is necessary.
Experimental Protocols
Accurate and reproducible analysis of Aconitum alkaloids is critical for both research and clinical applications. The following protocols outline the key steps for the extraction and quantification of these compounds.
Alkaloid Extraction from Plant Material
This protocol describes a common method for extracting total alkaloids from dried and powdered Aconitum root material.
Materials:
-
Dried, powdered Aconitum root sample
-
10% Ammonia (B1221849) solution
-
Diethyl ether
-
Methanol
-
0.1% Acetic acid solution
-
Centrifuge tubes (50 mL)
-
Platform shaker
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Accurately weigh approximately 1 gram of the powdered plant material into a 50 mL centrifuge tube.
-
Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether to the tube.
-
Shake the mixture on a platform shaker for 1 hour at approximately 300 rpm.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the diethyl ether supernatant into a clean tube.
-
Repeat the extraction of the plant material twice more, each time with 10 mL of diethyl ether, shaking for 30 minutes and 10 minutes, respectively.
-
Combine all diethyl ether extracts and evaporate to dryness at 40°C using a rotary evaporator or a stream of nitrogen.
-
Redissolve the dried residue in 5 mL of a 1:1 solution of acetonitrile and 0.1% acetic acid.
-
For further purification, the redissolved extract can be passed through a C18 SPE cartridge to remove interfering matrix components.
Quantification by UPLC-Q-TOF-MS
This protocol provides a general workflow for the quantitative analysis of extracted alkaloids using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.
Instrumentation:
-
UPLC system coupled with a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
Chromatographic Conditions (Typical):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start at 5-10% B, increasing to 95% B over 15-20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 1 - 5 µL
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for Aconitum alkaloids as they readily form [M+H]⁺ ions.
-
Capillary Voltage: 2.5 - 3.5 kV
-
Source Temperature: 100 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Collision Energy: Ramped or fixed, depending on the targeted analysis (e.g., MS/MS for structural confirmation).
-
Mass Range: m/z 100 - 1000
Data Analysis:
-
Identification: Alkaloids are identified by comparing their retention times and accurate mass-to-charge ratios (m/z) with those of analytical standards or by matching their fragmentation patterns with library data.
-
Quantification: Calibration curves are generated using certified reference standards for each alkaloid of interest. The concentration of each alkaloid in the sample is then determined by interpolating its peak area from the corresponding calibration curve.
Visualizations
Experimental Workflow for Alkaloid Analysis
The following diagram illustrates the general workflow for the comparative analysis of alkaloids in Aconitum species.
Simplified Signaling Pathway of Aconitine Toxicity
Aconitine and other toxic DDAs exert their primary toxic effects by targeting voltage-gated sodium channels in excitable tissues such as the myocardium, neurons, and muscles. The diagram below illustrates this mechanism.
References
- 1. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Aconitine, Mesaconitine, and Hypaconitine
This guide provides a detailed comparison of the cytotoxic effects of three structurally related diterpenoid alkaloids: aconitine (B1665448), mesaconitine, and hypaconitine (B608023). These compounds, primarily isolated from plants of the Aconitum genus, are known for their potent biological activities, which include significant toxicity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative cytotoxicity of these alkaloids, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
A study on rat myocardial cells (H9c2) graphically demonstrated the dose-dependent cytotoxicity of all three alkaloids, suggesting a direct comparison was made. Although the precise IC50 values were not stated, the graphical data indicated that aconitine was the most potent of the three in this cell line[1][2]. Other studies have independently determined the IC50 values for aconitine in different cell lines.
| Compound | Cell Line | Assay | Exposure Time | IC50 / Cytotoxicity | Reference |
| Aconitine | H9c2 (rat myocardial cells) | CCK-8 | 24 h | Cell viability significantly decreased at 100 µM (58%) and 200 µM (10%) | [3] |
| H9c2 (rat myocardial cells) | MTT | 24 h | IC50: 32 µM | [4][5] | |
| HT22 (mouse hippocampal neuronal cells) | CCK-8 | 24 h | IC50: 908.1 µmol/L | ||
| Mesaconitine | H9c2 (rat myocardial cells) | MTT | Not Specified | Showed dose-dependent cytotoxicity | |
| Hypaconitine | H9c2 (rat myocardial cells) | MTT | Not Specified | Showed dose-dependent cytotoxicity | |
| H9c2 (rat myocardial cells) | MTS | 24 h | Significant decrease in cell viability above 250 ng/ml |
Note: The potency of these alkaloids can vary significantly between different cell types and experimental conditions. One study reported that aconitine, mesaconitine, and hypaconitine were all inactive (GI50 > 20 μM) against a panel of human cancer cell lines (A549, DU-145, KB, and KB-VIN), highlighting the context-dependent nature of their cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the common cytotoxicity assays cited in the studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/ml and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (aconitine, mesaconitine, or hypaconitine) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/ml) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/ml and incubate for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of the test compound for the specified duration (e.g., 24 hours).
-
CCK-8 Addition: Add 10 µl of the CCK-8 solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.
Signaling Pathways and Experimental Workflow
The cytotoxicity of these alkaloids is mediated through complex signaling pathways, often culminating in apoptosis.
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates a typical workflow for assessing the cytotoxicity of the compounds.
Aconitine-Induced Cytotoxicity Signaling Pathway
Aconitine is known to induce apoptosis in cardiomyocytes through multiple pathways, including the activation of TNFα and NLRP3 inflammasome pathways, and mitochondria-mediated apoptosis. It can also induce neurotoxicity by triggering excitatory amino acid-induced excitotoxicity.
Mesaconitine-Induced Cytotoxicity Signaling Pathway
Mesaconitine-induced cytotoxicity is also linked to the induction of apoptosis. While the specific pathways are less detailed in the provided literature, it is suggested to involve mechanisms similar to aconitine due to their structural similarities. It is known to induce apoptosis in certain cancer cells.
Hypaconitine-Induced Cytotoxicity Signaling Pathway
Hypaconitine has been shown to protect H9c2 cells from oxidative stress-induced apoptosis at lower concentrations, but it induces cytotoxicity at higher concentrations. Its cytotoxic effects are associated with the induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of Aconitum alkaloid and its interaction with calf thymus DNA by multi-spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line [frontiersin.org]
- 5. Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Alkaloid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of alkaloids. It includes supporting experimental data and detailed methodologies to assist in the selection of the most suitable analytical method for specific research needs. The cross-validation of these methods is essential to ensure data consistency and integrity across different analytical platforms, a critical aspect in pharmaceutical development and quality control.[1][2]
The validation of an analytical method establishes, through experimental studies, that the method is suitable for its intended purpose.[1] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines (ICH Q2(R1)), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][3] Cross-validation further demonstrates that two or more distinct methods yield equivalent and reliable results for the same analyte within the same sample matrix.
Comparison of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS for alkaloid quantification depends on several factors, including the required sensitivity, selectivity, complexity of the sample matrix, and available instrumentation.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | References |
| Linearity (R²) | > 0.999 | > 0.995 | |
| Limit of Detection (LOD) | 0.011–0.086 μg/mL | 0.1 ng/mL | |
| Limit of Quantification (LOQ) | 0.033–0.259 μg/mL | 0.5 ng/mL | |
| Accuracy (% Recovery) | 96.6%–103.7% | 86.5%–110.4% | |
| Precision (%RSD) | < 3.4% | ≤ 15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for the simultaneous quantification of six alkaloid components.
Sample Preparation:
-
A sample of the plant material is soaked for 30 minutes and then refluxed for 30 minutes.
-
The total extract is filtered, and 25 mL of the filtrate is concentrated under reduced pressure to obtain a residue.
-
The residue is suspended in 2 mL of distilled water.
-
The suspension is transferred to a C18 Solid Phase Extraction (SPE) column.
-
The column is eluted with 5 mL of distilled water, followed by 5 mL of methanol (B129727).
-
The methanol eluate is collected in a 5 mL volumetric flask and diluted to the mark with methanol.
-
An aliquot of the methanol solution is filtered through a 0.45 μm membrane filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% triethylamine (B128534) aqueous solution (A) and acetonitrile (B52724) (B) is used as follows: 0–10 min, 20–30% B; 10–25 min, 30–40% B; 25–35 min, 40% B; 35–45 min, 40–50% B; 45–55 min, 50–55% B; 55–70 min, 55–80% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for the alkaloids of interest.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is adapted from a method for the simultaneous determination of six Uncaria alkaloids in mouse blood.
Sample Preparation:
-
To a 20 μL blood sample in a 0.5 mL centrifuge tube, add 100 μL of acetonitrile containing the internal standard (e.g., 50 ng/mL midazolam).
-
Vortex mix the tube for 30 seconds.
-
Centrifuge at 14,900 x g for 10 minutes.
-
Inject 2 μL of the supernatant into the UPLC-MS/MS system for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile over 5.5 minutes.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Visualizations
Workflow for Cross-Validation of Analytical Methods
Caption: General workflow for the cross-validation of two analytical methods.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method for alkaloid quantification.
References
Unraveling the Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of C19-Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
C19-diterpenoid alkaloids, a complex class of natural products primarily isolated from plants of the Aconitum and Delphinium genera, present a fascinating duality.[1] Renowned for their potent physiological effects, they hold both therapeutic promise and significant toxicological risks.[2] Their intricate structures have long intrigued chemists and pharmacologists, leading to extensive research into the relationship between their chemical architecture and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these alkaloids, with a focus on their cardiotoxic and anti-arrhythmic properties, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological effects of C19-diterpenoid alkaloids are profoundly influenced by the nature and position of substituent groups on their core hexacyclic skeleton. The presence and type of ester groups at positions C8 and C14 are particularly critical in determining both toxicity and therapeutic potential.
Cardiotoxicity
The cardiotoxicity of C19-diterpenoid alkaloids is a major concern, often manifesting as severe arrhythmias.[3] This toxicity is primarily attributed to the diester-type alkaloids, such as the highly potent aconitine (B1665448). The ester groups at C8 (acetyl) and C14 (benzoyl) are key toxicophores. Hydrolysis of one or both of these ester groups significantly reduces toxicity.
| Alkaloid | Type | Cardiotoxicity (H9c2 cells IC50) | Acute Toxicity (Mouse LD50, mg/kg) | Key Structural Features |
| Aconitine | Diester | ~2.5 µM[2] | 0.27 (i.v.) | C8-acetyl, C14-benzoyl |
| Mesaconitine | Diester | - | 0.29 (i.v.) | C8-acetyl, C14-benzoyl, N-methyl |
| Hypaconitine | Diester | - | 0.26 (i.v.) | C8-acetyl, C14-benzoyl, N-ethyl |
| Benzoylaconine | Monoester | - | - | C14-benzoyl, C8-OH |
| Aconine | Amino alcohol | - | - | C8-OH, C14-OH |
Anti-arrhythmic Activity
Interestingly, while some C19-diterpenoid alkaloids are potent arrhythmogenic agents, others exhibit significant anti-arrhythmic properties. This therapeutic effect is often associated with the blockade of voltage-gated sodium channels.[4] Lappaconitine (B608462), a C18-diterpenoid alkaloid (closely related to the C19-diterpenoids), and its derivatives are notable examples that have been investigated for their anti-arrhythmic potential. The structural variations that diminish cardiotoxicity can, in some cases, unmask or enhance anti-arrhythmic effects.
| Alkaloid | Type | Anti-arrhythmic Activity (Rat Aconitine-induced Arrhythmia ED50) | Mechanism of Action | Key Structural Features |
| Lappaconitine | C18-Diterpenoid | - | Sodium channel blocker | Anthraniloyl ester at C4 |
| N-deacetyllappaconitine | C18-Diterpenoid | - | Sodium and potassium channel blocker | Deacetylated at the N-position |
Experimental Protocols
To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Cardiotoxicity Assessment using H9c2 Cardiomyoblasts
This assay evaluates the cytotoxic effect of C19-diterpenoid alkaloids on a rat cardiac muscle cell line.
1. Cell Culture:
-
H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
H9c2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells are then treated with various concentrations of the test alkaloids for 24, 48, or 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
In Vivo Anti-arrhythmic Activity Assessment: Aconitine-Induced Arrhythmia in Rats
This model is used to screen for potential anti-arrhythmic effects of C19-diterpenoid alkaloids by assessing their ability to counteract arrhythmias induced by aconitine.
1. Animal Preparation:
-
Male Wistar rats (200-250 g) are anesthetized with urethane (B1682113) (1.2 g/kg, i.p.).
-
The jugular vein is cannulated for drug administration.
-
Needle electrodes are inserted subcutaneously for electrocardiogram (ECG) recording.
2. Induction of Arrhythmia:
-
A continuous intravenous infusion of aconitine (e.g., 10 µg/mL at a rate of 0.1 mL/min) is administered to induce arrhythmias.
-
The onset of ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF) is recorded.
3. Drug Administration:
-
The test compound is administered intravenously a few minutes before the start of the aconitine infusion.
-
Different doses of the test compound are used to determine the effective dose (ED50) that prevents or delays the onset of arrhythmias in 50% of the animals.
Zebrafish Model for Cardiotoxicity Assessment
The zebrafish embryo is a powerful in vivo model for assessing cardiotoxicity due to its genetic similarity to humans and the optical transparency of the embryos, which allows for real-time observation of cardiac function.
1. Embryo Collection and Maintenance:
-
Zebrafish (Danio rerio) embryos are collected after natural spawning and maintained in E3 medium at 28.5°C.
2. Drug Exposure:
-
At 48 hours post-fertilization (hpf), embryos are transferred to 24-well plates, with one embryo per well.
-
Embryos are exposed to various concentrations of the test alkaloids. A vehicle control (e.g., DMSO) is also included.
3. Cardiotoxicity Assessment:
-
At 72 hpf, cardiac parameters are assessed under a microscope.
-
Heart rate, rhythm (arrhythmias), pericardial edema, and blood circulation are observed and recorded.
-
The concentration that causes cardiotoxic effects in 50% of the embryos (EC50) can be determined.
Signaling Pathways and Experimental Workflows
The complex biological activities of C19-diterpenoid alkaloids are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanisms of action.
Caption: Signaling pathway of aconitine-induced cardiotoxicity.
Caption: Experimental workflow for assessing anti-arrhythmic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective Effect of Two Alkaloids from Hippophae rhamnoides Linn. against Doxorubicin-Induced Toxicity in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putrescine reverses aconitine-induced arrhythmia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: In Vivo Validation of In vitro Findings for Aconitum Alkaloids
A Comparative Guide for Researchers and Drug Development Professionals
Aconitum alkaloids, a class of potent natural compounds, have long been a subject of intense scientific scrutiny due to their dual nature: therapeutic potential and extreme toxicity. While in vitro studies provide a crucial first look at their cellular and molecular mechanisms, the translation of these findings to whole organisms remains a significant challenge. This guide offers a comparative analysis of in vitro and in vivo experimental data for key Aconitum alkaloids, providing researchers with a valuable resource for navigating the complexities of their pharmacological and toxicological profiles.
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize key quantitative data from studies that have investigated the effects of prominent Aconitum alkaloids in both cellular and animal models. This direct comparison highlights the correlations and discrepancies between in vitro potency and in vivo toxicity and efficacy.
| Alkaloid | In Vitro Assay | Cell Line/System | IC50 / EC50 (µM) | In Vivo Model | LD50 / ED50 (mg/kg) | Key Findings & Correlation |
| Aconitine (B1665448) | [³H]-batrachotoxinin-binding assay (affinity for Na+ channels) | Synaptosomal membranes | Ki ≈ 1.2 µM[1] | Mouse | LD50 ≈ 0.15 mg/kg[1] | High in vitro affinity for sodium channels correlates with high in vivo acute toxicity.[1] |
| Cytotoxicity Assay (LDH release) | Cardiomyocytes | - | Mouse | - | Aconitine demonstrates dose-dependent toxicity in both cell culture and animal models.[2][3] | |
| Hypaconitine | [³H]-batrachotoxinin-binding assay (affinity for Na+ channels) | Synaptosomal membranes | Ki ≈ 1.2 µM | Mouse | LD50 ≈ 0.15 mg/kg | Similar to aconitine, high in vitro affinity for sodium channels is associated with high in vivo toxicity. |
| Lappaconitine | [³H]-batrachotoxinin-binding assay (affinity for Na+ channels) | Synaptosomal membranes | Ki = 11.5 µM | Mouse | LD50 ≈ 5 mg/kg | Lower in vitro affinity for sodium channels corresponds to significantly lower in vivo acute toxicity compared to aconitine and hypaconitine. |
| Mesaconitine (B191843) | Cardiotoxicity Assay | Embryonic Zebrafish | EC50 (pericardium edema) > Aconitine | - | - | In an in vivo embryonic model, mesaconitine showed lower cardiotoxicity compared to aconitine, suggesting a potential for differential in vivo effects despite similar in vitro mechanisms. |
Experimental Protocols: A Methodological Overview
Understanding the experimental design is paramount to interpreting the comparative data. Below are detailed methodologies for key experiments cited in this guide.
In Vitro: Sodium Channel Binding Assay
-
Objective: To determine the binding affinity of Aconitum alkaloids to voltage-gated sodium channels.
-
Method:
-
Preparation of Synaptosomal Membranes: Brain tissue (e.g., from rats) is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals rich in ion channels.
-
Binding Assay: Synaptosomal membranes are incubated with a radiolabeled ligand that binds to a specific site on the sodium channel (e.g., [³H]-batrachotoxinin, which binds to site II).
-
Competition: The assay is performed in the presence of varying concentrations of the test Aconitum alkaloid. The ability of the alkaloid to displace the radiolabeled ligand is measured.
-
Data Analysis: The concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand (Ki) is calculated to determine its binding affinity.
-
In Vivo: Acute Toxicity Assessment (LD50)
-
Objective: To determine the median lethal dose (LD50) of an Aconitum alkaloid in an animal model.
-
Method:
-
Animal Model: Typically, mice or rats are used. Animals are grouped and acclimated to laboratory conditions.
-
Administration: The Aconitum alkaloid is administered to different groups of animals at a range of doses, usually via intraperitoneal injection or oral gavage.
-
Observation: Animals are observed for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.
-
In Vivo: Formalin-Induced Hyperalgesia (Antinociceptive Action)
-
Objective: To assess the analgesic (pain-relieving) effects of Aconitum alkaloids.
-
Method:
-
Animal Model: Mice are commonly used.
-
Drug Administration: The test alkaloid is administered to the animals prior to the induction of pain.
-
Induction of Pain: A dilute solution of formalin is injected into the paw of the mouse, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase).
-
Observation: The time the animal spends licking or biting the injected paw is recorded as a measure of the pain response.
-
Data Analysis: The dose of the alkaloid that reduces the pain response by 50% (ED50) is determined.
-
Visualizing the Path from In Vitro to In Vivo
The following diagrams illustrate the logical flow of research and the underlying mechanisms discussed in this guide.
Caption: Workflow from in vitro discovery to in vivo validation.
The primary toxic mechanism of many Aconitum alkaloids involves their interaction with voltage-gated sodium channels, leading to persistent activation and subsequent cellular dysfunction.
Caption: Mechanism of Aconitum alkaloid-induced toxicity.
Conclusion
The validation of in vitro findings through robust in vivo experimentation is a cornerstone of drug development and toxicology. For Aconitum alkaloids, a clear correlation often exists between in vitro activity at the molecular target (e.g., sodium channels) and the in vivo physiological and toxicological outcomes. However, discrepancies can arise due to pharmacokinetic factors such as metabolism and bioavailability, as well as the complex interplay of various biological systems in a whole organism. This guide underscores the importance of an integrated approach, utilizing both in vitro and in vivo models, to fully characterize the pharmacological profile of these potent natural products and to safely harness their potential therapeutic benefits.
References
- 1. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of in vitro cardiotoxicity of extract fractions and diterpene alkaloids from Aconitum leucostomum Worosch: A short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel and Traditional T Cell Isolation Techniques
For researchers, scientists, and drug development professionals, the selection of an appropriate cell isolation technique is a critical first step that can significantly impact downstream applications. This guide provides an objective comparison of traditional methods, such as Magnetic-Activated Cell Sorting (MACS), with newer technologies like Buoyancy-Activated Cell Sorting (BACS™) and microfluidics, supported by experimental data to inform your selection process.
The isolation of specific cell populations from heterogeneous samples is fundamental to a wide range of research areas, from basic immunology to the development of cell-based therapies. Traditional methods like Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS) have long been the gold standard. However, recent innovations, including Buoyancy-Activated Cell Sorting (BACS™) and various microfluidic-based approaches, offer compelling alternatives with distinct advantages in terms of cell health, purity, and workflow efficiency.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the performance of different T cell isolation techniques based on key metrics such as purity, recovery (yield), and viability. It is important to note that while the data for BACS™ and MACS are from a direct comparative study, the microfluidics data is from a separate study and is presented here for comparative purposes, with the acknowledgment of potential variations due to different experimental conditions.
| Technique | Target Cell | Purity (%) | Recovery/Yield (%) | Viability (%) | Processing Time |
| Buoyancy-Activated Cell Sorting (BACS™) | CD3+ T Cells | >95[1] | Similar to MACS[1] | High (not explicitly quantified) | ~30-60 minutes[2] |
| Magnetic-Activated Cell Sorting (MACS) | CD3+ T Cells | ~90-95[1] | Similar to BACS™[1] | High (not explicitly quantified) | ~1.5 - 2.5 hours |
| Microfluidics (Suction-based) | CD8+ T Cells | 85.5 ± 2.68 | 77.1 ± 5.62 | 93.7 ± 1.31 | High-throughput (7,000 sorts/sec) |
Mandatory Visualization: Workflows and Signaling Pathways
To visually represent the methodologies and biological context, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlined protocols for T cell isolation using BACS™, MACS, and a representative microfluidic approach.
Buoyancy-Activated Cell Sorting (BACS™) for Human T Cell Isolation (Negative Selection)
This protocol is adapted from the Abcam Human T Cell Isolation Kit (ab322032) and is designed for the isolation of untouched T cells from human mononuclear cells (MNCs).
-
Prepare Cells:
-
Start with a single-cell suspension of human MNCs.
-
Count and wash the cells.
-
Resuspend the cell pellet in Separation Buffer at a concentration of 1 x 10⁷ cells per 30 µL.
-
-
Label Unwanted Cells:
-
Add 10 µL of the Human T Cell Biotin Antibody Cocktail for every 1 x 10⁷ cells. This cocktail contains antibodies against CD14, CD16, CD19, CD20, CD36, CD56, CD123, and CD235ab.
-
Gently mix and incubate for 10 minutes at room temperature.
-
-
Bind BACS™ Microbubbles:
-
Thoroughly resuspend the BACS™ Streptavidin Microbubbles by pipetting or inverting the vial.
-
Add 100 µL of the resuspended microbubbles for every 1 x 10⁷ cells to the labeled sample.
-
Add Separation Buffer to achieve the final recommended volume as per the manufacturer's instructions.
-
Mix the sample on a rotator at 20 rpm for 10 minutes at room temperature.
-
-
Separate Cells:
-
Centrifuge the sample at 400 x g for 5 minutes. A swinging bucket rotor is recommended.
-
The microbubbles with the bound, unwanted cells will form a layer at the top of the liquid, while the untouched T cells will be in the pellet at the bottom.
-
Carefully aspirate the microbubble layer and the supernatant, taking care not to disturb the cell pellet.
-
Resuspend the purified T cell pellet in the desired buffer or media.
-
Magnetic-Activated Cell Sorting (MACS) for CD4+ T Cell Isolation (Negative Selection)
This protocol is a generalized procedure based on commercially available kits for the isolation of untouched CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Prepare Cell Suspension:
-
Start with a single-cell suspension of PBMCs in MACS buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
-
Adjust the cell concentration to 10⁷ cells per 40 µL of buffer.
-
-
Magnetic Labeling of Non-CD4+ T Cells:
-
Add 10 µL of Biotin-Antibody Cocktail per 10⁷ cells. This cocktail contains a mixture of biotin-conjugated monoclonal antibodies against non-CD4+ T cells (e.g., CD8, CD14, CD15, CD16, CD19, CD36, CD56, CD123, TCRγ/δ, and CD235a).
-
Mix well and incubate for 5-10 minutes at 2-8 °C.
-
Add 30 µL of MACS buffer and 20 µL of Anti-Biotin MicroBeads per 10⁷ cells.
-
Mix well and incubate for an additional 10-15 minutes at 2-8 °C.
-
-
Magnetic Separation:
-
Place a MACS column in the magnetic field of a suitable MACS separator.
-
Prepare the column by rinsing it with 3 mL of MACS buffer.
-
Apply the cell suspension onto the column.
-
Collect the unlabeled cells that pass through the column. This fraction contains the enriched CD4+ T cells.
-
Wash the column with 3 mL of MACS buffer and collect this flow-through, combining it with the previously collected fraction.
-
-
Downstream Processing:
-
The collected, untouched CD4+ T cells are ready for downstream applications.
-
Microfluidic-Based T Cell Isolation
This protocol describes a general workflow for an affinity-based microfluidic device for T cell capture. Specific parameters will vary depending on the device design and manufacturer.
-
Device Preparation:
-
Prime the microfluidic channels with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific cell adhesion.
-
Functionalize the channel surfaces with capture antibodies (e.g., anti-CD4 or anti-CD8) according to the device's protocol. This may involve flowing the antibody solution through the channels and incubating for a specific time.
-
Wash the channels with buffer to remove unbound antibodies.
-
-
Cell Loading and Capture:
-
Prepare a single-cell suspension of the sample (e.g., whole blood or PBMCs) at the optimal concentration for the device.
-
Inject the cell suspension into the microfluidic device at a controlled flow rate.
-
As the cells flow through the antibody-coated channels, the target T cells will bind to the surface.
-
-
Washing and Elution:
-
Wash the channels with buffer to remove non-adherent, unwanted cells.
-
To recover the captured T cells, introduce a detachment solution or apply a higher shear force by increasing the flow rate, depending on the device's mechanism.
-
Collect the eluted, purified T cells for further analysis.
-
Conclusion
The choice of a cell isolation technique is a multifaceted decision that depends on the specific requirements of the downstream application, including the need for high purity, yield, and cell viability, as well as considerations of processing time, cost, and scalability.
Traditional methods like MACS remain robust and widely used, offering a balance of performance and familiarity. However, for applications demanding the gentlest handling to preserve cell function, or for workflows where speed and simplicity are paramount, newer technologies like BACS™ present a significant advantage. BACS™'s negative selection approach leaves the target T cells untouched and free of labels, which can be beneficial for subsequent functional studies and CAR-T manufacturing.
Microfluidic technologies are a rapidly evolving field, offering the potential for high-throughput, automated, and highly controlled cell sorting. While some microfluidic systems can achieve high purity and viability, their throughput and scalability can vary significantly depending on the specific design.
Ultimately, the optimal cell isolation strategy may involve a combination of techniques. For example, a rapid initial enrichment with a high-throughput method like BACS™ could be followed by a high-purity sort of a specific subpopulation using FACS. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate cell isolation technique to advance their research and development goals.
References
"comparative cardiotoxicity of diester- and monoester-type diterpenoids"
A Comparative Guide to the Cardiotoxicity of Diester- and Monoester-Type Diterpenoids
The cardiotoxicity of diterpenoid alkaloids, particularly those derived from Aconitum species, presents a significant concern in both traditional medicine and modern drug development. These compounds are broadly classified based on their ester substitutions, with diester-diterpenoid alkaloids (DDAs) and monoester-diterpenoid alkaloids (MDAs) being the most prominent. This guide provides an objective comparison of the cardiotoxic profiles of these two classes, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
Executive Summary
Diester-diterpenoid alkaloids, such as the well-known aconitine (B1665448), exhibit markedly higher cardiotoxicity compared to their monoester counterparts, like benzoylaconine (B606023). The primary mechanism of DDA-induced cardiotoxicity involves the persistent activation of voltage-gated sodium channels, leading to arrhythmias and cardiomyocyte apoptosis. The hydrolysis of the acetyl group at the C-8 position, which converts a DDA to an MDA, significantly diminishes this toxicity.
Quantitative Comparison of Cardiotoxicity
The following tables summarize the available quantitative data comparing the cardiotoxicity of representative diester- and monoester-type diterpenoids.
Table 1: Comparative Lethality of Aconitine and its Derivatives in Mice
| Compound | Type | LD50 (mg/kg, i.v. in mice) | Relative Toxicity to Aconitine |
| Aconitine | Diester-diterpenoid | 0.12 | 1 |
| Benzoylaconine | Monoester-diterpenoid | 4.56 | 1/38 |
| Aconine | Alcohol amine | 51.6 | 1/430 |
Source: This data illustrates a significant decrease in toxicity with the removal of ester groups, with the monoester being approximately 38-fold less toxic than the diester.[1]
Table 2: Cardiotoxicity of Aconitine in In Vitro and In Vivo Models
| Model System | Compound | Endpoint | Value |
| H9c2 Rat Myocardial Cells | Aconitine (DDA) | IC50 (L-type calcium channel inhibition) | 0.68 µM[2] |
| Zebrafish Embryos | Aconitine (DDA) | LD50 | 7.92 µM[3] |
Note: While direct comparative IC50 and LD50 values for monoesters in these specific models were not available in the reviewed literature, it is widely reported that monoesters are significantly less toxic. For instance, benzoylaconine is stated to be 200-fold less toxic than aconitine.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cardiotoxicity Assessment in H9c2 Rat Myocardial Cells (MTT Assay)
This protocol assesses the cytotoxicity of diterpenoids on the H9c2 cardiomyocyte cell line.
-
Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., aconitine, benzoylaconine) or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 48 hours.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.
Cardiotoxicity Assessment in Zebrafish Embryos
This in vivo model allows for the assessment of cardiotoxic effects on a developing vertebrate heart.
-
Embryo Collection and Staging: Zebrafish (Danio rerio) embryos are collected after natural spawning and raised in E3 embryo medium at 28.5°C. Healthy, normally developing embryos are selected at 48 hours post-fertilization (hpf).
-
Compound Exposure: Embryos are placed in 24-well plates (one embryo per well) containing E3 medium with a range of concentrations of the test compounds or a vehicle control.
-
Incubation: The embryos are incubated for a defined period, for example, up to 96 hpf.
-
Phenotypic Assessment: At regular intervals (e.g., 24, 48, 72, and 96 hpf), embryos are observed under a stereomicroscope for cardiotoxic phenotypes, including:
-
Heart Rate: The number of ventricular contractions per minute is counted.
-
Arrhythmia: Irregularities in the heart rhythm are noted.
-
Pericardial Edema: The accumulation of fluid in the pericardial sac is assessed.
-
Morphological Defects: Any abnormalities in heart development are recorded.
-
-
Data Analysis: The heart rate is averaged for each treatment group and compared to the control. The incidence of edema and other malformations is quantified. The LC50 (lethal concentration 50%) can also be determined.
Signaling Pathways and Mechanisms of Cardiotoxicity
The cardiotoxicity of diterpenoid alkaloids, particularly diester-type, is primarily mediated through the disruption of ion channel function and the induction of apoptosis.
Ion Channel Disruption
Diester-diterpenoids like aconitine are potent activators of voltage-gated sodium channels (VGSCs).[5] They bind to site 2 of the channel, causing persistent activation and an influx of Na+ ions. This leads to membrane depolarization, which can trigger early and delayed afterdepolarizations, resulting in ventricular arrhythmias. Aconitine has also been shown to inhibit L-type calcium channels, further contributing to its complex cardiotoxic profile.
Caption: Ion channel disruption by diester-diterpenoids.
Mitochondrial-Mediated Apoptosis
Aconitine has been demonstrated to induce apoptosis in cardiomyocytes through a mitochondria-mediated pathway. This involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c. This cascade activates caspase-3, a key executioner of apoptosis, leading to cell death.
Caption: Aconitine-induced mitochondrial apoptosis pathway.
Conclusion
The evidence strongly indicates that diester-type diterpenoids are significantly more cardiotoxic than their monoester-type counterparts. The presence of the C-8 acetyl group is a key determinant of this heightened toxicity. Understanding these structure-activity relationships and the underlying molecular mechanisms is crucial for the safer use of traditional medicines containing these compounds and for guiding the development of new therapeutic agents with improved safety profiles. The use of in vitro models like H9c2 cells and in vivo models such as zebrafish embryos provides a robust platform for the continued investigation and screening of the cardiotoxic potential of novel diterpenoid compounds.
References
- 1. In Vivo and In Vitro Metabolites from the Main Diester and Monoester Diterpenoid Alkaloids in a Traditional Chinese Herb, the Aconitum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids [mdpi.com]
- 5. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Diterpenoid Alkaloid Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diverse and complex structures of diterpenoid alkaloids have positioned them as promising candidates in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] However, the journey from initial screening to a viable drug lead is often hampered by the challenge of ensuring reproducible bioassay results. This guide provides an objective comparison of common bioassays used to evaluate diterpenoid alkaloids, with a focus on reproducibility, and presents supporting data and detailed experimental protocols to aid researchers in generating robust and reliable findings.
The Critical Role of Reproducibility in Bioassays
Inconsistent bioassay results can lead to the misinterpretation of a compound's activity, wasted resources, and the premature termination of promising research.[4] Several factors can influence the reproducibility of bioassays for natural products like diterpenoid alkaloids, including the inherent variability of biological systems, reagent quality, and adherence to standardized protocols.[5] To quantitatively assess and compare the reproducibility of bioassays, two key statistical metrics are often employed:
-
Coefficient of Variation (CV): This metric expresses the precision and repeatability of an assay. It is calculated as the ratio of the standard deviation to the mean, often expressed as a percentage.
-
Intra-assay CV measures the variability within a single assay run and should ideally be less than 10%.
-
Inter-assay CV assesses the variability between different assay runs on different days or with different batches of reagents and is generally acceptable at less than 15%.
-
-
Z'-Factor: This parameter is used to evaluate the quality of a high-throughput screening (HTS) assay. It reflects the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation margin and high reproducibility.
Comparison of Key Bioassays for Diterpenoid Alkaloids
The selection of a bioassay is contingent on the specific biological activity being investigated. Here, we compare three common categories of bioassays relevant to the known therapeutic potential of diterpenoid alkaloids.
| Bioassay Category | Specific Assay Example | Principle | Typical Readout | Factors Affecting Reproducibility |
| Cytotoxicity/Anticancer | MTT Assay | Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product by mitochondrial dehydrogenases in living cells. | Absorbance at 570 nm | Cell seeding density, incubation time, MTT and solubilization solution concentrations, presence of serum or phenol (B47542) red in media. |
| Anti-inflammatory | NF-κB Luciferase Reporter Assay | Quantifies the activity of the NF-κB transcription factor, a key regulator of inflammation. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase. | Luminescence | Transfection efficiency, cell line stability, concentration and timing of inflammatory stimulus (e.g., TNF-α, LPS), luciferase substrate quality. |
| Apoptosis Induction | Caspase Activity Assay | Measures the activity of caspases, a family of proteases that are key executioners of apoptosis. The assay uses a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) linked to a colorimetric or fluorometric reporter. | Absorbance or Fluorescence | Cell lysis efficiency, substrate and buffer concentrations, incubation time and temperature, protein concentration of the cell lysate. |
Experimental Protocols
Detailed and consistent execution of experimental protocols is paramount for achieving reproducible results. Below are methodologies for the key bioassays discussed.
MTT Assay for Cytotoxicity
This protocol is adapted from established methods for assessing cell viability.
Materials:
-
96-well, flat-bottom microtiter plates
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Diterpenoid alkaloid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the diterpenoid alkaloid in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared alkaloid dilutions. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
This protocol is based on established methods for measuring NF-κB activation.
Materials:
-
HEK293 or other suitable cells
-
Complete cell culture medium
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Diterpenoid alkaloid stock solution
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
Pre-treat the cells with various concentrations of the diterpenoid alkaloid for 1-2 hours.
-
Stimulate the cells with the inflammatory agent (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the inhibition of NF-κB activity as a percentage of the stimulated control.
Caspase-3/7 Activity Assay for Apoptosis
This protocol is a general guideline for a colorimetric caspase activity assay.
Materials:
-
Cells of interest cultured in appropriate plates
-
Diterpenoid alkaloid stock solution
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Seed cells and treat with the diterpenoid alkaloid for a predetermined time to induce apoptosis.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the caspase-3/7 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase activity compared to the untreated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in diterpenoid alkaloid bioassays can aid in understanding and troubleshooting experiments.
Caption: A generalized workflow for assessing the bioactivity of diterpenoid alkaloids.
Many diterpenoid alkaloids exert their effects by modulating key cellular signaling pathways. For instance, their anti-inflammatory properties are often attributed to the inhibition of the NF-κB pathway, while their anticancer effects can be mediated through the induction of apoptosis and modulation of MAPK pathways.
Caption: Simplified overview of NF-κB and apoptosis pathways modulated by diterpenoid alkaloids.
By implementing standardized protocols, carefully monitoring assay performance metrics, and understanding the underlying biological pathways, researchers can significantly enhance the reproducibility of their diterpenoid alkaloid bioassays, paving the way for more reliable and impactful discoveries in drug development.
References
- 1. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities [mdpi.com]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Proper Disposal of Carmichaenine B: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Carmichaenine B could not be located. The following procedures are based on general best practices for the disposal of peptide-based chemical waste. Peptides, like this compound, are typically biological in origin and may require specific deactivation and disposal protocols. It is imperative to handle this compound with a high degree of caution and to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended |
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Protocol: A Step-by-Step Guide
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal service. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in safe waste management.
-
Solid Waste: Collect unused or expired pure this compound, and any lab consumables contaminated with it (e.g., weighing paper, gloves, pipette tips, vials) in a designated, leak-proof container. This container should be clearly labeled as "this compound Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container. The container must be labeled "this compound Liquid Waste" and should indicate the solvent(s) used. Never dispose of this compound solutions down the drain.
Step 2: Containerization and Labeling
Proper containerization and labeling prevent accidental exposures and ensure correct handling by waste management personnel.
-
Containers: Use containers that are chemically resistant to the waste they hold. Ensure containers are in good condition and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from general traffic and incompatible chemicals.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Decontamination of Labware
For reusable labware contaminated with this compound:
-
Initial Rinse: Rinse the labware with a suitable solvent that will dissolve this compound. Collect this rinse as liquid hazardous waste.
-
Deactivation (if applicable and approved): Depending on the nature of the peptide, a decontamination step may be required. This could involve treatment with a solution that denatures or cleaves the peptide, such as a strong acid, base, or oxidizing agent (e.g., 10% bleach solution), followed by thorough rinsing. Consult your EHS office before attempting any deactivation procedure.
-
Final Wash: Wash the labware with a laboratory detergent and rinse thoroughly with water.
Step 5: Final Disposal
Arrange for the pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste contractor.
Logical Workflow for this compound Disposal
Essential Safety and Logistical Information for Handling Carmichaenine B
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and mitigating risks associated with handling highly potent alkaloids like Carmichaenine B.
Quantitative Toxicity Data
The following table summarizes toxicity data for aconitine, a representative C20-diterpenoid alkaloid, to provide a reference for the potential hazards of this compound.
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Other Toxicity Data |
| Human | Oral | Minimum lethal dose: 1-2 mg[1] | |
| Mouse | Oral | 1 mg/kg[2] | |
| Mouse | Intravenous | 0.100 mg/kg[2] | |
| Mouse | Intraperitoneal | 0.270 mg/kg[2] | |
| Mouse | Subcutaneous | 0.270 mg/kg[2] | |
| Rat | Intravenous | 0.064 mg/kg |
Operational Plan: Safe Handling of this compound
All procedures involving this compound, especially in its powdered form, must be conducted within a designated area and with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure.
| PPE Component | Specification | Recommended Use |
| Gloves | Double-gloved with chemotherapy-tested nitrile gloves. | Required for all handling activities, including weighing, reconstitution, and disposal. Change outer gloves immediately if contaminated. |
| Gown | Disposable, solid-front gown with back closure, made of a non-absorbent material. | Required for all handling activities. Must have long sleeves with tight-fitting cuffs. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield should be worn over these when there is a significant risk of splashing. | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Required when handling the powdered form of the compound or when aerosols may be generated. |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely weighing and dissolving a powdered, highly toxic alkaloid like this compound.
1. Preparation and Pre-Handling:
- Designated Area: All work must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to contain any airborne particles.
- PPE Donning: Before entering the designated area, don all required PPE in the following order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.
- Material Preparation: Gather all necessary materials (vials, spatulas, solvent, volumetric flasks, pipettes, and waste containers) and place them within the ventilated enclosure.
2. Weighing and Reconstitution:
- Static Control: Use an anti-static weigh boat and grounding techniques to prevent the powder from dispersing due to static electricity.
- Weighing: Carefully weigh the desired amount of this compound powder. Avoid any sudden movements that could create airborne dust.
- Dissolving: Add the solvent to the vial containing the weighed powder. Cap the vial and mix gently by inversion or vortexing until the solid is completely dissolved.
3. Post-Handling and Decontamination:
- Surface Decontamination: Decontaminate all surfaces and equipment within the fume hood with an appropriate cleaning agent.
- PPE Doffing: Remove PPE in the reverse order of donning, ensuring that the outer gloves are removed first and disposed of as hazardous waste.
- Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
- Solid Waste: Collect all solid waste, including contaminated gloves, gowns, weigh boats, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a separate, sealed, and compatible hazardous waste container. The container must be labeled with the full chemical name and the solvent used.
- Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
- All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.
3. Storage and Disposal:
- Store waste containers in a designated and secure satellite accumulation area within the laboratory.
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour any this compound waste down the drain.
Mechanism of Action: Interaction with Voltage-Gated Sodium Channels
Aconitane alkaloids, the class to which this compound belongs, are known to exert their toxic effects by modulating voltage-gated sodium channels (VGSCs) in excitable cells like neurons and cardiac myocytes. They bind to site 2 on the alpha subunit of the channel, causing it to remain persistently open. This leads to a continuous influx of sodium ions, resulting in membrane depolarization, hyperexcitability, and ultimately, paralysis.
The following diagram illustrates the signaling pathway of aconitine's effect on a voltage-gated sodium channel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
